L-Tyrosine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWFIVDAMOFNPS-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480569 | |
| Record name | L-Tyrosine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16870-43-2 | |
| Record name | L-Tyrosine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16870-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrosine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tyrosine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tyrosine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYROSINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q07G07902V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-Tyrosine Hydrochloride: A Technical Guide to its Core Role in Catecholamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tyrosine, an aromatic amino acid, serves as the fundamental precursor for the synthesis of catecholamines, a class of monoamine neurotransmitters crucial for a myriad of physiological and cognitive functions. This technical guide provides an in-depth exploration of the role of L-Tyrosine hydrochloride in the catecholamine synthesis pathway. It delineates the enzymatic cascade, regulatory mechanisms, and the impact of L-Tyrosine supplementation on catecholamine levels and downstream physiological outcomes. This document synthesizes quantitative data from key experimental studies, presents detailed experimental protocols for in-vivo and in-vitro analysis, and utilizes logical diagrams to illustrate the biochemical and experimental workflows.
Introduction
Catecholamines, including dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline), are integral to the central and peripheral nervous systems, modulating processes such as mood, attention, stress response, and motor control.[1][2] The synthesis of these vital neurotransmitters is directly dependent on the availability of their dietary precursor, L-Tyrosine. This compound is a salified, highly water-soluble form of L-Tyrosine, often utilized in research and clinical settings to ensure efficient delivery and uptake.[3][4] Understanding the intricate details of the L-Tyrosine-dependent catecholamine synthesis pathway is paramount for researchers and drug development professionals aiming to modulate catecholaminergic systems in various pathological conditions, including neurodegenerative diseases, stress-related disorders, and cognitive dysfunction.[5][6]
The Catecholamine Synthesis Pathway: A Central Role for L-Tyrosine
The conversion of L-Tyrosine into catecholamines is a well-defined enzymatic process occurring in catecholaminergic neurons, the adrenal medulla, and other peripheral sites.[1][7] The pathway proceeds through a series of sequential enzymatic reactions, with L-Tyrosine serving as the initial substrate.
The initial and rate-limiting step in this pathway is the hydroxylation of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[8][9] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) , a pterin-dependent monooxygenase.[10][11] The activity of TH is tightly regulated and is a critical control point for the entire catecholamine synthesis cascade.
Following its synthesis, L-DOPA is rapidly decarboxylated to form dopamine by the enzyme DOPA decarboxylase (DDC) , also known as aromatic L-amino acid decarboxylase (AADC).[1][8] In dopaminergic neurons, dopamine is the final neurotransmitter product.
In noradrenergic neurons, dopamine is further hydroxylated at the β-carbon of its side chain to yield norepinephrine . This reaction is catalyzed by the enzyme dopamine β-hydroxylase (DBH) .[1][12]
Finally, in adrenergic neurons and the adrenal medulla, norepinephrine is converted to epinephrine through the transfer of a methyl group from S-adenosyl-L-methionine, a reaction catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT) .[1][12]
References
- 1. researchgate.net [researchgate.net]
- 2. chromsystems.com [chromsystems.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. researchgate.net [researchgate.net]
- 6. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine Ingestion and Its Effects on Cognitive and Physical Performance in the Heat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of L-Tyrosine in Key Biochemical Pathways: A Technical Guide
Introduction: L-Tyrosine, a non-essential aromatic amino acid, serves as a fundamental building block for proteins and as a critical precursor to a host of biologically vital molecules, including neurotransmitters, hormones, and pigments. In research and pharmaceutical applications, L-Tyrosine is often utilized in its hydrochloride salt form (L-Tyrosine HCl) to enhance its aqueous solubility.[1] In physiological or buffered solutions, L-Tyrosine hydrochloride dissociates, making the L-Tyrosine molecule readily available to enter cellular metabolic pathways.[2] This technical guide provides an in-depth exploration of the core biochemical pathways originating from L-Tyrosine, complete with quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
The Catecholamine Synthesis Pathway
L-Tyrosine is the starting substrate for the biosynthesis of catecholamines, a class of monoamine neurotransmitters and hormones crucial for regulating physiological and neurological processes such as mood, stress response, and cardiovascular function.[3] This pathway occurs primarily in the adrenal medulla and in dopaminergic and noradrenergic neurons of the nervous system.[4]
The synthesis proceeds through a series of enzymatic steps:
-
Tyrosine to L-DOPA: The pathway's rate-limiting step is the hydroxylation of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) and requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (B1682763) (BH₄) as cofactors.[3]
-
L-DOPA to Dopamine (B1211576): L-DOPA is then rapidly converted to the neurotransmitter dopamine through decarboxylation. This step is catalyzed by DOPA Decarboxylase (DDC) , also known as Aromatic L-amino acid Decarboxylase (AADC), which utilizes Pyridoxal 5'-phosphate (PLP), a vitamin B6 derivative, as a cofactor.[5][6]
-
Dopamine to Norepinephrine (B1679862): Dopamine is transported into synaptic vesicles where it is hydroxylated to form norepinephrine (noradrenaline).[7] This reaction is catalyzed by Dopamine β-hydroxylase (DBH) , a copper-containing enzyme that requires ascorbate (B8700270) (vitamin C) and molecular oxygen.[7]
-
Norepinephrine to Epinephrine (B1671497): In the adrenal medulla and certain neurons, the final step is the conversion of norepinephrine to epinephrine (adrenaline).[8] This methylation reaction is catalyzed by Phenylethanolamine N-methyltransferase (PNMT) , which uses S-adenosyl-L-methionine (SAM) as a methyl group donor.[8][9]
The Melanin (B1238610) Synthesis Pathway (Melanogenesis)
Melanogenesis is the process of producing melanin pigments, which are responsible for the coloration of skin, hair, and eyes and provide protection against ultraviolet (UV) radiation.[10] This complex pathway occurs within specialized organelles called melanosomes inside melanocyte cells. L-Tyrosine is the essential precursor for this process.
The initial and critical steps are catalyzed by Tyrosinase , a copper-dependent enzyme:[10]
-
Tyrosine to L-DOPA: Tyrosinase first catalyzes the hydroxylation of L-Tyrosine to L-DOPA.
-
L-DOPA to Dopaquinone (B1195961): The same enzyme then oxidizes L-DOPA into dopaquinone. This molecule is a crucial intermediate that sits (B43327) at a branch point in the pathway.[10]
From dopaquinone, the pathway diverges to produce two main types of melanin:
-
Eumelanin: In the absence of thiol compounds, dopaquinone undergoes a series of cyclization and oxidation reactions to form intermediates like DOPAchrome, which are eventually polymerized into brown-black eumelanin.[10]
-
Pheomelanin: If cysteine or glutathione (B108866) is present, it adds to dopaquinone, leading to the formation of cysteinyldopa (B216619) intermediates. These are subsequently polymerized to form the yellow to reddish-brown pheomelanin.[10]
The Thyroid Hormone Synthesis Pathway
L-Tyrosine is indispensable for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are master regulators of metabolism.[11] This process occurs in the follicular cells of the thyroid gland.
The synthesis does not use free L-Tyrosine directly but rather the tyrosine residues within a large glycoprotein (B1211001) called thyroglobulin (Tg).
-
Iodide Oxidation: The enzyme Thyroid Peroxidase (TPO) , located at the apical membrane of follicular cells, oxidizes iodide ions (I⁻) to reactive iodine atoms.[11]
-
Iodination of Thyroglobulin (Organification): These reactive iodine atoms are then incorporated onto the phenol (B47542) ring of tyrosine residues within the thyroglobulin protein. This creates monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues.[11]
-
Coupling Reaction: TPO further catalyzes the coupling of these iodinated tyrosine residues. The coupling of two DIT molecules forms T4, while the coupling of one MIT and one DIT molecule forms T3.[11] These hormones remain part of the thyroglobulin backbone until they are needed, at which point the thyroglobulin is endocytosed and proteolytically cleaved to release T4 and T3 into the bloodstream.
Quantitative Data: Enzyme Kinetics
The efficiency and regulation of these pathways are determined by the kinetic properties of their constituent enzymes. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for its substrate.[12] A lower Kₘ value signifies a higher affinity.[12]
Table 1: Kinetic Parameters of Enzymes in the Catecholamine Pathway
| Enzyme | Substrate(s) | Source/Species | Kₘ | Vₘₐₓ / kcat | Reference(s) |
|---|---|---|---|---|---|
| Tyrosine Hydroxylase | L-Tyrosine | Rat Pheochromocytoma | 136 µM | 7.1 µmol/min/mg | [13] |
| Dopamine β-hydroxylase | Tyramine, O₂ | Bovine Adrenal Medulla | 2.17 mM, 0.18 mM | 15% lower than native* | [14] |
| Phenylethanolamine N-methyltransferase | Phenylethanolamine, AdoMet | Human | 200 µM, 5 µM | Not Specified |[8] |
Note: Vₘₐₓ value for deglycosylated DβH was compared to the native form.
Table 2: Kinetic Parameters of Tyrosinase in Melanogenesis
| Enzyme | Substrate | Source/Species | Kₘ | Vₘₐₓ | Reference(s) |
|---|
| Tyrosinase | L-DOPA | Mushroom | 437.31 µM | 56.82 µM/min |[15] |
Table 3: Kinetic Parameters of Thyroid Peroxidase (TPO)
| Enzyme | Substrate | Source/Species | Kₘ | Vₘₐₓ / Efficiency | Reference(s) |
|---|
| Thyroid Peroxidase | Iodide (I⁻) | Human (recombinant) | Higher in mutants** | Lower in mutants** |[16] |
Note: Specific kinetic constants for wild-type human TPO are not detailed in the available literature, but studies show that pathogenic mutations increase Kₘ and decrease reaction efficiency compared to wild-type.[16]
Experimental Protocols
Protocol 5.1: Real-Time Colorimetric Assay for Tyrosine Hydroxylase (TH) Activity
This protocol describes a continuous spectrophotometric assay to measure TH activity by monitoring the production of L-DOPA, which is subsequently oxidized to a colored product.[17][18][19]
Materials:
-
Recombinant human Tyrosine Hydroxylase (hTH)
-
L-Tyrosine substrate solution
-
Cofactor solution: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄)
-
Ferrous sulfate (B86663) (FeSO₄) solution
-
Catalase
-
Sodium periodate (B1199274) (NaIO₄) solution for oxidation
-
HEPES buffer (pH 7.0-7.4)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading at 475 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in HEPES buffer and store appropriately. The sodium periodate solution will be used to oxidize the L-DOPA produced by TH to dopachrome, which has a strong absorbance at 475 nm.[17]
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture. A typical reaction well might contain:
-
50 mM HEPES buffer
-
10 µg hTH enzyme
-
2.5 µM FeSO₄
-
0.25 mM BH₄
-
200 µM L-Tyrosine
-
400 µM Sodium Periodate[17]
-
-
Enzyme Pre-incubation: Pre-incubate the hTH enzyme with its cofactors (FeSO₄, BH₄) and catalase on ice for 5-10 minutes to ensure proper iron loading and stability.[19]
-
Initiation of Reaction: Initiate the reaction by adding the L-Tyrosine substrate to the enzyme-cofactor mixture.
-
Kinetic Measurement: Immediately place the microplate into a plate reader pre-set to 37°C. Measure the absorbance at 475 nm every minute for 30-60 minutes.[17][19]
-
Data Analysis: The rate of increase in absorbance at 475 nm is directly proportional to the rate of L-DOPA production and thus reflects TH activity. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
Protocol 5.2: Quantification of Plasma Catecholamines by HPLC with Electrochemical Detection (HPLC-EC)
This protocol provides a generalized method for the extraction and quantification of dopamine, norepinephrine, and epinephrine from plasma samples.[4][20][21][22]
Materials:
-
Plasma sample collected in EDTA or heparin tubes
-
Internal standard (e.g., dihydroxybenzylamine, DHBA)
-
Tris buffer (pH ~8.6)
-
Acid-washed alumina
-
Perchloric acid (e.g., 0.1-0.2 M) for elution
-
HPLC system with a reverse-phase C18 column
-
Electrochemical detector with a glassy carbon electrode
-
Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent like octanesulfonic acid, EDTA, and methanol)[21]
Procedure:
-
Sample Preparation: To 1 mL of plasma, add a known amount of internal standard (e.g., 50 µL of 500 pg DHBA).[21]
-
Extraction: Add ~20 mg of activated alumina and Tris buffer to adjust the pH to ~8.6. Vortex for 10-15 minutes to allow catecholamines to adsorb to the alumina.[21][22]
-
Washing: Centrifuge to pellet the alumina. Discard the supernatant. Wash the alumina pellet with deionized water to remove interfering substances, then centrifuge again and discard the wash.[22]
-
Elution: Add a small volume (e.g., 120 µL) of perchloric acid to the alumina pellet.[21] Vortex vigorously to release the bound catecholamines. Centrifuge at high speed to pellet the alumina.
-
Analysis: Carefully transfer the supernatant (eluate) to an autosampler vial. Inject a defined volume (e.g., 40-100 µL) into the HPLC-EC system.[21]
-
Detection and Quantification: The catecholamines are separated on the C18 column and detected by the electrochemical detector set at an appropriate oxidative potential (e.g., +0.65 V).[22] Peak areas are compared to a standard curve prepared with known concentrations of dopamine, norepinephrine, and epinephrine, and normalized using the recovery of the internal standard.
Protocol 5.3: Spectrophotometric Melanin Content Assay in Cultured Cells
This protocol details a common method to quantify melanin content in a cell line like B16 murine melanoma cells, often used to screen for compounds that inhibit or stimulate melanogenesis.[10][23][24]
Materials:
-
Cultured B16 melanoma cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Lysis/Solubilization Buffer: 1 N NaOH with 10% DMSO
-
Spectrophotometer or plate reader capable of reading at 405-492 nm
Procedure:
-
Cell Culture and Treatment: Seed B16 cells in 6-well plates at a density of approximately 5 x 10⁴ cells/well.[10] Allow cells to adhere for 24 hours. Treat the cells with test compounds for 48-72 hours.
-
Cell Harvesting: After the incubation period, wash the cells twice with PBS to remove residual medium.[10] Harvest the cells by treating with trypsin-EDTA, then transfer the cell suspension to a microcentrifuge tube.
-
Cell Lysis and Melanin Solubilization: Centrifuge the cell suspension to obtain a cell pellet. Discard the supernatant. Add 1 mL of 1 N NaOH / 10% DMSO to the cell pellet.[10]
-
Incubation: Incubate the mixture at an elevated temperature (e.g., 80°C) for 1 hour to fully solubilize the melanin pigment.[10]
-
Measurement: After solubilization, vortex the samples and measure the absorbance of the lysate at a wavelength between 405 nm and 492 nm using a spectrophotometer.[10][23]
-
Normalization and Analysis: The melanin content can be expressed as absorbance per cell or normalized to the total protein content of a parallel cell pellet (determined by a standard protein assay like BCA). Results are often presented as a percentage of the melanin content in untreated control cells.
Conclusion
L-Tyrosine is a cornerstone of several fundamental biochemical pathways, acting as the non-negotiable precursor for catecholamines, melanin, and thyroid hormones. The enzymes within these pathways, such as Tyrosine Hydroxylase, Tyrosinase, and Thyroid Peroxidase, represent key regulatory nodes and are significant targets in drug development for a wide range of conditions, from neurodegenerative diseases like Parkinson's to pigmentation disorders and metabolic syndromes. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is essential for researchers aiming to modulate these processes for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 4. chromsystems.com [chromsystems.com]
- 5. Mammalian Dopa decarboxylase: structure, catalytic activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. Dopamine-β-Hydroxylase (DBH), Its Cofactors and Other Biochemical Parameters in the Serum of Neurological Patients in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic and pH studies on human phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 12. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 13. Phosphorylation of rat tyrosine hydroxylase and its model peptides in vitro by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization and kinetic studies of deglycosylated dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Kinetic characterization of human thyroperoxidase. Normal and pathological enzyme expression in Baculovirus system: a molecular model of functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. med.upenn.edu [med.upenn.edu]
- 24. jfda-online.com [jfda-online.com]
L-Tyrosine Hydrochloride as a Precursor to Dopamine and Norepinephrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Tyrosine is a conditionally essential amino acid that serves as the rate-limiting precursor for the synthesis of the catecholamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862). This technical guide provides an in-depth overview of the biochemical conversion of L-Tyrosine into these critical neurotransmitters. It details the enzymatic pathway, regulation, and pharmacokinetics of L-Tyrosine administration. Furthermore, this document presents quantitative data in structured tables, provides detailed experimental protocols for in vivo and in vitro studies, and includes mandatory visualizations of key pathways and workflows to support research and development in neuroscience and pharmacology. The use of L-Tyrosine hydrochloride is often preferred in experimental and pharmaceutical preparations due to its enhanced solubility compared to L-Tyrosine free base.
The Biochemical Pathway: From L-Tyrosine to Norepinephrine
The biosynthesis of dopamine and norepinephrine from L-Tyrosine is a well-characterized enzymatic cascade occurring primarily in the cytoplasm of catecholaminergic neurons and the adrenal medulla.[1][2]
2.1 Step 1: Tyrosine to L-DOPA The initial and rate-limiting step is the hydroxylation of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][3]
-
Enzyme: Tyrosine Hydroxylase (TH)
-
Cofactors: This reaction requires molecular oxygen (O₂), iron (Fe²⁺), and (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄).[3][4]
2.2 Step 2: L-DOPA to Dopamine L-DOPA is rapidly converted to dopamine through decarboxylation.
-
Enzyme: Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA Decarboxylase (DDC).[5][6]
-
Cofactor: Pyridoxal Phosphate (PLP), the active form of vitamin B₆, is essential for this reaction.[7]
2.3 Step 3: Dopamine to Norepinephrine In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is hydroxylated to form norepinephrine.
-
Enzyme: Dopamine β-Hydroxylase (DBH).[8]
-
Cofactors: This step requires ascorbic acid (Vitamin C) and copper (Cu²⁺).[8]
Regulation of Catecholamine Synthesis
The synthesis pathway is tightly regulated, primarily at the level of Tyrosine Hydroxylase (TH), to maintain homeostasis of dopamine and norepinephrine levels.
-
Feedback Inhibition: The primary short-term regulatory mechanism is feedback inhibition of TH by the catecholamine products themselves (dopamine and norepinephrine).[1] These products compete with the cofactor BH₄ for binding to the enzyme's regulatory domain.[1]
-
Phosphorylation: Neuronal activity leads to the phosphorylation of serine residues on the N-terminal regulatory domain of TH by various protein kinases (e.g., PKA, PKC, CaMKII).[1][9][10] Phosphorylation, particularly at Ser40, decreases the affinity of TH for the inhibitory catecholamines, thereby increasing enzyme activity.[1][11]
-
Gene Expression: Long-term regulation involves changes in the transcription of the TH gene, altering the total amount of enzyme available.[12][13]
Quantitative Data
4.1 Pharmacokinetics of Oral L-Tyrosine in Humans
Oral administration of L-Tyrosine leads to a dose-dependent increase in plasma tyrosine concentrations. Peak levels are typically observed approximately 2 hours post-ingestion.[14][15][16]
| Dose (mg/kg) | Baseline Plasma Tyrosine (nmol/mL) | Peak Plasma Tyrosine (nmol/mL at 2 hrs) | Fold Increase | Reference |
| 100 | 69 ± 3.9 | 154 ± 9.5 | ~2.2x | [14][15] |
| 150 | 69 ± 3.9 | 203 ± 31.5 | ~2.9x | [14][15] |
| 200 | (Not reported in same study) | (Higher than 150 mg/kg dose) | (Dose-dependent) | [16][17] |
Table 1: Human plasma tyrosine levels following a single oral dose. Data are presented as Mean ± SEM.
4.2 Blood-Brain Barrier Transport
L-Tyrosine crosses the blood-brain barrier (BBB) via the large neutral amino acid (LNAA) transporter system (System L), where it competes with other LNAAs.[18][19][20]
| Parameter | Value | Unit | Method | Reference |
| Brain Intransport Rate Constant (K₁) | 0.052 | ml/g/min | PET with L-[1-¹¹C]tyrosine | [18][19] |
| Brain Influx Rate (V_in) | 2.97 | nmol/g/min | PET with L-[1-¹¹C]tyrosine | [18][19] |
Table 2: L-Tyrosine transport kinetics across the human blood-brain barrier.
4.3 Enzyme Kinetic Parameters
The following table summarizes representative kinetic constants for the key enzymes in the catecholamine synthesis pathway. These values can vary based on the enzyme source, purity, and assay conditions.
| Enzyme | Substrate | Kₘ | Vₘₐₓ | Conditions / Source | Reference |
| Tyrosine Hydroxylase | Tyrosine | 108 µM | 6.93 µmol/min/mg | Rat Pheochromocytoma, cAMP-dependent protein kinase | [9] |
| Aromatic L-Amino Acid Decarboxylase | L-DOPA | 0.71 mM | 39.1 pmol/min/mL | Human, Plasma | [7] |
| Aromatic L-Amino Acid Decarboxylase | L-DOPA | ~6.4 mM | (Decreased k_cat) | Mutant Human AADC | [21] |
| Dopamine β-Hydroxylase | Tyramine | 2.17 mM | (Comparable to native) | Native Bovine Adrenal Medulla | [22] |
| Dopamine β-Hydroxylase | Tyramine | 1.66 mM | 15% lower than native | Deglycosylated Bovine Adrenal Medulla | [22] |
Table 3: Representative kinetic parameters for catecholamine synthesis enzymes.
Experimental Protocols
5.1 Protocol 1: In Vivo Microdialysis for Measuring Striatal Dopamine Release in Rats Following L-Tyrosine Administration
This protocol describes a method to measure real-time changes in extracellular dopamine concentrations in the striatum of an anesthetized rat after intraperitoneal administration of L-Tyrosine.[23][24][25][26]
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., Chloral Hydrate, 400 mg/kg, i.p.)
-
Guide cannula and microdialysis probe (4-mm membrane, 20 kDa MWCO)
-
Microinfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution (e.g., 50 mg/kg in saline)
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the rat and secure it in the stereotaxic frame. Implant a guide cannula into the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).[23] Secure with dental cement. Allow 48-72 hours for recovery.
-
Probe Insertion & Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for 1-2 hours to establish a stable baseline.[23]
-
Baseline Sample Collection: Collect at least three consecutive 20-minute dialysate samples to determine the basal extracellular dopamine concentration. Store samples immediately at -80°C or inject directly into the HPLC system.
-
L-Tyrosine Administration: Administer this compound (e.g., 50 mg/kg, i.p.).
-
Post-Injection Sampling: Continue collecting 20-minute dialysate samples for at least 3 hours post-injection.
-
HPLC-ECD Analysis: Analyze dopamine concentrations in the dialysate samples.
-
Data Analysis: Quantify dopamine peaks by comparing them to a standard curve. Express post-injection dopamine levels as a percentage change from the baseline average.
5.2 Protocol 2: In Vitro Colorimetric Assay for Tyrosine Hydroxylase (TH) Activity
This protocol provides a high-throughput method to measure TH activity in real-time by monitoring the production of dopachrome.[30][31][32]
Materials:
-
Purified human Tyrosine Hydroxylase (hTH)
-
96-well microplate and plate reader capable of measuring absorbance at 475 nm
-
HEPES buffer (50 mM)
-
L-Tyrosine solution (200 µM)
-
Cofactor solution (e.g., 0.25 mM DMPH₄ or BH₄)
-
Ferrous sulfate (B86663) (FeSO₄) solution (2.5 µM)
-
Sodium periodate (B1199274) (NaIO₄) solution (400 µM)
-
Control inhibitor (e.g., 100 µM CoCl₂)
Procedure:
-
Prepare Reagent Mixtures:
-
Mixture A (Enzyme/Cofactor): In a microfuge tube on ice, pre-incubate hTH (e.g., 10 µg per reaction), FeSO₄, and the pterin (B48896) cofactor (BH₄) in HEPES buffer for 5-10 minutes.
-
Mixture B (Substrate/Oxidant): In a separate tube, prepare a solution of L-Tyrosine and sodium periodate in HEPES buffer.
-
-
Assay Setup:
-
Add Mixture A to the wells of the 96-well plate.
-
For negative control wells, add the inhibitor (CoCl₂) to Mixture A.
-
To initiate the reaction, add Mixture B to all wells.
-
-
Kinetic Measurement: Immediately place the plate in the plate reader. Measure the absorbance at 475 nm every minute for 30-60 minutes at room temperature.
-
Data Analysis:
-
Plot absorbance (475 nm) versus time. The initial linear portion of the curve represents the reaction rate.
-
Calculate the rate of reaction (V) from the slope of this linear phase.
-
Compare the rates of uninhibited reactions to the negative controls to determine percent inhibition for screening assays or calculate kinetic parameters (Kₘ, Vₘₐₓ) by varying substrate concentrations.
-
Conclusion and Future Directions
This compound is a fundamental tool in neuroscience research due to its role as a direct, rate-limiting precursor to dopamine and norepinephrine. Its administration effectively increases plasma tyrosine levels, which can enhance catecholamine synthesis, particularly under conditions of high neuronal demand. The provided data and protocols offer a robust framework for investigating the effects of L-Tyrosine on neurochemical systems. For drug development professionals, understanding the pharmacokinetics and regulatory intricacies of this pathway is crucial for designing therapies targeting catecholaminergic dysfunction. Future research should aim to further elucidate the precise conditions under which L-Tyrosine supplementation translates to clinically significant outcomes and to develop more targeted strategies for modulating catecholamine synthesis.
References
- 1. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. houptlab.org [houptlab.org]
- 3. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 6. Aromatic L-amino acid decarboxylases: mechanistic features and microbial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 9. Phosphorylation of rat tyrosine hydroxylase and its model peptides in vitro by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Tyrosine hydroxylase activity is regulated by two distinct dopamine-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complex molecular regulation of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cris.tau.ac.il [cris.tau.ac.il]
- 15. altmedrev.com [altmedrev.com]
- 16. Dose-Dependent Effects of Oral Tyrosine Administration on Plasma Tyrosine Levels and Cognition in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The transport of tyrosine into the human brain as determined with L-[1-11C]tyrosine and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. Kinetics of neutral amino acid transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Aromatic L-amino acid decarboxylase: conformational change in the flexible region around Arg334 is required during the transaldimination process - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization and kinetic studies of deglycosylated dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sites.bu.edu [sites.bu.edu]
- 26. Tyrosine augments acute clozapine- but not haloperidol-induced dopamine release in the medial prefrontal cortex of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Research Portal [scholarship.miami.edu]
- 28. turkjps.org [turkjps.org]
- 29. glsciences.com [glsciences.com]
- 30. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of L-Tyrosine Hydrochloride Derivatives for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of various L-Tyrosine hydrochloride derivatives. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visualization of key biological pathways and experimental workflows.
L-Tyrosine, a non-essential amino acid, serves as a crucial precursor for the biosynthesis of vital catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine (B1671497).[1][2] Its derivatives are of significant interest in medicinal chemistry and pharmaceutical sciences due to their potential therapeutic applications, ranging from neurological disorders to metabolic diseases.[3] The modification of L-Tyrosine at its carboxylic acid, amino group, or phenolic hydroxyl group allows for the generation of a diverse array of molecules with altered physicochemical properties and biological activities.
This guide focuses on the practical synthesis of key this compound derivatives, providing detailed methodologies and comparative data to aid in their preparation and evaluation in a research setting.
I. Synthesis of L-Tyrosine Ester Hydrochloride Derivatives
The esterification of the carboxylic acid moiety of L-Tyrosine is a common strategy to enhance its solubility and facilitate further chemical modifications. The hydrochloride salt of the resulting ester is typically prepared to improve stability and handling.
L-Tyrosine Methyl Ester Hydrochloride
Reaction Scheme:
L-Tyrosine + Methanol (B129727) --(SOCl₂)--> L-Tyrosine Methyl Ester Hydrochloride
Experimental Protocol:
A detailed and efficient procedure for the synthesis of L-Tyrosine Methyl Ester Hydrochloride involves the use of thionyl chloride (SOCl₂) in methanol.[4]
-
Reaction Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer and a thermometer, suspend L-Tyrosine (1.81 g, 10 mmol) in 20 mL of methanol.
-
Reagent Addition: Cool the suspension in an ice bath to -10 °C. Slowly add thionyl chloride (1.78 g, 15 mmol) dropwise, ensuring the reaction temperature remains below room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove the methanol.
-
Isolation: The resulting white solid is L-Tyrosine Methyl Ester Hydrochloride. Dry the product to obtain the final compound.
Quantitative Data:
| Derivative | Starting Material | Reagents | Solvent | Yield | Purity (HPLC) | Reference |
| L-Tyrosine Methyl Ester Hydrochloride | L-Tyrosine | Thionyl Chloride | Methanol | 95.5% | 98.6% | [4] |
| L-Tyrosine Methyl Ester Hydrochloride | L-Tyrosine | Thionyl Chloride (2.5 eq) | Methanol | 97.2% | 99.3% | [4] |
O-Methyl-L-Tyrosine Methyl Ester Hydrochloride
Reaction Scheme:
O-Methyl-L-Tyrosine + Methanol --(SOCl₂)--> O-Methyl-L-Tyrosine Methyl Ester Hydrochloride
Experimental Protocol:
This procedure outlines the synthesis of the O-methylated ester derivative.[5]
-
Reaction Setup: Dissolve O-methyl-L-tyrosine (1.44 g, 7.4 mmol) in methanol (30 ml) and stir the solution at 0°C.
-
Reagent Addition: Add thionyl chloride (1 ml, 13.4 mmol) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture for 15 minutes at ambient temperature, and then heat at reflux for 2 hours.
-
Work-up: After cooling, evaporate the solvent to yield the crude O-methyl-L-tyrosine methyl ester hydrochloride salt as a yellow solid.
-
Purification: Partition the crude product between a saturated aqueous solution of sodium hydrogen carbonate (80 ml) and ethyl acetate (B1210297) (150 ml). Extract the aqueous layer with ethyl acetate (2 x 80 ml). Combine the organic layers, dry over anhydrous sodium sulphate, filter, and concentrate to obtain the purified product.[5]
II. Synthesis of N-Acetyl-L-Tyrosine Derivatives
N-acetylation of the amino group is another common modification of L-Tyrosine, which can alter its biological properties and metabolic fate.
N-Acetyl-L-Tyrosine
Reaction Scheme:
L-Tyrosine + Acetic Anhydride (B1165640) --(NaOH)--> N-Acetyl-L-Tyrosine
Experimental Protocol:
The synthesis of N-Acetyl-L-Tyrosine is typically achieved through the reaction of L-Tyrosine with acetic anhydride under alkaline conditions.[6]
-
Dissolution: Disperse 100 g of L-Tyrosine in 200 ml of water with rapid stirring. Add 30% sodium hydroxide (B78521) solution dropwise until the L-Tyrosine is completely dissolved (pH ≈ 12.05).
-
Acetylation: Add 59.2 g (1.05 molar equivalents) of acetic anhydride dropwise over 30 minutes. Concurrently, add 30% sodium hydroxide solution to maintain the pH between 8 and 10.
-
Hydrolysis of By-products: After the addition of acetic anhydride, adjust the pH to 11.50 with sodium hydroxide solution and maintain the temperature at 60°C for 20 minutes.
-
Precipitation: Add industrial hydrochloric acid to adjust the pH of the solution to 1.72.
-
Crystallization and Isolation: Concentrate the solution under reduced pressure at 80°C until a solid precipitate forms. Cool to 4°C for complete crystallization. Filter the crude product and wash it. The crude product can be further purified by recrystallization from ethanol/water.[6]
III. Synthesis of L-Tyrosine Amide Hydrochloride Derivatives
The synthesis of L-Tyrosine amide derivatives involves the formation of an amide bond at the carboxylic acid position. These derivatives are of interest in peptide chemistry and drug design.
General Synthetic Approach:
The synthesis of L-Tyrosine amides can be achieved by coupling L-Tyrosine methyl ester hydrochloride with an appropriate amine using standard peptide coupling reagents.
IV. Physicochemical and Spectroscopic Data
A summary of key physicochemical and spectroscopic data for this compound and its derivatives is presented below.
Table of Physicochemical Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation (in 1N HCl) | Reference |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | >300 (dec.) | -11.65° | [7][8] |
| This compound | C₉H₁₂ClNO₃ | 217.65 | - | - | [9] |
Table of NMR Data for this compound (in D₂O):
| Nucleus | Chemical Shift (ppm) | Reference |
| ¹³C (Carboxyl) | 172.6 | [10] |
| ¹³C (Alpha-carbon) | 55.4 | [10] |
| ¹³C (Beta-carbon) | 35.9 | [10] |
| ¹³C (Aromatic C1) | 126.8 | [10] |
| ¹³C (Aromatic C2, C6) | 132.0 | [10] |
| ¹³C (Aromatic C3, C5) | 117.2 | [10] |
| ¹³C (Aromatic C4) | 156.4 | [10] |
V. Biological Significance and Experimental Workflows
Catecholamine Biosynthesis Pathway
L-Tyrosine is the initial substrate for the synthesis of catecholamines, a class of neurotransmitters that play a critical role in the central nervous system. The enzymatic conversion of L-Tyrosine to dopamine, norepinephrine, and epinephrine is a fundamental pathway in neurobiology.[2]
Caption: The enzymatic pathway of catecholamine biosynthesis from L-Tyrosine.
General Experimental Workflow for In Vitro Evaluation
The biological activity of newly synthesized L-Tyrosine derivatives can be assessed using various in vitro assays. A typical workflow involves evaluating cellular uptake and downstream effects in a relevant cell line.
Caption: A generalized workflow for the in vitro evaluation of L-Tyrosine derivatives.
VI. Conclusion
This technical guide provides a foundational understanding and practical protocols for the synthesis of key this compound derivatives. The methodologies and data presented herein are intended to support researchers in the design and execution of their studies. The versatility of L-Tyrosine as a chemical scaffold continues to offer exciting opportunities for the development of novel therapeutic agents. Further research into the synthesis of a broader range of derivatives and the exploration of their biological activities is warranted.
References
- 1. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]
- 7. L-Tyrosine | 60-18-4 [chemicalbook.com]
- 8. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tyrosine hydrochloride | C9H12ClNO3 | CID 12209702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Physiological function of L-Tyrosine hydrochloride in the central nervous system
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tyrosine, a non-essential amino acid, serves as a crucial precursor to the catecholamine neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497)—within the central nervous system (CNS). Its hydrochloride salt, L-Tyrosine HCl, is often utilized in research and supplementation due to its solubility. This technical guide provides an in-depth examination of the physiological functions of L-Tyrosine in the CNS, with a particular focus on its role in catecholamine synthesis, the impact of its supplementation on cognitive function under stressful conditions, and its potential therapeutic applications. This document summarizes key quantitative data from human clinical trials, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Core Physiological Function: Precursor to Catecholamine Neurotransmitters
The primary and most well-established role of L-Tyrosine in the central nervous system is its function as a rate-limiting precursor for the synthesis of catecholamine neurotransmitters.[1][2][3] These neurotransmitters are integral to numerous physiological and cognitive processes, including mood, attention, motivation, and the body's response to stress.[2][4]
The synthesis of catecholamines from L-Tyrosine is a multi-step enzymatic process:
-
Conversion to L-DOPA: L-Tyrosine is first hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH). This is the rate-limiting step in the catecholamine synthesis pathway, meaning the activity of this enzyme dictates the overall rate of production.[5]
-
Conversion to Dopamine: L-DOPA is then decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form dopamine.[5]
-
Conversion to Norepinephrine: In noradrenergic neurons, dopamine is converted to norepinephrine by the enzyme dopamine β-hydroxylase (DBH).[5]
-
Conversion to Epinephrine: Finally, in a smaller subset of neurons, norepinephrine can be methylated to form epinephrine by the enzyme phenylethanolamine N-methyltransferase (PNMT).
Under conditions of high neuronal activity, such as during acute stress, the demand for catecholamines increases, leading to an accelerated firing rate of catecholaminergic neurons.[6] In such situations, the availability of L-Tyrosine can become a limiting factor for the sustained synthesis of these neurotransmitters.[6] Supplementation with L-Tyrosine is hypothesized to augment the intraneuronal pool of this precursor, thereby supporting the increased demand for catecholamine synthesis and release.[6]
Signaling Pathway: Catecholamine Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Tyrosine and Stress: Human and Animal Studies - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]
L-Tyrosine Hydrochloride: A Comprehensive Technical Guide on its Role in Thyroid Hormone Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tyrosine, an aromatic amino acid, is an indispensable precursor for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This technical guide provides an in-depth analysis of the biochemical mechanisms through which L-Tyrosine, particularly in its hydrochloride salt form, influences thyroid hormone production. The hydrochloride form enhances solubility and potentially bioavailability, making it a subject of interest in both research and clinical contexts. This document consolidates quantitative data from pertinent studies, delineates detailed experimental protocols for investigating its effects, and presents visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
The thyroid gland orchestrates a complex metabolic symphony within the body, primarily through the secretion of thyroid hormones. The synthesis of these crucial hormones is fundamentally dependent on two key substrates: iodine and the amino acid L-Tyrosine.[1] L-Tyrosine serves as the molecular backbone upon which thyroid hormones are constructed.[2] While readily available in many protein-rich foods, and producible endogenously from phenylalanine, the availability of L-Tyrosine can be a rate-limiting factor in thyroid hormone synthesis under certain physiological conditions, such as stress.[1][3]
L-Tyrosine hydrochloride is the hydrochloride salt of L-Tyrosine, a formulation that increases its solubility in aqueous solutions, which may, in turn, enhance its bioavailability upon administration.[4] This guide will explore the intricate journey of this compound from administration to its ultimate incorporation into thyroid hormones, providing a technical resource for the scientific community.
Biochemical Pathway of Thyroid Hormone Synthesis
The synthesis of thyroid hormones is a multi-step process occurring within the thyroid follicles. L-Tyrosine is a critical component of thyroglobulin (Tg), a large glycoprotein (B1211001) synthesized by the follicular cells.[5] The subsequent steps involve the iodination and coupling of tyrosine residues within the thyroglobulin molecule.
The key enzymatic player in this pathway is thyroid peroxidase (TPO) , a heme-containing enzyme located on the apical membrane of thyroid follicular cells.[6][7] TPO catalyzes both the oxidation of iodide and its covalent binding to the tyrosine residues of thyroglobulin.[6][7]
The process can be summarized as follows:
-
Iodide Trapping: Iodide from the bloodstream is actively transported into the thyroid follicular cells.
-
Iodide Oxidation: Thyroid peroxidase oxidizes iodide (I⁻) to a more reactive iodine species (I⁰).[7]
-
Organification (Iodination): The reactive iodine is attached to the phenol (B47542) ring of tyrosine residues within the thyroglobulin molecule, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).[7][8]
-
Coupling: Thyroid peroxidase then catalyzes the coupling of these iodinated tyrosine residues. The coupling of two DIT molecules forms thyroxine (T4), while the coupling of one MIT and one DIT molecule forms triiodothyronine (T3).[9]
-
Storage and Secretion: The newly synthesized thyroid hormones remain stored as part of the thyroglobulin molecule in the follicular colloid until the thyroid is stimulated by thyroid-stimulating hormone (TSH) to release them into the bloodstream.[7]
Quantitative Data on L-Tyrosine Supplementation
While specific studies on this compound are limited, research on L-Tyrosine supplementation provides valuable insights into its potential effects on thyroid hormone levels.
Table 1: Summary of a Preclinical Study on L-Tyrosine Supplementation in Chronically Stressed Mice
| Parameter | Control Group | Stressed Group (No L-Tyrosine) | Stressed Group + L-Tyrosine |
| Serum Total T3 (TT3) | Higher than stressed group | Significantly decreased (P < 0.05) | Significantly increased vs. stressed group (P < 0.05) |
| Serum Total T4 (TT4) | Higher than stressed group | Significantly decreased (P < 0.05) | Significantly increased vs. stressed group (P < 0.05) |
| Source: Adapted from a study on L-tyrosine improving neuroendocrine function in a mouse model of chronic stress.[3] |
Table 2: Summary of a Human Study on L-Tyrosine Supplementation in Antarctica
| Parameter | Placebo (Winter) | L-Tyrosine (12g/day) (Winter) |
| Mood | 136% degradation (p < 0.01) | 47% improvement |
| TSH | 18% increase | 28% decrease |
| Free T3 (fT3) | Not reported | 6% increase (p < 0.05) |
| Source: Adapted from a randomized, placebo-controlled clinical trial on the psychoneuroendocrine effects of combined thyroxine and triiodothyronine versus tyrosine during prolonged Antarctic residence.[10] |
Experimental Protocols
Investigating the impact of this compound on thyroid hormone production requires a combination of in vivo and in vitro experimental designs.
In Vivo Administration and Sample Collection
Objective: To assess the effect of oral this compound supplementation on circulating thyroid hormone levels in a rodent model.
Protocol:
-
Animal Model: Male Wistar rats (250-300g) are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to a control group (receiving vehicle, e.g., saline) and a treatment group (receiving this compound).
-
Administration: this compound is dissolved in saline and administered orally via gavage at a dose of 500 mg/kg body weight.[11] The control group receives an equivalent volume of saline.
-
Time Points: Blood samples are collected via the tail vein at baseline (0 hours) and at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Blood is collected in EDTA-containing tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
Measurement of Thyroid Hormones
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple thyroid hormones.[6][12]
Protocol Outline:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be further purified using solid-phase extraction (SPE).[13]
-
-
LC Separation:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive or negative ion mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for T3, T4, and TSH.
-
-
Quantification:
-
Generate a standard curve using known concentrations of T3, T4, and TSH standards.
-
Quantify the hormone concentrations in the samples by comparing their peak areas to the standard curve.
-
RIA is a classic and highly sensitive method for quantifying hormones.[1][10]
Protocol Outline:
-
Reagent Preparation: Prepare standards, controls, and tracer (radiolabeled hormone).
-
Assay Procedure:
-
Pipette standards, controls, and unknown samples into respective antibody-coated tubes.
-
Add the radiolabeled tracer to all tubes.
-
Add a specific antibody to all tubes except for the total counts tubes.
-
Incubate to allow for competitive binding between the labeled and unlabeled hormone for the antibody.
-
Separate the antibody-bound hormone from the free hormone.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards.
-
Determine the hormone concentration in the samples from the standard curve.
-
ELISA is a common, plate-based assay for hormone quantification.[14][15]
Protocol Outline:
-
Assay Setup: Prepare standards, controls, and samples.
-
Binding:
-
Add standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody specific for the target hormone (e.g., TSH).
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate to form a "sandwich" of capture antibody-hormone-detection antibody.
-
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Reaction Termination: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance of each well at a specific wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the standards.
-
Determine the hormone concentration in the samples from the standard curve.
-
Logical Relationships and Broader Implications
The availability of L-Tyrosine is intrinsically linked to the functional status of the hypothalamic-pituitary-thyroid (HPT) axis. Under conditions of increased demand for catecholamines (e.g., stress), the metabolic pathways utilizing L-Tyrosine may compete, potentially impacting the substrate pool available for thyroid hormone synthesis.[3]
Supplementation with this compound, by providing a readily available source of this precursor, may therefore not only support thyroid hormone production but also modulate the neuroendocrine response to stress.[3] This has significant implications for drug development, particularly in the context of treating conditions associated with both stress and sub-optimal thyroid function.
Conclusion
This compound represents a key molecule of interest for researchers and drug development professionals focused on thyroid function and related metabolic and neurological pathways. Its role as a direct precursor to thyroid hormones is well-established, and its hydrochloride form offers potential advantages in terms of solubility and bioavailability. The quantitative data, though preliminary, suggest that supplementation can influence thyroid hormone levels, particularly under conditions of physiological stress. The detailed experimental protocols provided herein offer a framework for further rigorous investigation into the precise effects and therapeutic potential of this compound. A deeper understanding of these mechanisms will be pivotal in developing novel strategies for supporting thyroid health and managing related disorders.
References
- 1. Radioimmunoassay and the hormones of thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inajemd.pbperkeni.or.id [inajemd.pbperkeni.or.id]
- 3. Normal Human Thyrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Cell Culture Systems for Human Thyroid Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. scispace.com [scispace.com]
- 8. medicallabnotes.com [medicallabnotes.com]
- 9. An Ex vivo Culture System to Study Thyroid Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Effects of 3-nitro-L-tyrosine on thyroid function in the rat: an experimental model for the dehalogenase defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. ibl-international.com [ibl-international.com]
An In-Depth Technical Guide to the In Vivo Metabolic Fate of L-Tyrosine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosine, a non-essential amino acid synthesized in the body from phenylalanine, is a critical precursor to a host of physiologically vital compounds, including catecholamine neurotransmitters (dopamine, norepinephrine (B1679862), and epinephrine), thyroid hormones, and melanin.[1][2] Its hydrochloride salt, L-Tyrosine hydrochloride, is often utilized in research and supplementation due to its increased solubility. Understanding the in vivo metabolic fate of L-Tyrosine is paramount for researchers in neuroscience, endocrinology, and drug development to elucidate its physiological roles, therapeutic potential, and safety profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Pharmacokinetics of this compound
The journey of orally administered this compound through the body is governed by its pharmacokinetic profile, which dictates its bioavailability and ultimate delivery to target tissues.
Absorption
Following oral administration, L-Tyrosine is absorbed from the small intestine. Studies in healthy human subjects have demonstrated that oral supplementation of L-Tyrosine leads to a significant increase in plasma tyrosine concentrations. The time to reach peak plasma concentration (Tmax) is typically observed around 2 hours post-ingestion.[1] The increase in plasma tyrosine levels is dose-dependent.[3]
| Dose | Mean Peak Plasma Tyrosine Concentration | Time to Peak (Tmax) | Study Population | Reference |
| 100 mg/kg | 154 ± 9.5 nmol/mL (from a baseline of 69 ± 3.9 nmol/mL) | 2 hours | 12 healthy, fasting subjects | [1] |
| 150 mg/kg | 203 ± 31.5 nmol/mL | 2 hours | 12 healthy, fasting subjects | [1] |
Table 1: Human Plasma Tyrosine Concentrations After a Single Oral Dose[1]
It is important to note that the oral bioavailability of L-Tyrosine can be influenced by the presence of other large neutral amino acids (LNAAs) which compete for the same transport systems in the gut and at the blood-brain barrier.[1]
Distribution
Once absorbed into the systemic circulation, L-Tyrosine is distributed throughout the body to various tissues. Animal studies using radiolabeled tyrosine analogs provide insights into its tissue distribution. Following intravenous infusion of L-alanyl-L-[U-14C]tyrosine in rats, radioactivity was detected in various tissues, with the highest concentrations found in the muscle, liver, and intestine.[2]
| Tissue | Percentage of Infused Radioactivity (24 hours post-infusion) |
| Muscle | 13.4% |
| Liver | 7.1% |
| Intestine | 5.5% |
| Kidney | 1.4% |
Table 2: Tissue Distribution of Radioactivity 24 Hours After Intravenous Infusion of L-alanyl-L-[U-14C]tyrosine in Rats[2]
In the brain, endogenous tyrosine concentrations vary across different regions. Administration of L-Tyrosine increases its concentration in all brain areas, with the largest relative increases observed in the cortex and hippocampus.[4]
| Brain Region | Relative Increase in Tyrosine Concentration (1 hour after 100 mg/kg L-Tyrosine administration in rats) |
| Cortex | High |
| Hippocampus | High |
Table 3: Relative Increase in Tyrosine Concentration in Rat Brain Regions[4]
Metabolism
L-Tyrosine is a substrate for several critical metabolic pathways, leading to the synthesis of neurotransmitters, hormones, and energy metabolites.
In the central nervous system and the adrenal medulla, L-Tyrosine is the precursor for the synthesis of catecholamines. The first and rate-limiting step is the conversion of L-Tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH).[2] L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine and epinephrine.[2] Oral administration of L-Tyrosine has been shown to increase the urinary excretion of catecholamines and their metabolites in humans, indicating an increased rate of synthesis.[5]
In the thyroid gland, tyrosine residues within the thyroglobulin protein are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These iodinated tyrosines are then coupled to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[6]
The primary catabolic pathway for L-Tyrosine begins with its transamination to p-hydroxyphenylpyruvate by the enzyme tyrosine aminotransferase (TAT). Subsequent enzymatic reactions ultimately lead to the formation of fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle for energy production.
References
- 1. altmedrev.com [altmedrev.com]
- 2. examine.com [examine.com]
- 3. mdpi.com [mdpi.com]
- 4. Regional tyrosine levels in rat brain after tyrosine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in catecholamine excretion after short-term tyrosine ingestion in normally fed human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Tyrosine and Hypothyroidism | Paloma Health [palomahealth.com]
L-Tyrosine Hydrochloride: A Technical Guide to its Role in Protein Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tyrosine, a proteinogenic amino acid, is fundamental to the structural integrity and functional dynamics of proteins. Its hydrochloride salt, L-Tyrosine hydrochloride, offers distinct physicochemical properties that are leveraged in various research and pharmaceutical applications. This technical guide provides an in-depth analysis of the role of L-Tyrosine and its hydrochloride form in protein science. It delves into the structural contributions of the tyrosine residue, the critical function of tyrosine phosphorylation in cellular signaling, and the impact of this compound as a salt on protein stability. This document includes quantitative data, detailed experimental protocols, and visualizations to serve as a comprehensive resource for professionals in the field.
Introduction: The Significance of L-Tyrosine in Proteomics
L-Tyrosine is one of the twenty standard amino acids incorporated into proteins during translation.[1] Its structure, featuring a phenol (B47542) side chain, imparts both hydrophobic and polar characteristics, allowing it to reside in diverse microenvironments within a protein, including the hydrophobic core, at protein-protein interfaces, and on the aqueous surface.[2] This versatility makes tyrosine a key player in molecular recognition and protein architecture.[2]
The hydrochloride salt of L-Tyrosine is frequently utilized in experimental and pharmaceutical formulations primarily due to its enhanced aqueous solubility compared to the zwitterionic form of L-Tyrosine, which is particularly low at neutral pH.[3][4] This guide will explore the multifaceted roles of L-Tyrosine, with a special focus on the implications of using its hydrochloride form.
Physicochemical Properties of L-Tyrosine and this compound
The utility of L-Tyrosine and its hydrochloride salt in experimental and formulation contexts is dictated by their chemical and physical properties. This compound's primary advantage is its increased solubility in aqueous solutions, a direct consequence of the protonation of its amino group.
| Property | L-Tyrosine | This compound | Reference(s) |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃·HCl | [4] |
| Molecular Weight | 181.19 g/mol | 217.65 g/mol | [4] |
| Solubility in Water (neutral pH, 25°C) | 0.45 mg/mL | Significantly higher | [3][4] |
| Solubility in 1 M HCl | 100 mg/mL (with heating) | High | [3] |
| pKa (carboxyl) | ~2.2 | ~2.2 | [4] |
| pKa (amino) | ~9.21 | Protonated | [4] |
| pKa (hydroxyl) | ~10.46 | ~10.46 | [4] |
| Isoelectric Point (pI) | 5.66 | Not applicable | [4] |
L-Tyrosine's Role in Protein Structure
The phenolic side chain of tyrosine contributes to protein stability through a variety of non-covalent interactions:
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming stabilizing interactions with other polar residues or the polypeptide backbone.
-
Hydrophobic Interactions: The aromatic ring participates in hydrophobic interactions within the protein core, contributing to the overall conformational stability.
-
Aromatic Stacking (π-π interactions): The tyrosine ring can stack with other aromatic residues like phenylalanine and tryptophan, which are significant stabilizing forces.
-
Cation-π Interactions: The electron-rich aromatic ring can interact favorably with cationic residues such as lysine (B10760008) and arginine.
The introduction of this compound into a protein solution can influence these interactions. As a salt, it increases the ionic strength of the solution, which can have a dual effect on protein stability. At low concentrations, salts can increase solubility and stability ("salting-in") by shielding charged residues and reducing unfavorable electrostatic interactions.[5] At high concentrations, they can lead to aggregation and precipitation ("salting-out") by competing for water molecules and promoting hydrophobic interactions between protein molecules.[5]
Functional Implications: Tyrosine Phosphorylation in Cell Signaling
One of the most critical roles of tyrosine residues in protein function is their ability to undergo reversible phosphorylation. This post-translational modification is a cornerstone of signal transduction in eukaryotic cells, regulating a vast array of cellular processes including growth, differentiation, and metabolism.[6]
Protein tyrosine kinases (PTKs) catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of a tyrosine residue, while protein tyrosine phosphatases (PTPs) reverse this modification.[7] This molecular switch can alter a protein's conformation, enzymatic activity, subcellular localization, and its interaction with other proteins.[7]
Below is a diagram illustrating a generic receptor tyrosine kinase (RTK) signaling pathway.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Analysis of this compound's Effects
Quantitative Data on the Impact of Amino Acid Salts on Protein Stability
| Protein | Buffer Conditions | Additive | Concentration (mM) | Tm (°C) | ΔTm (°C) |
| Bovine Serum Albumin (BSA) | 20 mM Sodium Phosphate, pH 7.0 | None | 0 | 65.2 | - |
| Lysine HCl | 50 | 67.2 | +2.0 | ||
| Myoglobin | 20 mM Sodium Phosphate, pH 7.0 | None | 0 | 78.5 | - |
| Lysine HCl | 50 | 76.5 | -2.0 | ||
| Lysozyme | 20 mM Sodium Phosphate, pH 7.0 | None | 0 | 74.8 | - |
| Lysine HCl | 50 | 74.8 | 0 |
Data adapted from studies on the effects of charged amino acids on protein stability.
These data indicate that the effect of an amino acid salt is protein-dependent, with some proteins being stabilized while others are destabilized or unaffected. This highlights the necessity for empirical determination of the effects of this compound on a protein of interest.
Experimental Protocols
Objective: To determine the change in thermal stability (Tm) of a protein in the presence of this compound.
Materials:
-
Purified protein of interest (0.5-1.0 mg/mL)
-
Dialysis buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)
-
This compound stock solution (e.g., 1 M in dialysis buffer)
-
Differential Scanning Calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the purified protein extensively against the chosen dialysis buffer to ensure a matched buffer environment.
-
Prepare a series of protein samples containing varying final concentrations of this compound (e.g., 0 mM, 10 mM, 50 mM, 100 mM). Ensure the final protein concentration is consistent across all samples.
-
Prepare a corresponding reference solution for each sample, consisting of the dialysis buffer with the same concentration of this compound.
-
-
DSC Measurement:
-
Load the protein sample and its corresponding reference solution into the DSC cells.
-
Set the instrument parameters: scan rate (e.g., 60 °C/hour), temperature range (e.g., 20-100 °C), and pressure.
-
Perform the thermal scan.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.
-
Fit the data to a suitable model (e.g., two-state unfolding) to determine the Tm (the temperature at the peak of the transition) and the calorimetric enthalpy (ΔHcal).
-
Compare the Tm values of the protein with and without this compound to determine the stabilizing or destabilizing effect.
-
Objective: To assess changes in the secondary structure of a protein upon addition of this compound.
Materials:
-
Purified protein of interest (0.1-0.2 mg/mL)
-
CD-compatible buffer (e.g., 10 mM Sodium Phosphate, pH 7.4, with low chloride concentration)
-
This compound stock solution
-
Circular Dichroism Spectropolarimeter
Protocol:
-
Sample Preparation:
-
Prepare protein samples with and without this compound in the CD-compatible buffer.
-
Prepare corresponding buffer blanks.
-
-
CD Measurement:
-
Record far-UV CD spectra (e.g., 190-260 nm) at a controlled temperature (e.g., 25 °C).
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
Collect multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the spectrum of the corresponding buffer blank from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the spectra using deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil.
-
Compare the secondary structure content of the protein in the presence and absence of this compound.
-
Visualizing Workflows and Logical Relationships
Experimental Workflow for Assessing Small Molecule Effects on Protein Stability
The following diagram outlines a typical workflow for screening and characterizing the effect of a small molecule, such as this compound, on protein stability.
Caption: Workflow for analyzing the effects of L-Tyrosine HCl on protein stability.
Logical Framework for Selecting L-Tyrosine vs. This compound
The choice between using L-Tyrosine and its hydrochloride salt depends on the specific requirements of the experiment. This diagram provides a decision-making framework.
Caption: Decision framework for choosing between L-Tyrosine and its HCl salt.
Conclusion
L-Tyrosine is an amino acid of profound importance to protein structure and function. Its hydrochloride salt provides a practical alternative for overcoming solubility challenges in experimental and pharmaceutical settings. Understanding the fundamental contributions of the tyrosine residue to protein architecture, the pivotal role of tyrosine phosphorylation in cellular signaling, and the potential impact of its salt form on protein stability is crucial for researchers and developers. The experimental protocols and frameworks provided in this guide offer a structured approach to investigating and utilizing this compound in protein science, facilitating more robust and reproducible research and development outcomes.
References
- 1. A Pipeline for Screening Small Molecule-Enhanced Protein Stability in A Bacterial Orphan Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
L-Tyrosine Hydrochloride and Its Pivotal Role in Melanin Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Melanin (B1238610), the primary determinant of skin, hair, and eye color, is produced through a complex biochemical process known as melanogenesis. Central to this pathway is the amino acid L-Tyrosine, which serves as the initial substrate for the rate-limiting enzyme, tyrosinase. This technical guide provides an in-depth examination of the involvement of L-Tyrosine hydrochloride in melanin synthesis. It details the biochemical cascade, regulatory signaling pathways, and quantitative effects of L-Tyrosine on melanogenic processes. Furthermore, this document supplies comprehensive experimental protocols for the quantification of melanin and the assessment of tyrosinase activity, intended to serve as a valuable resource for researchers in the fields of dermatology, cosmetology, and pharmacology.
Introduction
Melanogenesis is a highly regulated process occurring within specialized organelles called melanosomes in melanocytes. The synthesis of melanin is crucial for protecting the skin from the damaging effects of ultraviolet (UV) radiation. The dysregulation of this pathway is implicated in various pigmentation disorders, including hyperpigmentation, melasma, and vitiligo, as well as in melanoma.
L-Tyrosine is a non-essential amino acid that, in addition to its role in protein synthesis, is the direct precursor for melanin production.[1] The enzymatic conversion of L-Tyrosine to L-DOPA by tyrosinase is the initial and rate-limiting step of melanogenesis.[2] L-Tyrosine not only acts as a substrate but also as a regulator of this pathway, capable of inducing melanogenesis and increasing tyrosinase activity.[1][3] In experimental setting, this compound is often utilized due to its enhanced solubility in aqueous solutions compared to L-Tyrosine, which has very low solubility at neutral pH. This guide will focus on the multifaceted role of L-Tyrosine and its hydrochloride salt in the intricate process of melanin synthesis.
The Biochemical Pathway of Melanogenesis
The synthesis of melanin from L-Tyrosine is a multi-step enzymatic cascade. The two primary types of melanin are eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment). The initial steps are common to the synthesis of both.
-
Hydroxylation of L-Tyrosine: The process begins with the transport of L-Tyrosine into the melanosome. Inside, the enzyme tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase, catalyzes the hydroxylation of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2][4]
-
Oxidation of L-DOPA: Tyrosinase then catalyzes the oxidation of L-DOPA to dopaquinone (B1195961).[5]
-
Divergence of Pathways: Dopaquinone is a critical branch point.
-
Eumelanin Synthesis: In the absence of sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization to form leukodopachrome, which is then oxidized to dopachrome (B613829).[5] Subsequent enzymatic and spontaneous reactions, involving tyrosinase-related protein 1 (TRP-1) and dopachrome tautomerase (DCT, also known as TRP-2), convert dopachrome into 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). These indole (B1671886) derivatives then polymerize to form eumelanin.
-
Pheomelanin Synthesis: In the presence of cysteine or glutathione, dopaquinone is conjugated to form cysteinyldopa (B216619) or glutathionyldopa.[6] These intermediates are then oxidized and polymerized to form the sulfur-containing pheomelanin.
-
Signaling Pathways Regulating Melanogenesis
The synthesis of melanin is tightly regulated by a complex network of signaling pathways, primarily initiated by external stimuli such as UV radiation, which leads to the secretion of signaling molecules like α-melanocyte-stimulating hormone (α-MSH).
A central signaling cascade is the cAMP pathway :
-
Receptor Activation: α-MSH binds to the melanocortin 1 receptor (MC1R), a G-protein coupled receptor on the surface of melanocytes.[7]
-
cAMP Production: This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]
-
PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[8]
-
CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).[8]
-
MITF Expression: Phosphorylated CREB translocates to the nucleus and upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF).[9]
-
Melanogenic Gene Transcription: MITF is the master regulator of melanogenesis and binds to the promoter regions of key melanogenic genes, including TYR (tyrosinase), TYRP1 (TRP-1), and DCT (TRP-2), thereby increasing their transcription and subsequent protein synthesis.[9]
Other signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, also play a role in regulating MITF activity and melanogenesis.[10] L-Tyrosine itself can influence these pathways, for instance, by modulating MSH receptor binding.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Heterogeneity of tyrosine-based melanin anabolism regulates pulmonary and cerebral organotropic colonization microenvironment of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro melanogenesis inhibition by fluphenazine and prochlorperazine in normal human melanocytes lightly pigmented - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Dissolving L-Tyrosine Hydrochloride in Aqueous Buffers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Tyrosine, a critical amino acid in protein synthesis and a precursor to key neurotransmitters and hormones, exhibits limited solubility in aqueous solutions at physiological pH.[1] This characteristic poses a challenge for its use in various research and biopharmaceutical applications, including cell culture media formulation and drug delivery studies. L-Tyrosine hydrochloride, the hydrochloride salt of L-Tyrosine, offers improved solubility in aqueous solutions due to the protonation of the amino group, which results in a more polar and readily solvated molecule. This document provides a detailed protocol for dissolving this compound in common aqueous buffers, supported by solubility data and best practices for solution preparation and storage.
Physicochemical Properties and Solubility Overview
L-Tyrosine is an amphoteric molecule with an isoelectric point (pI) of approximately 5.63.[1] Its solubility in water is lowest near its pI and increases significantly in acidic (pH < 2) or alkaline (pH > 9) conditions.[1][2] this compound, when dissolved in water, creates an acidic solution, thereby enhancing its solubility compared to the free amino acid at neutral pH. The solubility of L-Tyrosine is also temperature-dependent, generally increasing with a rise in temperature.[3][4] However, it's important to note that the solubility of L-Tyrosine has been observed to be lower in saline and Phosphate-Buffered Saline (PBS) compared to water.[4][5]
Data Presentation: Solubility of L-Tyrosine
The following tables summarize the solubility of L-Tyrosine under various conditions. While specific quantitative data for this compound in various buffers is limited in publicly available literature, the data for L-Tyrosine provides a strong foundation for understanding its solubility characteristics.
Table 1: Effect of pH on L-Tyrosine Solubility in Water at 25°C
| pH | Solubility (mg/mL) | Molar Solubility (mM) |
| 1.8 | 2.0 | ~11.0 |
| 3.2 - 7.5 | 0.45 | ~2.5 |
| 9.5 | 1.4 | ~7.7 |
| 10.0 | 3.8 | ~21.0 |
Data compiled from multiple sources.[2]
Table 2: Solubility of L-Tyrosine in Different Solvents
| Solvent | Temperature | Solubility (mg/mL) | Molar Solubility (mM) |
| Water | 25°C | 0.453 | ~2.5 |
| 0.1 M HCl | Room Temperature | 25 | ~138 |
| 1 M HCl | Room Temperature | 50 (with sonication) | ~276 |
| DMSO | Room Temperature | < 1 (insoluble or slightly soluble) | < 5.5 |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in Acidified Water
This protocol is suitable for preparing a high-concentration stock solution that can be diluted into various experimental buffers.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (B78521) (NaOH), 1 M solution (for pH adjustment if needed)
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile syringe filters (0.22 µm)
-
Sterile storage bottles
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Mixing: Add the powder to a volume of deionized water that is approximately 80% of the final desired volume.
-
Dissolution:
-
Place the container on a magnetic stirrer and begin stirring.
-
This compound will form an acidic solution. If the powder does not fully dissolve, slowly add 1 M HCl dropwise while monitoring the pH and observing for dissolution. Aim for a pH below 2 for maximal solubility.[1]
-
Gentle warming (37-50°C) can be applied to aid dissolution.[4] Avoid excessive heat to prevent potential degradation.
-
-
pH Adjustment (Optional): Once the this compound is fully dissolved, the pH of the stock solution can be carefully adjusted upwards using 1 M NaOH if required for the downstream application. Be cautious, as increasing the pH towards the isoelectric point of L-Tyrosine (around 5.6) will decrease its solubility and may cause precipitation.
-
Final Volume Adjustment: Once the solute is completely dissolved and the pH is adjusted (if necessary), add deionized water to reach the final desired volume.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Store the stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. It is recommended to use freshly prepared solutions whenever possible.[1]
Protocol 2: Direct Dissolution of this compound in Aqueous Buffers (e.g., PBS, Tris)
This protocol is for the direct preparation of working solutions of this compound in a specific buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, Tris-HCl)
-
Hydrochloric acid (HCl), 1 M solution (optional, for pH adjustment)
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile syringe filters (0.22 µm)
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder to achieve the target concentration in the final buffer volume.
-
Dissolution:
-
Add the this compound powder directly to the full volume of the desired aqueous buffer.
-
Stir the solution vigorously using a magnetic stirrer at room temperature.
-
The solubility of L-Tyrosine is lower in buffers like PBS compared to water.[4][5] If dissolution is incomplete, the pH of the buffer can be lowered by the dropwise addition of 1 M HCl. Monitor the pH continuously.
-
Gentle warming (37-50°C) can also be employed to facilitate dissolution.
-
-
pH Verification: After complete dissolution, verify the final pH of the solution to ensure it is within the acceptable range for the intended application. Adjust if necessary with dilute HCl or NaOH, keeping in mind the potential for precipitation.
-
Sterilization: If required, sterilize the solution by filtering through a 0.22 µm syringe filter.
-
Usage: Use the freshly prepared solution promptly for best results.
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Relationship between pH and L-Tyrosine solubility.
References
- 1. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 2. organic chemistry - The Solubility of Tyrosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
Application Note: Quantification of L-Tyrosine Hydrochloride in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosine, a non-essential amino acid, is a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Its quantification in plasma is crucial for various research areas, including metabolic studies, nutritional assessments, and the diagnosis and monitoring of certain medical conditions like phenylketonuria.[2][3] L-Tyrosine hydrochloride is a salt form of L-Tyrosine, often used in pharmaceutical formulations. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of L-Tyrosine in human plasma, applicable to samples containing this compound.
The described method utilizes reversed-phase HPLC with a C18 column and offers the flexibility of either UV or fluorescence detection.[4][5] For enhanced sensitivity, a pre-column derivatization step with o-phthalaldehyde (B127526) (OPA) can be employed, particularly when using fluorescence detection.[6] The protocol includes a straightforward protein precipitation step for sample preparation, ensuring its suitability for routine analysis in a laboratory setting.[4][5]
Principle of the Method
This method is based on reversed-phase chromatography, where L-Tyrosine is separated from other plasma components based on its polarity.[4] After deproteinization of the plasma sample, the supernatant is injected into the HPLC system. The analyte is separated on a C18 column and detected by either its native UV absorbance or fluorescence, or by enhanced fluorescence after derivatization. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of L-Tyrosine.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Perchloric acid or Trichloroacetic acid (TCA)[5]
-
HPLC grade water
-
Drug-free human plasma
Instrumentation
-
HPLC system with a UV or fluorescence detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1 µg/mL to 100 µg/mL).[5]
Sample Preparation
-
Pipette 200 µL of human plasma into a microcentrifuge tube.[5]
-
Add 400 µL of ice-cold 10% trichloroacetic acid or perchloric acid to the plasma sample.[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.[5]
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4 °C.[5]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]
-
Inject 20 µL of the filtered supernatant into the HPLC system.[5]
Chromatographic Conditions
The following are representative chromatographic conditions and may require optimization for specific instrumentation.
Method 1: UV Detection
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).[4] A common mobile phase is a mixture of ethanol (B145695) and deionized water (5:95, v/v).[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 20 µL
Method 2: Fluorescence Detection (Native)
-
Column: Base-deactivated C18 column[2]
-
Mobile Phase: 5% acetonitrile in water[2]
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence with excitation at 215 nm and emission at 283 nm[2]
-
Injection Volume: 20 µL
Method Validation
The HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Representative validation data is summarized in the tables below.
Quantitative Data Summary
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| L-Tyrosine | 1 - 100 | > 0.999 |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Accuracy (%) | Precision (RSD, %) |
| 5 | 4.9 ± 0.2 | 98.0 | 4.1 |
| 25 | 25.5 ± 0.8 | 102.0 | 3.1 |
| 75 | 74.1 ± 2.1 | 98.8 | 2.8 |
Table 3: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for L-Tyrosine quantification in plasma.
Principle of HPLC Separation
Caption: Principle of reversed-phase HPLC separation.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Determination of L-Tyrosine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of L-Tyrosine hydrochloride using various spectrophotometric methods. These methods are essential for quality control, formulation development, and research applications involving this amino acid.
Direct UV Spectrophotometry
Application Note:
Direct UV spectrophotometry is a straightforward and rapid method for the quantification of this compound. It relies on the intrinsic ultraviolet absorbance of the aromatic phenol (B47542) ring in the tyrosine molecule. This method is most suitable for pure samples of this compound or in simple matrices where interfering substances that absorb in the same UV range are absent. In aqueous solutions, L-Tyrosine exhibits three absorption maxima at approximately 193 nm, 224 nm, and 275 nm. For analytical purposes, the peak at 275 nm is commonly used due to less interference from other components.
Advantages:
-
Simple and fast procedure.
-
Non-destructive to the sample.
-
Requires minimal sample preparation.
Disadvantages:
-
Low specificity; susceptible to interference from other UV-absorbing compounds.[1]
-
Less sensitive compared to colorimetric methods.
Experimental Protocol
a. Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
b. Reagents and Materials:
-
This compound reference standard
-
0.1 M Hydrochloric acid (HCl)
-
Distilled or deionized water
c. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using 0.1 M HCl to obtain concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).
d. Sample Preparation:
-
Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.
-
Dissolve the sample in 100 mL of 0.1 M HCl.
-
Filter the solution if necessary to remove any insoluble excipients.
-
Dilute the sample solution with 0.1 M HCl to a concentration expected to fall within the range of the standard curve.
e. Measurement and Quantification:
-
Set the spectrophotometer to scan the UV range from 200 nm to 400 nm to determine the absorption maximum (λmax), which should be around 275 nm.
-
Use 0.1 M HCl as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution at the λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.
Folin-Ciocalteu (FC) Method
Application Note:
The Folin-Ciocalteu method is a widely used colorimetric assay for the quantification of phenolic compounds, including L-Tyrosine. The principle of this assay is the reduction of the phosphomolybdic-phosphotungstic acid complex (Folin-Ciocalteu reagent) by the phenolic hydroxyl group of tyrosine in an alkaline medium.[2] This reduction results in the formation of a blue-colored complex, which can be measured spectrophotometrically at approximately 660 nm or 700 nm.[2][3] This method is more sensitive and specific than direct UV spectrophotometry but can be subject to interference from other reducing substances.[2]
Advantages:
-
Higher sensitivity and specificity compared to direct UV spectrophotometry.
-
Well-established and robust method.
Disadvantages:
-
The reaction is not entirely specific to phenolic compounds; other reducing agents can interfere.[2]
-
The reagent is light-sensitive and requires careful handling.
Experimental Protocol
a. Instrumentation:
-
UV-Vis Spectrophotometer
-
Glass or plastic cuvettes (1 cm path length)
-
Vortex mixer
-
Water bath
b. Reagents and Materials:
-
This compound reference standard
-
Folin-Ciocalteu reagent
-
Sodium Carbonate (Na₂CO₃) solution (e.g., 20% w/v) or 5 M Sodium Hydroxide (NaOH)[3]
-
Distilled or deionized water
c. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 200 µg/mL): Accurately weigh 20 mg of this compound and dissolve in 100 mL of distilled water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with distilled water to obtain concentrations in the desired linear range (e.g., 10, 20, 30, 40, 50 µg/mL).
d. Sample Preparation:
-
Prepare a sample solution containing this compound in distilled water, with an expected concentration within the calibration curve range.
-
Filter the solution if necessary.
e. Measurement and Quantification:
-
Pipette 1.0 mL of each working standard solution, sample solution, and a blank (1.0 mL of distilled water) into separate test tubes.
-
Add 5.0 mL of 0.5N NaOH solution to each tube and mix well.[2]
-
Add 1.5 mL of diluted Folin-Ciocalteu reagent (diluted 1:1 with water just before use) to each tube and mix immediately.[2]
-
Incubate the tubes at room temperature for 10 minutes.[3]
-
Measure the absorbance of the solutions at 700 nm against the blank.[2]
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
Application Note:
This method involves the derivatization of the primary amino group of L-Tyrosine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium (pH 10) to form a stable, orange-colored product.[1][4] The resulting chromophore has a maximum absorbance at approximately 388 nm.[1][4] This method is highly sensitive and specific for compounds containing primary or secondary amino groups and is particularly suitable for the analysis of L-Tyrosine in pharmaceutical formulations.[1]
Advantages:
-
High sensitivity and specificity.
-
The resulting chromophore absorbs in the visible region, reducing interference from UV-absorbing excipients.
Disadvantages:
-
Requires a derivatization step, which adds to the analysis time.
-
The NBD-Cl reagent is light-sensitive.
Experimental Protocol
a. Instrumentation:
-
UV-Vis Spectrophotometer
-
Water bath
-
Volumetric flasks
-
Pipettes
b. Reagents and Materials:
-
This compound reference standard
-
4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
-
Borate (B1201080) buffer (pH 10.0)
-
0.01 M Hydrochloric acid (HCl)
-
Distilled or deionized water
c. Preparation of Solutions:
-
Standard L-Tyrosine Solution (200 µg/mL): Dissolve 20 mg of this compound in 10 mL of 0.01 M HCl and dilute to 100 mL with distilled water.[1]
-
NBD-Cl Solution (0.024% w/v): Dissolve 24 mg of NBD-Cl in 100 mL of distilled water.[1]
-
Borate Buffer (pH 10.0): Prepare a standard borate buffer solution and adjust the pH to 10.0.
d. Preparation of Calibration Curve:
-
Pipette aliquots of the standard L-Tyrosine solution into a series of 10 mL volumetric flasks to obtain final concentrations of 10-50 µg/mL.[4]
-
To each flask, add 1.0 mL of borate buffer (pH 10.0) followed by 2.0 mL of NBD-Cl solution.[1][5]
-
Heat the flasks in a water bath at 70°C for 25 minutes.[1]
-
Cool the flasks to room temperature and make up the volume to 10 mL with distilled water.
-
Measure the absorbance at 388 nm against a reagent blank prepared in the same manner without L-Tyrosine.[1]
-
Plot the absorbance versus concentration to construct the calibration curve.
e. Sample Analysis:
-
Prepare a sample solution in 0.01 M HCl and dilute with distilled water to a concentration expected to be within the linear range.
-
Treat the sample solution in the same manner as the standards for the calibration curve.
-
Measure the absorbance and determine the concentration from the calibration curve.
Ninhydrin (B49086) Method
Application Note:
The ninhydrin method is a classic and highly sensitive colorimetric assay for the detection and quantification of amino acids. Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary amino group of L-Tyrosine in a heated, buffered solution to produce a deep purple-colored compound known as Ruhemann's purple.[6][7] The intensity of the color, which is measured spectrophotometrically at approximately 570 nm, is directly proportional to the concentration of the amino acid.[8][9]
Advantages:
-
High sensitivity.
-
Applicable to a wide range of amino acids.
Disadvantages:
-
The reaction is not specific to L-Tyrosine and will react with other primary and some secondary amines.
-
The reaction conditions (temperature, pH, and reaction time) need to be carefully controlled for reproducible results.
Experimental Protocol
a. Instrumentation:
-
UV-Vis Spectrophotometer
-
Boiling water bath
-
Vortex mixer
-
Test tubes
b. Reagents and Materials:
-
This compound reference standard
-
Ninhydrin reagent (e.g., 2% w/v in ethanol (B145695) or a commercially available formulation)[7]
-
Acetate buffer (pH 5.2)[7]
-
Diluent solvent (e.g., 50% ethanol or a mixture of n-propanol and water)[6]
-
Distilled or deionized water
c. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 100 µg/mL): Dissolve 10 mg of this compound in 100 mL of distilled water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the desired range (e.g., 10, 20, 30, 40, 50 µg/mL).
d. Sample Preparation:
-
Prepare a sample solution containing this compound in distilled water, with an expected concentration within the calibration curve range.
-
Filter the solution if necessary.
e. Measurement and Quantification:
-
Pipette 1.0 mL of each working standard, sample solution, and a blank (1.0 mL of distilled water) into separate test tubes.
-
Add 1.0 mL of ninhydrin reagent to each tube.
-
Mix the contents thoroughly.
-
Place the test tubes in a boiling water bath for 15-20 minutes.[6][10]
-
Cool the tubes to room temperature.
-
Add 5.0 mL of the diluent solvent to each tube and mix well.[6]
-
Measure the absorbance of the solutions at 570 nm against the blank.[8][9]
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Summary of Quantitative Data
| Parameter | Direct UV Spectrophotometry | Folin-Ciocalteu Method | NBD-Cl Method | Ninhydrin Method |
| λmax | ~275 nm | ~660-700 nm[2][3] | ~388 nm[1][4] | ~570 nm[8][9] |
| Linearity Range | Method dependent | 3.68 - 26.88 µg/mL[11] | 10 - 50 µg/mL[4] | Method dependent |
| Limit of Detection (LOD) | Method dependent | 1.84 µg/mL[11] | 2.85 µg/mL[4] | Method dependent |
| Limit of Quantitation (LOQ) | Method dependent | 3.34 µg/mL*[11] | 8.6 µg/mL[4] | Method dependent |
Visualizations
Caption: General experimental workflow for colorimetric assays.
Caption: Reaction mechanism of the Folin-Ciocalteu method.
Caption: Reaction of L-Tyrosine with NBD-Cl.
Caption: Simplified mechanism of the Ninhydrin reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. biochemden.com [biochemden.com]
- 3. itwreagents.com [itwreagents.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. benchchem.com [benchchem.com]
- 8. Study of the reaction of ninhydrin with tyrosine in gemini micellar media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ninhydrin Color Development Method | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Application and Analysis of the Folin Ciocalteu Method for the Determination of the Total Phenolic Content from Limonium Brasiliense L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Media Preparation with L-Tyrosine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosine, a non-essential amino acid, is a critical component of cell culture media, indispensable for protein synthesis and various cellular metabolic processes.[1][] It serves as a precursor for the biosynthesis of several vital molecules, including neurotransmitters (dopamine, norepinephrine, and epinephrine), hormones such as thyroxine, and the pigment melanin.[][3][4][5] The phosphorylation of tyrosine residues on proteins is a key mechanism in signal transduction pathways that regulate cell proliferation, differentiation, migration, and apoptosis.[][3][6]
Despite its importance, the use of L-Tyrosine in its free form in basal media and concentrated feed solutions is challenging due to its very low solubility at neutral pH.[3][7][8] This limitation can hinder optimal cell growth and productivity, particularly in high-density cultures used in biopharmaceutical production.[7][8][9] Insufficient L-Tyrosine supply can lead to reduced specific productivity and may cause sequence variants in recombinant proteins, such as monoclonal antibodies (mAbs).[3]
This document provides detailed application notes and protocols for the preparation and use of L-Tyrosine hydrochloride in cell culture media, offering a practical approach to overcoming solubility challenges. It also discusses more soluble alternatives to L-Tyrosine for advanced applications.
The Challenge of L-Tyrosine Solubility
The primary obstacle in using L-Tyrosine in cell culture media is its poor solubility in aqueous solutions at physiological pH.[3][7][8] This can lead to precipitation in the media, making it difficult to achieve the desired concentration and ensure consistent availability to the cells.
Key challenges include:
-
Low Solubility at Neutral pH: L-Tyrosine has a solubility of less than 0.5 g/L in water at neutral pH.[7][8][9][10]
-
Precipitation: Attempts to increase the concentration of free L-Tyrosine in neutral pH solutions often result in its precipitation.
-
Inconsistent Bioavailability: Precipitation can lead to a non-homogenous distribution of L-Tyrosine in the culture, resulting in inconsistent cellular uptake.
-
Process Complexity: Traditional methods to dissolve L-Tyrosine involve using extreme pH conditions, which adds complexity to media preparation and can introduce risks like pH spikes in the bioreactor.[7]
Solutions for L-Tyrosine Supplementation
To address the solubility issue, L-Tyrosine can be dissolved in an acidic solution to create a concentrated stock of this compound. This stock can then be carefully added to the cell culture medium.
Using this compound
By dissolving L-Tyrosine in a dilute solution of hydrochloric acid (HCl), the amino group is protonated, forming this compound, which is significantly more soluble in aqueous solutions. This acidic stock solution can then be neutralized upon dilution into the buffered cell culture medium. It is crucial to manage the pH of the final medium after supplementation.
Highly Soluble Alternatives to L-Tyrosine
For applications requiring highly concentrated feeds, such as fed-batch and perfusion cultures, several soluble derivatives of L-Tyrosine are available:
-
L-Tyrosine disodium (B8443419) salt dihydrate: Offers significantly better solubility (100 mg/ml) compared to free L-Tyrosine.[3]
-
N-Acetyl-L-Tyrosine (NALT): A more soluble and stable derivative that cells can utilize after the acetyl group is cleaved by intracellular enzymes.[9][11]
-
Dipeptides (e.g., Glycyl-L-Tyrosine, L-Alanyl-L-Tyrosine): These exhibit up to 50 times greater solubility at neutral pH compared to free L-Tyrosine and are efficiently metabolized by cells.[7][10][12][13]
-
Phospho-L-Tyrosine disodium salt: Provides a highly soluble source of tyrosine and can be used to create concentrated, pH-neutral feeds.[14][15][16]
Data Presentation: Physicochemical Properties and Concentrations
The following tables summarize key quantitative data for L-Tyrosine and its derivatives.
Table 1: Solubility of L-Tyrosine and Its Derivatives
| Compound | Solvent/Condition | Temperature | Solubility |
| L-Tyrosine | Water (neutral pH) | Room Temperature | < 0.5 g/L[7][8][9][10] |
| L-Tyrosine | 1 M HCl | Room Temperature | 25 mg/mL |
| L-Tyrosine disodium salt dihydrate | Water | Room Temperature | 100 mg/mL[3] |
| N-Acetyl-L-Tyrosine | Water | Room Temperature | ~25 mg/mL[11] |
| N-Acetyl-L-Tyrosine | PBS (pH 7.2) | Room Temperature | ~10 mg/mL[11] |
| Glycyl-L-Tyrosine (cQrex® GY) | Water (neutral pH) | Room Temperature | Up to 50x more soluble than L-Tyrosine[7][12] |
| Phospho-L-Tyrosine disodium salt | Water | Room Temperature | 53 g/L[16] |
Table 2: Typical L-Tyrosine Concentrations in Common Cell Culture Media
| Medium | L-Tyrosine Concentration (mg/L) | Molar Concentration (mM) |
| DMEM | 72 | 0.40 |
| RPMI-1640 | 28.8 | 0.16 |
| MEM | 36 | 0.20 |
| Ham's F-12 | 5.44 | 0.03 |
Note: These are standard concentrations and may need to be optimized for specific cell lines and applications.
Experimental Protocols
Protocol for Preparation of 100 mM this compound Stock Solution
Materials:
-
L-Tyrosine powder (e.g., Sigma-Aldrich T8566)
-
1 M Hydrochloric Acid (HCl), sterile
-
Sterile, purified water (cell culture grade)
-
Sterile 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh L-Tyrosine: Accurately weigh out 0.906 g of L-Tyrosine powder and transfer it to a sterile 50 mL conical tube.
-
Initial Water Addition: Add approximately 30 mL of sterile, purified water to the conical tube. The L-Tyrosine will not dissolve at this stage and will form a suspension.
-
Acidification: While stirring, slowly add 1 M HCl dropwise to the suspension. The L-Tyrosine will begin to dissolve as the pH decreases.
-
Complete Dissolution: Continue adding 1 M HCl until all the L-Tyrosine powder is completely dissolved, resulting in a clear solution. This will likely require the pH to be below 2.0.
-
Adjust Final Volume: Once the L-Tyrosine is fully dissolved, add sterile, purified water to bring the final volume to 50 mL. This will result in a 100 mM this compound stock solution.
-
Sterile Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Store the sterile stock solution at 2-8°C, protected from light. The stability of the solution under these conditions should be validated.
Protocol for Supplementing Cell Culture Medium with this compound
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Prepared 100 mM this compound stock solution
-
Sterile sodium bicarbonate solution (e.g., 7.5%) or 1 M NaOH to adjust pH
-
pH meter
-
Sterile serological pipettes
Procedure:
-
Determine Required Volume: Calculate the volume of the 100 mM this compound stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to supplement 500 mL of medium to a final L-Tyrosine concentration of 0.4 mM, you would add 2 mL of the 100 mM stock solution.
-
Add to Medium: Aseptically add the calculated volume of the this compound stock solution to the basal medium while gently stirring.
-
Monitor and Adjust pH: The addition of the acidic stock solution will lower the pH of the medium. Immediately measure the pH of the supplemented medium.
-
Neutralize: Slowly add sterile sodium bicarbonate solution or 1 M NaOH dropwise to the medium while stirring until the desired physiological pH (typically 7.2-7.4) is reached. Be cautious to avoid overshooting the target pH.
-
Final Steps: Once the pH is stable, the medium is ready for use. If not for immediate use, store the supplemented medium at 2-8°C.
Protocol for Evaluating the Effect of L-Tyrosine Supplementation on Cell Proliferation (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
L-Tyrosine supplemented and control media
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of the experimental media (e.g., control medium vs. medium supplemented with different concentrations of L-Tyrosine).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and plot the results to determine the effect of L-Tyrosine supplementation on cell proliferation.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified overview of L-Tyrosine metabolic pathways.
Experimental Workflow
Caption: Workflow for preparing cell culture media with L-Tyrosine HCl.
References
- 1. nbinno.com [nbinno.com]
- 3. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 4. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Tyrosine - Wikipedia [en.wikipedia.org]
- 7. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 8. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. cQrex® peptides for cell culture media [evonik.com]
- 14. cellculturedish.com [cellculturedish.com]
- 15. Modified Amino Acids [sigmaaldrich.com]
- 16. cellculturedish.com [cellculturedish.com]
Application Notes and Protocols for In Vivo L-Tyrosine Hydrochloride Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of L-Tyrosine hydrochloride in behavioral research. This document outlines detailed experimental protocols, data presentation standards, and the underlying signaling pathways, designed to ensure reproducibility and accuracy in preclinical studies.
Introduction
L-Tyrosine, a non-essential amino acid, serves as a crucial precursor to the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline).[1][2][3][4] These neurotransmitters are integral to the regulation of mood, cognition, and the body's response to stress. In vivo administration of this compound is a common method to investigate the behavioral effects of increased catecholamine synthesis, particularly in models of stress, depression, and cognitive function. Under stressful conditions, the firing rates of catecholaminergic neurons increase, leading to a depletion of these neurotransmitters. L-Tyrosine supplementation can help replete these levels, potentially mitigating the behavioral deficits induced by stress.
Signaling Pathway of L-Tyrosine
L-Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis.[1][4] L-DOPA is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase. Dopamine can then be converted to norepinephrine by dopamine β-hydroxylase. This pathway highlights the direct role of L-Tyrosine in modulating the levels of key neurotransmitters that influence behavior.
Experimental Protocols
This section details the protocols for preparing and administering this compound and for conducting subsequent behavioral assays.
Preparation of this compound Solution
This compound is more soluble in aqueous solutions than L-Tyrosine. To prepare a solution for in vivo administration:
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the administration volume (ml/kg), calculate the final concentration (mg/ml).
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in vehicle: Dissolve the powder in sterile saline (0.9% NaCl) or distilled water. Gentle heating and stirring may be required to achieve complete dissolution. For oral gavage, a 0.5% methylcellulose (B11928114) solution can also be used as a vehicle.
-
Adjust pH: If necessary, adjust the pH of the solution to physiological range (pH 7.0-7.4) using sterile NaOH or HCl.
-
Sterile filter: For parenteral routes of administration (e.g., intraperitoneal), sterile filter the final solution through a 0.22 µm filter.
Routes of Administration
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
-
Oral Gavage (p.o.): This method introduces the substance directly into the stomach. It is a common route for mimicking human oral consumption.
-
Volume: Typically 5-10 ml/kg for mice.
-
Needle: Use a flexible or rigid gavage needle of appropriate size for the animal.
-
-
Intraperitoneal Injection (i.p.): This route allows for rapid absorption into the systemic circulation.
-
Volume: Typically 10 ml/kg for mice.
-
Experimental Workflow
A typical workflow for a behavioral study involving L-Tyrosine administration is as follows:
References
Synthesis and Purification of L-Tyrosine Ethyl Ester Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and purification of L-Tyrosine ethyl ester hydrochloride, a key intermediate in the synthesis of various peptide hormones and antibiotics. The methodologies described are based on the well-established Fischer esterification reaction, offering two common and effective approaches.
I. Overview
L-Tyrosine ethyl ester hydrochloride is synthesized from L-Tyrosine and ethanol (B145695) in the presence of an acid catalyst. Two primary methods are presented: one utilizing ethanolic hydrogen chloride and the other employing thionyl chloride. Both methods are reliable for producing the desired ester in good yields. Subsequent purification is achieved through precipitation and recrystallization to obtain a high-purity final product.
II. Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the synthesis and purification of L-Tyrosine ethyl ester hydrochloride.
| Parameter | Method 1: Ethanolic HCl | Method 2: Thionyl Chloride | Reference Value |
| Yield | ~80%[1] | Up to 94.7%[1] | - |
| Purity (TLC) | ≥98% | - | ≥98% |
| Melting Point | - | - | 165 - 167 °C[2] |
| Appearance | White to off-white powder | White solid[1] | White to off-white powder[3] |
| Molecular Formula | C₁₁H₁₆ClNO₃[1] | C₁₁H₁₆ClNO₃[1] | C₁₁H₁₆ClNO₃[3] |
| Molecular Weight | 245.70 g/mol [1][3] | 245.70 g/mol [1][3] | 245.70 g/mol [3] |
III. Experimental Protocols
A. Synthesis of L-Tyrosine Ethyl Ester Hydrochloride
Two effective methods for the synthesis of L-Tyrosine ethyl ester hydrochloride are detailed below.
Method 1: Fischer Esterification using Ethanolic Hydrogen Chloride
This method involves the direct esterification of L-Tyrosine using ethanol saturated with hydrogen chloride gas.
Protocol:
-
Prepare a solution of ethanolic hydrogen chloride by bubbling dry hydrogen chloride gas through absolute ethanol.
-
In a round-bottom flask equipped with a reflux condenser, suspend L-Tyrosine (0.01 mol) in the prepared ethanolic hydrogen chloride (100 mL).
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-Tyrosine ethyl ester hydrochloride.
-
Proceed with the purification protocol.
Method 2: Fischer Esterification using Thionyl Chloride in Ethanol
This is a widely used and high-yielding method where thionyl chloride serves as the in-situ source of HCl.
Protocol:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, add L-Tyrosine (18 g) and absolute ethanol (100 mL).[1]
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (120 mL) dropwise to the stirred suspension.[1] Maintain the temperature below room temperature during the addition.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the L-Tyrosine has been consumed.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction solution under vacuum to a volume of approximately 20 mL.[1]
-
Proceed with the purification protocol.
B. Purification of L-Tyrosine Ethyl Ester Hydrochloride
The crude product obtained from either synthesis method can be purified by precipitation followed by recrystallization.
Protocol:
-
Precipitation:
-
To the concentrated reaction mixture from Method 2, add petroleum ether (100 mL) to precipitate the white solid product.[1]
-
For the crude product from Method 1, dissolve it in a minimal amount of absolute ethanol and then add diethyl ether to induce precipitation.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration or centrifugation.[1]
-
Wash the solid with a small amount of cold anhydrous ether.
-
-
Drying:
-
Dry the collected solid under vacuum to remove residual solvents.
-
-
Recrystallization (Optional, for higher purity):
-
Dissolve the crude product in a minimum volume of hot absolute ethanol.
-
Slowly add diethyl ether until the solution becomes slightly turbid.
-
Cool the mixture, first to room temperature and then in an ice bath, to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
IV. Visualizations
A. Synthesis Workflow
Caption: General workflow for the synthesis of L-Tyrosine ethyl ester hydrochloride.
B. Purification Workflow
Caption: Step-by-step process for the purification of L-Tyrosine ethyl ester hydrochloride.
References
Application Notes: Utilizing L-Tyrosine Hydrochloride for Tyrosinase Activity Assays
Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis by catalyzing the oxidation of tyrosine to dopaquinone.[1][2] This enzymatic activity is a key target for drug development in the cosmetic and medical fields, particularly for screening potential inhibitors to address hyperpigmentation disorders.[1][2][3] L-Tyrosine (B559521), the natural substrate for tyrosinase, is often used in activity assays. However, its low solubility in aqueous solutions at neutral pH presents a significant challenge.[4] L-Tyrosine hydrochloride offers a more soluble alternative, facilitating the preparation of substrate solutions for reliable and reproducible tyrosinase activity assays. These application notes provide a detailed protocol for utilizing this compound as a substrate to measure tyrosinase activity spectrophotometrically.
Principle of the Assay
The tyrosinase assay is based on the enzymatic conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is subsequently oxidized to dopaquinone.[1][5] Dopaquinone then undergoes a series of non-enzymatic reactions to form the colored product, dopachrome (B613829), which exhibits a strong absorbance at approximately 475 nm.[3][5] The rate of dopachrome formation, measured as the increase in absorbance over time, is directly proportional to the tyrosinase activity.[3]
Advantages of this compound
The primary advantage of using this compound over L-Tyrosine is its enhanced solubility in aqueous buffers. L-Tyrosine has limited solubility in water at neutral pH, which can complicate the preparation of stock solutions and lead to inaccuracies in substrate concentration.[4] this compound, being a salt, dissolves more readily, ensuring a homogenous substrate solution and improving the reliability of the assay.
Experimental Protocols
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
Potassium Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.5)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplates or quartz cuvettes
-
Deionized water
Preparation of Reagents
-
Potassium Phosphate Buffer (50 mM, pH 6.5): Prepare a stock solution of 50 mM potassium phosphate buffer. Adjust the pH to 6.5 at 25°C using 1 M KOH or 1 M HCl.[6]
-
This compound Stock Solution (e.g., 10 mM): To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in the potassium phosphate buffer. Gentle heating or vortexing can be used to aid dissolution. Some protocols suggest dissolving L-Tyrosine in dilute HCl (e.g., 0.2 N HCl) to ensure complete solubility before adjusting the pH.[4][7]
-
Tyrosinase Enzyme Solution: Immediately before use, prepare a working solution of mushroom tyrosinase in cold potassium phosphate buffer.[5][6] The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate for the duration of the assay.
Assay Protocol (96-well plate format)
-
Prepare the Reaction Mixture: In each well of a 96-well plate, add the following in the specified order:
-
Phosphate Buffer
-
This compound solution (to achieve the desired final concentration)
-
Test compound (for inhibitor screening) or buffer (for control)
-
-
Initiate the Reaction: Add the tyrosinase enzyme solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Measure Absorbance: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode.[3][5] Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a specified period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).[5][8]
Data Analysis
-
Calculate Initial Velocity: Plot the absorbance values against time for each reaction. The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.
-
Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of this compound. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[5] Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used.[9]
-
Inhibitor Screening: For inhibitor studies, the percentage of tyrosinase inhibition can be calculated using the following formula:
-
% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Quantitative Data Summary
The following table summarizes key quantitative data for the tyrosinase activity assay.
| Parameter | Value | Substrate | Source |
| Wavelength (λmax) for Dopachrome | 475 nm | L-Tyrosine / L-DOPA | [3][5] |
| 490 nm | L-Tyrosine | [1] | |
| 510 nm | Phenolic Substrate | [8] | |
| Optimal pH | 6.5 | L-Tyrosine | [6] |
| Michaelis-Menten Constant (Km) | 0.061 ± 0.009 mmol L⁻¹ | L-Tyrosine | [10] |
| 0.45 ± 0.03 mmol L⁻¹ | L-DOPA | [10] | |
| Molar Extinction Coefficient (ε) of Dopachrome | 3700 M⁻¹ cm⁻¹ | L-DOPA | [11] |
Visualizations
Caption: Enzymatic cascade of melanin synthesis initiated by L-Tyrosine.
Caption: Workflow for the spectrophotometric tyrosinase activity assay.
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. abcam.cn [abcam.cn]
- 9. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]
- 10. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling L-Tyrosine Hydrochloride in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for radiolabeling L-Tyrosine and its derivatives for use in tracer studies, primarily in the field of oncology. Due to challenges associated with the direct radiolabeling of L-Tyrosine and the subsequent in vivo stability of the resulting tracer, derivatives such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) for Positron Emission Tomography (PET) and 3-[¹²³I]iodo-α-methyl-L-tyrosine ([¹²³I]IMT) for Single-Photon Emission Computed Tomography (SPECT) are more commonly employed. This document details the rationale for using these derivatives and provides established protocols for their synthesis and quality control. Additionally, direct labeling methods for L-Tyrosine with Carbon-11 and Iodine-123 are discussed.
Rationale for the Use of L-Tyrosine Derivatives in Tracer Studies
L-Tyrosine is a crucial amino acid for protein synthesis and a precursor for neurotransmitters. Cancer cells often exhibit increased amino acid metabolism to support their rapid growth and proliferation. This makes radiolabeled L-Tyrosine and its analogs excellent candidates for tumor imaging. However, the direct radiolabeling of L-Tyrosine can present challenges, and the resulting radiotracer may have suboptimal properties for in vivo imaging.
Derivatives have been developed to overcome these limitations:
-
Improved in vivo stability: Modifications to the L-Tyrosine molecule can prevent rapid in vivo dehalogenation or metabolism, leading to a clearer imaging signal. For instance, O-methylation in iodinated tyrosine analogs significantly prevents in vivo deiodination[1].
-
Enhanced tumor uptake and retention: Structural modifications can improve the affinity of the tracer for specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers[2][3][4][5][6]. This leads to higher accumulation of the tracer in tumor tissue compared to surrounding healthy tissue.
-
Favorable pharmacokinetics: Derivatives can be designed to have better blood-brain barrier penetration (for brain tumor imaging) and faster clearance from non-target tissues, resulting in improved image contrast[7][8][9].
Quantitative Data Summary
The following tables summarize key quantitative data for the radiolabeling of L-Tyrosine derivatives and L-Tyrosine itself with various radioisotopes.
Table 1: Radiolabeling of L-Tyrosine Derivatives with Fluorine-18 ([¹⁸F]FET)
| Precursor | Synthesis Time (min) | Radiochemical Yield (RCY) (Decay Corrected) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Reference |
| N-trityl-O-(2-tosyloxyethyl)-L-tyrosine tert-butyl ester | ~50 | 40% | >97-99% | Not Reported | [10] |
| O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) | 75-85 | 35-55% | >99% | 340-464 | [4] |
| L-tyrosine (two-step synthesis) | 50 | 41% | 97-100% | Not Reported | [3] |
| N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester | Not Reported | 40% | >96% | Not Reported | [11] |
| O-(2-tosyloxyethyl)-N-trityl-L-tyrosine-tert-butyl ester (TET) | 75-80 | 20-25% | >99% | 189-411 | [11] |
Table 2: Radiolabeling of L-Tyrosine Derivatives with Iodine-123 ([¹²³I]IMT)
| Precursor | Synthesis Time (min) | Radiochemical Yield (RCY) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Reference |
| L-α-methyltyrosine | < 40 | 85 ± 5% | >98% | >170 | [8] |
| L-α-methyltyrosine (automated module) | Not Reported | 60-80% | Not Reported | Not Reported | [12] |
Table 3: Direct Radiolabeling of L-Tyrosine and its Analogs
| Radiotracer | Radioisotope | Precursor | Method | Radiochemical Yield (RCY) | Reference |
| L-[1-¹¹C]-tyrosine | Carbon-11 | L-Tyrosine | Enzymatic synthesis | Not specified, used for PET | [13][14] |
| Radioiodinated L-tyrosine | Iodine-123/125 | L-Tyrosine | Direct electrophilic iodination (Iodo-gen) | >80% | [1] |
| Fluoro-m-tyrosines | Fluorine-18 | m-tyrosine | Direct electrophilic fluorination ([¹⁸F]acetylhypofluorite) | 71% | [15] |
Experimental Protocols
Protocol 1: Automated Synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)
This protocol is based on the automated synthesis of [¹⁸F]FET using a commercial synthesis module.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) precursor
-
Tetrabutylammonium bicarbonate (TBA·HCO₃) solution
-
Acetonitrile (B52724) (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) solution
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., QMA, HLB, Alumina N)
-
Automated synthesis module (e.g., GE FASTlab II, Sofie ELIXYS)
-
HPLC system for quality control
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge to trap the [¹⁸F]⁻. The trapped [¹⁸F]fluoride is then eluted into the reactor vessel with a solution of TBA·HCO₃ in acetonitrile/water.
-
Azeotropic Drying: The water is removed from the reactor by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 120°C). This step is repeated to ensure anhydrous conditions.
-
¹⁸F-Fluorination: The TET precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride-TBA complex in the reactor. The reaction mixture is heated (e.g., at 120°C for 15 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.
-
Hydrolysis (Deprotection): After cooling, hydrochloric acid is added to the reactor, and the mixture is heated to remove the trityl and tert-butyl ester protecting groups.
-
Purification: The reaction mixture is neutralized with sodium hydroxide and then purified using a series of SPE cartridges. A typical sequence involves a hydrophilic-lipophilic balanced (HLB) cartridge to trap the [¹⁸F]FET, followed by washing with water to remove unreacted [¹⁸F]fluoride and other polar impurities. The purified [¹⁸F]FET is then eluted from the cartridge with an appropriate solvent (e.g., ethanol/water mixture).
-
Formulation: The final product is passed through a sterile filter into a sterile vial and diluted with sterile saline to obtain an injectable solution.
Quality Control:
-
Radiochemical Purity and Identity: Determined by radio-HPLC. The retention time of the product peak should match that of a non-radioactive FET standard.
-
Enantiomeric Purity: Determined by chiral HPLC to ensure the final product is the biologically active L-isomer.
-
Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below acceptable limits.
-
Radionuclidic Purity: Confirmed by measuring the half-life of the final product.
-
pH: Measured to be within the acceptable range for intravenous injection (typically 4.5-8.5).
-
Bacterial Endotoxins: Tested using a Limulus Amebocyte Lysate (LAL) test.
-
Sterility: Assessed by incubating a sample of the final product in a suitable growth medium.
Protocol 2: Direct Electrophilic Radioiodination of L-Tyrosine Analogues
This protocol describes a general method for the direct radioiodination of tyrosine and its analogues using an oxidizing agent.
Materials:
-
[¹²³I]Sodium iodide
-
L-Tyrosine or L-α-methyltyrosine
-
Iodo-gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated tubes
-
Phosphate (B84403) buffer (pH 7.4)
-
Sodium metabisulfite (B1197395) solution
-
C18 SPE cartridge
-
Ethanol
-
Sterile water for injection
-
HPLC system for purification and quality control
Procedure:
-
Reaction Setup: A solution of L-tyrosine or its analogue in phosphate buffer is added to an Iodo-gen® coated reaction vessel.
-
Radioiodination: [¹²³I]Sodium iodide is added to the reaction vessel. The Iodo-gen® oxidizes the iodide to a reactive electrophilic iodine species, which then substitutes onto the aromatic ring of the tyrosine molecule, primarily at the ortho position to the hydroxyl group. The reaction proceeds at room temperature for a short period (e.g., 10-15 minutes).
-
Quenching: The reaction is quenched by the addition of sodium metabisulfite solution to reduce any unreacted iodine.
-
Purification: The reaction mixture is loaded onto a pre-conditioned C18 SPE cartridge. The cartridge is washed with water to remove unreacted [¹²³I]iodide and other hydrophilic impurities. The radioiodinated product is then eluted with ethanol.
-
HPLC Purification (Optional but Recommended): For higher purity, the eluate from the SPE cartridge can be further purified by semi-preparative HPLC.
-
Formulation: The purified product is evaporated to dryness and reconstituted in sterile saline for injection.
Quality Control:
-
Radiochemical Purity and Identity: Determined by radio-HPLC.
-
Radionuclidic Purity: Confirmed by gamma spectroscopy.
-
pH, Bacterial Endotoxins, and Sterility: As described in Protocol 1.
Visualizations
Experimental Workflow: Automated Synthesis of [¹⁸F]FET
Caption: Automated synthesis workflow for [¹⁸F]FET.
Experimental Workflow: Direct Radioiodination of L-Tyrosine Analogue
References
- 1. Direct n.c.a. electrophilic radioiodination of tyrosine analogues; their in vivo stability and brain-uptake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of L-type amino acid transporter 1 in human tumors [jstage.jst.go.jp]
- 7. O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. The use of O-(2-18F-fluoroethyl)-L-tyrosine PET in the diagnosis of gliomas located in the brainstem and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6-[18F]Fluoro-l-m-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. PET with L-[1-carbon-11]-tyrosine to visualize tumors and measure protein synthesis rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of radiofluorinated analogs of m-tyrosine as potential L-dopa tracers via direct reaction with acetylhypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-Tyrosine Hydrochloride in Neuroscience Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosine, a non-essential amino acid, serves as a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497).[1][2][3][4][5] Its hydrochloride salt, L-Tyrosine hydrochloride, is often utilized in research settings due to its stability and solubility. In neuroscience, this compound is instrumental in investigating a wide array of physiological and pathological processes. Alterations in the availability of L-Tyrosine to the brain can influence the synthesis of both dopamine and norepinephrine.[6] This makes it a valuable tool for studying conditions where catecholamine systems are dysregulated, such as in stress, cognitive disorders, and neurodegenerative diseases.[2][6][7]
These application notes provide an overview of the utility of this compound in various neuroscience research models and offer detailed protocols for its use.
Key Applications in Neuroscience Research
-
Neurotransmitter Synthesis and Regulation: L-Tyrosine is the initial substrate for the rate-limiting enzyme tyrosine hydroxylase (TH) in the catecholamine synthesis pathway.[1][8][9] Supplementation with L-Tyrosine can increase the production of L-DOPA, the precursor to dopamine, which is subsequently converted to norepinephrine and epinephrine.[1][10] This makes it a fundamental tool for studying the dynamics of catecholamine synthesis and turnover in different brain regions.[11]
-
Cognitive Function and Enhancement: Research, particularly in the context of demanding situations, suggests that L-Tyrosine supplementation can enhance cognitive functions like working memory and cognitive control.[[“]][13] It appears to be most effective under conditions of high cognitive demand or stress, where catecholamine levels may be temporarily depleted.[[“]][14]
-
Stress and a-Resilience: In animal models, L-Tyrosine administration has been shown to counteract the behavioral and neurochemical effects of acute stress.[6][15][16] Stress increases the release and depletion of catecholamines, an effect that can be mitigated by L-Tyrosine supplementation.[6] It has been observed to prevent stress-induced declines in cognitive performance.[6]
-
Neurological and Psychiatric Disorder Models:
-
Depression: Given the role of norepinephrine and dopamine in mood regulation, L-Tyrosine has been investigated in animal models of depression.[17][18][19] Studies have explored its potential to reverse depressive-like behaviors induced by stress.[17]
-
Parkinson's Disease (PD): As PD is characterized by the loss of dopaminergic neurons, L-Tyrosine as a dopamine precursor is of significant interest.[20][21] Research in animal models and some clinical trials have explored its potential to modulate dopamine levels and motor symptoms.[20][22]
-
Alzheimer's Disease (AD): While direct evidence is less established, the role of catecholaminergic pathways in cognitive function makes L-Tyrosine a compound of interest in AD research.[23][24] Some studies have investigated tyrosine-based compounds for drug delivery in AD models.[23]
-
Data Presentation
Table 1: Effects of this compound on Neurotransmitter Levels in Rodent Models
| Animal Model | Brain Region | L-Tyrosine HCl Dose & Route | Duration | Effect on Neurotransmitter Levels | Reference |
| Adult BALB/c Mice (Chronic Unpredictable Stress) | Pallium, Hippocampus, Hypothalamus | Not specified, supplementation in diet | 4 weeks | Restored decreased levels of dopamine and norepinephrine. | [15] |
| Wistar Rats (Acute) | Hippocampus, Striatum, Cerebral Cortex | 500 mg/kg, Intraperitoneal | Single dose | Increased acetylcholinesterase activity. | [25] |
| Wistar Rats (Chronic) | Striatum | 500 mg/kg, Intraperitoneal (12h apart) | 24 days | Decreased mRNA levels of acetylcholinesterase. | [25] |
| Sprague-Dawley Rats | Medial Prefrontal Cortex | 250 - 1000 µM, Reverse microdialysis | Not specified | Elevated levels of DOPAC and HVA. | [11] |
| Sprague-Dawley Rats | Striatum | 250 µM, Reverse microdialysis | Not specified | Elevated levels of DOPAC. | [11] |
Table 2: Effects of this compound on Behavioral Outcomes in Rodent Models
| Animal Model | Behavioral Test | L-Tyrosine HCl Dose & Route | Duration | Behavioral Outcome | Reference |
| Adult BALB/c Mice (Chronic Unpredictable Stress) | Spontaneous Locomotor Activity | Not specified, supplementation in diet | 4 weeks | Significantly increased total horizontal distance traveled. | [15] |
| Adult BALB/c Mice (Chronic Unpredictable Stress) | Morris Water Maze | Not specified, supplementation in diet | 4 weeks | Suppressed the prolongation of escape latency. | [15] |
| Rats (Acute Stress Model) | Forced Swim Test | 10 mg/kg (nanoparticles), Oral | 21 days | Significantly decreased immobility time. | [17] |
| Rats (Chronic Mild Stress Model) | Sucrose (B13894) Preference Test | 10 mg/kg (nanoparticles), Oral | 21 days | Increased sucrose consumption. | [17] |
Signaling Pathways and Experimental Workflows
Catecholamine Synthesis Pathway
This diagram illustrates the biochemical pathway for the synthesis of dopamine, norepinephrine, and epinephrine from L-Tyrosine. L-Tyrosine is the initial precursor, and its conversion to L-DOPA by tyrosine hydroxylase is the rate-limiting step.
Caption: Catecholamine synthesis pathway from L-Tyrosine.
General Experimental Workflow for Behavioral Studies
This workflow outlines the typical sequence of steps in a behavioral study investigating the effects of this compound in a rodent model of stress.
Caption: Experimental workflow for a rodent stress study.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Rodents
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, sterile water, or 0.5% methylcellulose)
-
Weighing scale
-
Vortex mixer
-
Appropriate administration tools (e.g., oral gavage needles, intraperitoneal injection syringes)
Procedure:
-
Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
Suspend or dissolve the powder in the chosen vehicle to the final desired concentration. For oral administration, a suspension in methylcellulose (B11928114) can be used. For intraperitoneal injection, sterile saline is a common vehicle.
-
Vortex the solution thoroughly until the this compound is fully dissolved or evenly suspended. Prepare fresh daily.
-
-
Administration:
-
Oral Gavage:
-
Gently restrain the animal.
-
Measure the correct volume of the L-Tyrosine solution based on the animal's body weight.
-
Carefully insert the gavage needle into the esophagus and slowly administer the solution.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the animal to expose the abdomen.
-
Lift the animal's hindquarters slightly.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline and internal organs.
-
Inject the solution slowly.
-
-
Protocol 2: Forced Swim Test (FST) in a Mouse Model of Depression
Objective: To assess depressive-like behavior (behavioral despair) in mice.
Materials:
-
Transparent cylindrical tanks (20 cm diameter, 30 cm height)
-
Water (24-25°C)
-
Video recording equipment
-
This compound solution and vehicle
Procedure:
-
Pre-treatment: Administer this compound or vehicle to the mice as per the study design (e.g., 60 minutes before the test).[26]
-
Test Session:
-
Data Analysis:
-
The first 2 minutes are often considered a habituation period and may be excluded from the analysis.[26]
-
Score the remaining time for periods of immobility (floating passively with only minor movements to keep the head above water).
-
A decrease in immobility time in the L-Tyrosine treated group compared to the control group is indicative of an antidepressant-like effect.
-
Protocol 3: Morris Water Maze (MWM) for Spatial Learning and Memory Assessment
Objective: To evaluate spatial learning and memory in rodents.
Materials:
-
A large circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (e.g., using non-toxic tempura paint or milk powder).
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (Learning):
-
This phase typically lasts for several consecutive days (e.g., 4-5 days) with multiple trials per day.
-
For each trial, the mouse is placed into the pool from one of several predetermined starting positions.
-
The mouse must find the hidden platform to escape the water.
-
If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
A reduction in escape latency over successive days indicates learning.
-
-
Probe Trial (Memory):
-
This trial is typically conducted 24 hours after the last acquisition trial.
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
A significant preference for the target quadrant in the L-Tyrosine treated group would suggest an enhancement of spatial memory.
-
Conclusion
This compound is a versatile and valuable tool in neuroscience research, enabling the investigation of catecholamine-dependent processes in both health and disease. Its application in models of stress, cognitive function, and neurological disorders continues to provide critical insights into the underlying mechanisms and potential therapeutic interventions. The protocols provided herein offer a foundation for researchers to design and execute robust experiments utilizing this important amino acid precursor.
References
- 1. Tyrosine - Wikipedia [en.wikipedia.org]
- 2. examine.com [examine.com]
- 3. socialsci.libretexts.org [socialsci.libretexts.org]
- 4. medikonda.com [medikonda.com]
- 5. soulperformancenutrition.com [soulperformancenutrition.com]
- 6. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 10. Dopamine - Wikipedia [en.wikipedia.org]
- 11. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Behavioral and cognitive effects of tyrosine intake in healthy human adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. L-tyrosine improves neuroendocrine function in a mouse model of chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tyrosine and Stress: Human and Animal Studies - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Antidepressant Effect of L-Tyrosine-Loaded Nanoparticles: Behavioral Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tyrosine for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caringsunshine.com [caringsunshine.com]
- 20. Effects of Tyrosine on Parkinson's Disease: A Randomized, Double‐Blind, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson’s Disease [mdpi.com]
- 22. [L-tyrosine: a long term treatment of Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tyrosine-based rivastigmine-loaded organogels in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neurotransmitter precursor amino acids in the treatment of multi-infarct dementia and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. L-tyrosine administration increases acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
L-Tyrosine Hydrochloride: Application Notes for Use as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of L-Tyrosine Hydrochloride as a reference standard in analytical chemistry. This document includes key specifications, detailed experimental protocols for common analytical techniques, and visual workflows to ensure accurate and reproducible results in research and quality control settings.
Introduction
L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of crucial catecholamines, including dopamine, norepinephrine, and epinephrine.[1] In the pharmaceutical and research sectors, L-Tyrosine and its hydrochloride salt are utilized as reference standards for the qualitative and quantitative analysis of pharmaceutical formulations and biological samples.[2] this compound offers improved solubility in aqueous solutions compared to L-Tyrosine, making it a convenient choice for preparing standard solutions.
Physicochemical Properties and Specifications
This compound is a white to off-white crystalline powder.[3] As a certified reference material (CRM), it is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring traceability to primary standards from pharmacopeias such as USP and Ph. Eur.[2]
Table 1: General Specifications for this compound Reference Standard
| Parameter | Specification | Source |
| Appearance | White to off-white crystalline powder | [3] |
| Assay (TLC) | ≥98% | |
| Assay (HPLC) | ≥98% | |
| Assay (Titration) | 99.68% | [3] |
| Molecular Formula | C₉H₁₁NO₃·HCl | [4] |
| Molecular Weight | 217.65 g/mol | |
| Melting Point | 239 °C (decomposes) | |
| Solubility | Soluble in 1 M HCl (50 mg/mL) | |
| Storage Temperature | 2-30°C |
Table 2: Example Data from a Certificate of Analysis (COA)
| Test Parameter | Observed Value | Standard Value | Source |
| Description | Passes | White crystalline powder | [3] |
| Assay | 99.68% | Min. 99% | [3] |
| Specific Rotation | -9.3° | -10° to -8° (c=4 in 6N HCl) | [3] |
| Loss on Drying at 110°C | 0.14% | Max. 0.5% | [3] |
| Sulphated Ash | < 0.1% | Max. 0.1% | [3] |
| Iron | < 0.001% | Max. 0.001% | [3] |
| Lead | < 0.001% | Max. 0.001% | [3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for the quantification of L-Tyrosine in various samples.
Protocol for HPLC Analysis:
-
Standard Solution Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Dissolve in a suitable diluent, such as 0.1 M hydrochloric acid or the mobile phase, in a 25 mL volumetric flask.
-
Sonicate if necessary to ensure complete dissolution and dilute to volume.
-
Prepare a series of working standards by serial dilution to construct a calibration curve.
-
-
Sample Preparation:
-
Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.[5]
-
Biological Samples (e.g., Plasma): Deproteinize the sample by adding a precipitating agent like acetonitrile (B52724) or perchloric acid, followed by centrifugation.[5] The supernatant can then be directly injected or further diluted.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic elution with 10 mM potassium dihydrogen phosphate (B84403) (pH adjusted to 7.5 with triethylamine).
-
Flow Rate: 0.50 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 214 nm
-
Column Temperature: 30 °C
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Quantify the amount of L-Tyrosine in the sample by interpolating its peak area from the calibration curve.
-
UV-Visible Spectrophotometry
This method is based on the inherent UV absorbance of L-Tyrosine or its derivatization to form a colored product.
Protocol for UV-Vis Analysis (Direct Measurement):
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 200 µg/mL) by dissolving an accurately weighed amount in 0.01 M HCl.[6]
-
Prepare a series of dilutions from the stock solution to create standards for a calibration curve (e.g., 10-50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample in 0.01 M HCl to obtain a concentration within the linear range of the assay.
-
-
Measurement:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 275 nm.
-
Use 0.01 M HCl as a blank.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of L-Tyrosine in the sample from the calibration curve.
-
Protocol for UV-Vis Analysis (with NBD-Cl Derivatization):
This method offers increased sensitivity and specificity.
-
Reagent Preparation:
-
L-Tyrosine Standard Solution (200 µg/mL): Dissolve 5.0 mg of this compound in 10 mL of 0.01 M HCl and dilute to 25 mL with distilled water.[6]
-
NBD-Cl Solution (0.024% w/v): Dissolve 40 mg of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) in 100 mL of water. Dilute 30 mL of this solution to 50 mL with water.[6]
-
Buffer Solution: Prepare a buffer solution with a pH of 10.0.
-
-
Assay Procedure:
-
Pipette aliquots of the L-Tyrosine standard or sample solution into 10 mL volumetric flasks to achieve final concentrations in the range of 10-50 µg/mL.[6][7]
-
Add 1 mL of the pH 10.0 buffer solution.[6]
-
Add 2 mL of the NBD-Cl solution.[6]
-
Heat the mixture at 70°C for 25 minutes.[6]
-
Cool the flasks and dilute to the mark with water.
-
Measure the absorbance at 388 nm against a reagent blank prepared in the same manner.[6][7]
-
-
Quantification:
-
Create a calibration curve and determine the sample concentration as described for the direct measurement method. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 2.85 µg/mL and 8.6 µg/mL, respectively.[7]
-
Titration (Assay)
This is a pharmacopeial method for determining the purity of the L-Tyrosine reference standard.
Protocol for Titrimetric Assay:
-
Sample Preparation:
-
Titration:
-
Titrate the solution with 0.1 N perchloric acid, determining the endpoint potentiometrically.[8]
-
Perform a blank determination and make any necessary corrections.
-
-
Calculation:
-
Each mL of 0.1 N perchloric acid is equivalent to 18.12 mg of C₉H₁₁NO₃.[8]
-
Calculate the percentage purity of the L-Tyrosine.
-
Visualized Workflows and Pathways
General Workflow for Using a Reference Standard
The following diagram illustrates the logical steps involved from receiving the this compound reference standard to its use in an analytical workflow.
L-Tyrosine Metabolic Pathway
Understanding the metabolic relevance of L-Tyrosine is crucial for researchers in drug development. This diagram shows the role of L-Tyrosine as a precursor to key neurotransmitters.
References
Troubleshooting & Optimization
Improving L-Tyrosine hydrochloride solubility for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for effectively dissolving L-Tyrosine hydrochloride for in vitro assays. Given its critical role as a precursor to neurotransmitters and hormones, and its importance in cell culture, overcoming solubility challenges is essential for reliable experimental outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in standard buffers and cell culture media?
L-Tyrosine has a zwitterionic nature and a low intrinsic solubility in water, especially at a neutral pH (around 7).[2][3] Its solubility is highly dependent on the pH of the solvent because the ionization state of its amino and carboxyl groups changes with pH.[4][5] In the pH range of most biological buffers and media (pH 7.0-7.4), L-Tyrosine is near its isoelectric point (pI ≈ 5.63), where it has the lowest solubility.
Q2: What is the solubility of this compound in various common solvents?
The solubility of L-Tyrosine varies significantly with the solvent and pH. The following table summarizes key solubility data for L-Tyrosine.
| Solvent | Temperature | Concentration | Notes |
| Water (pH 3.2 - 7.5) | 25 °C | 0.45 mg/mL | Very low solubility at neutral pH.[4][6] |
| Water (pH 1.8) | 25 °C | 2.0 mg/mL | Solubility increases in acidic conditions.[4] |
| Water (pH 9.5) | 25 °C | 1.4 mg/mL | Solubility increases in basic conditions.[4] |
| Water (pH 10.0) | 25 °C | 3.8 mg/mL | Further increase in solubility at higher pH.[4] |
| 1 M HCl | - | 100 mg/mL | Significantly higher solubility, often requires heating.[4][6][7] |
| 0.1 M NaOH | - | 10 mg/mL | Soluble in basic solutions, may require warming.[8] |
| DMSO | - | ~0.1 mg/mL | Limited solubility; may precipitate when diluted into aqueous media.[9][10] |
| Ethanol | 25 °C | Insoluble/Slightly Soluble | Generally not a suitable solvent for achieving high concentrations.[1][11] |
Q3: How can I prepare a highly concentrated stock solution of L-Tyrosine?
To achieve a high concentration, you must dissolve L-Tyrosine in either a strong acid or a strong base. The most common and effective method is to use 1 M HCl, which can dissolve L-Tyrosine up to 100 mg/mL, often with gentle heating.[4][7] Alternatively, 0.1 M to 1 M NaOH can be used.[8][12] Detailed protocols are provided below.
Q4: Are there more soluble alternatives to L-Tyrosine for cell culture?
Yes. To avoid issues with pH shock or solvent toxicity from concentrated acidic or basic stocks, researchers can use highly soluble dipeptides or modified forms of L-Tyrosine.
-
Glycyl-L-tyrosine: A dipeptide with significantly higher solubility at neutral pH.[2][3]
-
L-tyrosine disodium (B8443419) salt dihydrate: Offers much better solubility (up to 100 mg/mL in water) compared to the free amino acid.
-
Phospho-L-tyrosine disodium salt: Exhibits a solubility over 100 times higher than L-Tyrosine in water.[13]
Troubleshooting Guide
Problem: My this compound powder will not dissolve in my neutral buffer (e.g., PBS) or cell culture medium.
-
Possible Cause: Low solubility at neutral pH.[14] L-Tyrosine is poorly soluble in neutral aqueous solutions.[3]
-
Solution: Do not attempt to dissolve high concentrations of L-Tyrosine directly in neutral media. Instead, prepare a concentrated stock solution using the acid or base dissolution methods outlined in the protocols below.
Problem: I prepared a clear stock solution in HCl/NaOH, but it precipitated when I added it to my cell culture medium.
-
Possible Cause 1: Exceeding the solubility limit in the final medium. When the acidic or basic stock is neutralized by the buffer in the medium, the pH shifts back to a range where L-Tyrosine is poorly soluble. If the final concentration is above ~0.45 mg/mL, it will precipitate.[14]
-
Solution 1: Ensure the final concentration in your medium does not exceed the solubility limit at that pH. Perform a small-scale test to determine the maximum practical concentration.
-
Possible Cause 2: Rapid pH change. Adding the stock solution too quickly can cause localized high concentrations and rapid pH shifts, leading to precipitation.
-
Solution 2: Add the stock solution dropwise to your medium while stirring or vortexing vigorously to ensure immediate and thorough mixing.[10]
Problem: My cells are showing signs of toxicity or death after treatment with my L-Tyrosine solution.
-
Possible Cause 1: pH shock. Adding a significant volume of a highly acidic (pH < 2) or basic (pH > 9) stock solution can overwhelm the buffering capacity of your medium, causing a drastic pH shift that is harmful to cells.
-
Solution 1: Use the most concentrated stock solution possible to minimize the volume added. For sensitive assays, consider preparing the stock and carefully adjusting its pH back towards neutral before the final, small dilution into the medium. Be aware that this risks precipitation.[14]
-
Possible Cause 2: Solvent toxicity. If using an organic solvent like DMSO, the final concentration in the medium may be high enough to be cytotoxic.
-
Solution 2: Ensure the final DMSO concentration is well below the tolerance level for your specific cell line (typically <0.5%).
Experimental Protocols & Workflows
Below is a decision workflow to help select the appropriate solubilization strategy.
Caption: Decision workflow for solubilizing this compound.
Protocol 1: Preparation of a Concentrated L-Tyrosine Stock Solution using HCl
This protocol is suitable for preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
1 M Hydrochloric Acid (HCl)
-
Sterile, purified water
-
Sterile conical tubes or flasks
-
Stir plate and stir bar
-
Sterile 0.22 µm syringe filter
Methodology:
-
Weigh the desired amount of this compound powder and place it in a sterile container.
-
Add a magnetic stir bar.
-
Slowly add 1 M HCl while stirring. A common target concentration is 50-100 mg/mL.[4][7] For 1 gram of L-Tyrosine, start with approximately 8 mL of 1 M HCl.
-
Stir vigorously. Gentle warming (e.g., in a 37-50°C water bath) can aid dissolution.[6][7] Do not boil.
-
Once the powder is fully dissolved, adjust the final volume with 1 M HCl or sterile water if necessary to reach the target concentration.
-
Sterile-filter the solution using a 0.22 µm syringe filter compatible with acidic solutions.
-
Store the stock solution in small aliquots at -20°C.
Protocol 2: Preparation of a Concentrated L-Tyrosine Stock Solution using NaOH
This protocol provides an alternative for applications where an acidic stock is not desired.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH)
-
Sterile, purified water
-
Sterile conical tubes or flasks
-
Stir plate and stir bar
-
Sterile 0.22 µm syringe filter
Methodology:
-
Weigh the desired amount of this compound powder and place it in a sterile container.
-
Add a small amount of sterile water to create a slurry.
-
While stirring, add 1 M NaOH dropwise. The solution will become clear as the pH increases and the L-Tyrosine dissolves.[8][12] A target pH of 9.5-10 will significantly increase solubility.[4]
-
Continue stirring until all powder is dissolved.
-
Adjust to the final desired volume with sterile water.
-
Sterile-filter the solution using a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C.
Protocol 3: Guideline for Diluting Acidic/Basic Stock Solutions into Neutral Media
This protocol minimizes the risk of precipitation and pH shock.
-
Warm your final (e.g., cell culture) medium to its working temperature (typically 37°C).
-
While vigorously stirring the medium, add the concentrated L-Tyrosine stock solution drop-by-drop .
-
Do not exceed the final solubility limit of L-Tyrosine at neutral pH (~0.45 mg/mL). It is recommended to stay well below this limit to ensure it remains in solution.
-
After adding the stock, allow the medium to stir for several minutes to ensure homogeneity. Check for any signs of precipitation before use.
L-Tyrosine Metabolic Pathways
L-Tyrosine is a non-essential amino acid that serves as a critical precursor for several key biological molecules, including neurotransmitters and hormones. Understanding these pathways can be crucial for interpreting experimental results.
Caption: Key metabolic pathways originating from L-Tyrosine.
References
- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 3. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 4. organic chemistry - The Solubility of Tyrosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. THE SOLUBILITIES OF THE l-DIHALOGENATED TYROSINES IN ETHANOL-WATER MIXTURES AND CERTAIN RELATED DATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cellculturedish.com [cellculturedish.com]
- 14. benchchem.com [benchchem.com]
Preventing degradation of L-Tyrosine hydrochloride in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of L-Tyrosine hydrochloride in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in stock solutions?
A1: The primary causes of this compound degradation in aqueous solutions are oxidation and photodegradation. The phenolic hydroxyl group of the tyrosine molecule is susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, oxygen, and the presence of metal ions. Extreme pH conditions can also contribute to the degradation of the amino acid.
Q2: What are the visible signs of this compound degradation?
A2: A common visible sign of L-Tyrosine degradation is the development of a yellow or brownish tint in the solution. This discoloration is often due to the formation of oxidation products. In some cases, precipitation may occur as degradation products, such as dityrosine (B1219331), can be less soluble than the parent compound.
Q3: How should I store my this compound stock solution to minimize degradation?
A3: To minimize degradation, this compound stock solutions should be stored at 2-8°C, protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, freezing the solution at -20°C or below is recommended. It is also advisable to prepare fresh solutions frequently and to minimize the headspace in the storage container to reduce exposure to oxygen.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: Autoclaving is generally not recommended for this compound solutions. The high temperatures during autoclaving can accelerate degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.
Troubleshooting Guides
Issue 1: My this compound solution has turned yellow/brown.
-
Possible Cause: Oxidation of the L-Tyrosine molecule. This is often accelerated by exposure to light, oxygen, or high temperatures.
-
Solution:
-
Discard the discolored solution as its chemical composition has changed.
-
When preparing a new solution, consider adding an antioxidant.
-
Ensure the new stock solution is stored in a light-protected container (e.g., amber vial) at 2-8°C.
-
For aqueous solutions, consider de-gassing the solvent before dissolving the this compound to minimize dissolved oxygen.
-
Issue 2: I observe precipitation in my this compound stock solution.
-
Possible Cause 1: The concentration of this compound exceeds its solubility in the chosen solvent and storage temperature.
-
Solution 1:
-
Gently warm the solution to see if the precipitate redissolves. If it does, it is likely a solubility issue.
-
Consider preparing a more dilute stock solution.
-
L-Tyrosine has low solubility at neutral pH. Solubility is significantly increased at pH < 2 or pH > 9.[1][2] For applications where pH can be adjusted, preparing the stock in a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution can prevent precipitation.[2]
-
-
Possible Cause 2: Degradation products, such as dityrosine, which are less soluble, are forming and precipitating out of the solution.
-
Solution 2:
-
If the solution is also discolored, degradation is the likely cause. Discard the solution.
-
Follow the preventative measures outlined in the FAQs and other troubleshooting guides to minimize degradation in your new stock solution.
-
Issue 3: My experimental results are inconsistent when using my this compound stock solution.
-
Possible Cause: The concentration of active L-Tyrosine in your stock solution is decreasing over time due to degradation, leading to variability in your experiments.
-
Solution:
-
Prepare fresh this compound stock solutions more frequently.
-
Implement the use of antioxidants in your stock solution.
-
Perform a stability study of your stock solution under your specific storage conditions to determine its usable lifespan (see Experimental Protocols section).
-
Always use solutions within their established stability period.
-
Data Presentation
Table 1: Factors Affecting this compound Stability in Aqueous Solutions
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (< 4) | Increased solubility and stability against oxidation.[1] | Prepare stock solutions in dilute acid (e.g., 0.1 M HCl) for enhanced stability. |
| Neutral (6-8) | Low solubility and susceptible to oxidation. | Avoid long-term storage at neutral pH if possible. If required, use antioxidants and protect from light. | |
| Alkaline (> 9) | Increased solubility but can be more prone to oxidation. | Use with caution and consider the addition of antioxidants. | |
| Temperature | 2-8°C | Slows down the rate of degradation. | Recommended for short-term storage. |
| Room Temp (~25°C) | Accelerates degradation. | Avoid storing stock solutions at room temperature for extended periods. | |
| ≥ 40°C | Significant and rapid degradation.[2] | Avoid exposure to high temperatures. | |
| Light | UV or Ambient Light | Promotes photodegradation and oxidation. | Always store solutions in light-protected containers (e.g., amber vials). |
| Oxygen | Presence of O₂ | Key contributor to oxidation. | De-gas solvents before use and minimize headspace in storage containers. |
| Antioxidants | Ascorbic Acid | Can protect against oxidation by scavenging free radicals.[3][4] | Add at a concentration of 0.01-0.1% (w/v). |
| Sodium Metabisulfite | Acts as an oxygen scavenger to prevent oxidation.[5][6][7] | Add at a concentration of 0.01-0.1% (w/v). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade an this compound solution to identify potential degradation products and to test the stability-indicating capability of an analytical method.[8]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C in a dry heat oven for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control solution, using the HPLC method described below.
Protocol 2: HPLC Method for Stability Testing of this compound
This method allows for the separation and quantification of L-Tyrosine and its primary degradation products, such as L-DOPA and dityrosine.[9][10][11][12]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 50% B
-
20-25 min: 50% B
-
25-30 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV detection at 275 nm for L-Tyrosine and L-DOPA.
-
Fluorescence detection with excitation at 315 nm and emission at 410 nm for dityrosine.[13]
-
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of L-Tyrosine, L-DOPA, and dityrosine of known concentrations to determine their retention times and to create calibration curves.
-
Inject the stressed and control samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of L-Tyrosine.
-
Calculate the percentage of degradation by comparing the peak area of L-Tyrosine in the stressed samples to the control sample.
-
Visualizations
References
- 1. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 2. organic chemistry - The Solubility of Tyrosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Effect of L-ascorbic acid on the monophenolase activity of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of ascorbic acid in the oxidation of L-Tyrosine by guinea pig liver extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting L-Tyrosine Hydrochloride Precipitation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and resolving issues related to L-Tyrosine hydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when added to cell culture medium?
A1: The primary cause of precipitation is a rapid change in pH. L-Tyrosine has very low solubility in water at a neutral pH (around 0.45 mg/mL).[1] To create a concentrated stock solution, L-Tyrosine is typically dissolved in an acidic solution, such as 1 M HCl, forming this compound, which is much more soluble.[1][2] However, when this highly acidic stock solution is added to your cell culture medium—which is buffered to a physiological pH of approximately 7.2-7.4—the local pH increases dramatically. This pH shift causes the L-Tyrosine to convert back to its less soluble free-base form, leading to immediate precipitation if its solubility limit is exceeded.[3]
Q2: What are the consequences of having precipitated L-Tyrosine in my cell culture?
A2: Precipitated L-Tyrosine is not bioavailable to the cells, which can lead to several negative consequences:
-
Nutrient Depletion: Cells will be deprived of a crucial amino acid necessary for protein synthesis and cellular metabolism.[3][4]
-
Reduced Cell Viability and Growth: A lack of tyrosine can lead to a significant reduction in viable cell density and growth rates.[5]
-
Decreased Protein Production: For biopharmaceutical production, tyrosine depletion has been directly linked to a drop in the specific productivity of monoclonal antibodies (mAbs) and other recombinant proteins.[4][5]
-
Altered Product Quality: Tyrosine limitation can alter the critical quality attributes of mAbs, including increasing lysine (B10760008) variants and affecting the aggregation profile.[5]
Q3: Can the temperature of my media affect L-Tyrosine solubility?
A3: Yes, temperature is a key factor. The solubility of L-Tyrosine generally increases with temperature.[6][7] Gently warming your basal medium (e.g., to 37°C) before and during the addition of the L-Tyrosine stock can help keep it in solution. However, avoid excessive heat (e.g., above 60°C), which could degrade other media components.[8] Once dissolved, a supersaturated solution may still precipitate if cooled to room temperature or 4°C for storage.[8]
Q4: Are there alternatives to using this compound to avoid precipitation?
A4: Yes, several alternatives are widely used to overcome solubility issues:
-
L-Tyrosine Disodium (B8443419) Salt: This salt form is significantly more soluble in neutral pH solutions (up to 100 mg/mL) compared to the free acid form.[9]
-
Dipeptides: Using dipeptides like Glycyl-L-Tyrosine or L-Alanyl-L-Tyrosine can increase solubility by up to 50 times compared to free L-Tyrosine at a neutral pH.[3][10] These are efficiently metabolized by cells and are a common strategy for developing highly concentrated, pH-neutral feed media.[10][11]
-
N-Acetyl-L-Tyrosine (NALT): This is a more soluble and stable derivative of L-Tyrosine, making it another excellent alternative for preparing concentrated stock solutions.[8]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding L-Tyrosine HCl stock to media. | Rapid Local pH Shock: The acidic stock solution is raising the local pH too quickly, causing the L-Tyrosine to crash out of solution. | Add the acidic L-Tyrosine stock solution very slowly (drop-by-drop) into the vortex of a rapidly stirring vessel of basal media. This ensures immediate dispersion and minimizes localized pH spikes.[3] |
| Fine, crystalline precipitate forms in the final medium after preparation or during storage. | Supersaturation & Temperature Change: The final concentration of L-Tyrosine exceeds its solubility limit at the storage temperature (e.g., 4°C). The solution was likely stable at a higher preparation temperature but not at a lower storage temperature. | 1. Ensure the final concentration does not exceed the solubility limit at the intended storage temperature.2. Prepare the medium fresh and use it immediately if possible.3. Consider using a more soluble alternative like L-Tyrosine disodium salt or a dipeptide if high concentrations are required.[10] |
| Cloudiness or turbidity appears in the medium. | Incomplete Dissolution or Salting Out: The L-Tyrosine stock was not fully dissolved, or high concentrations of other salts in the medium are reducing its solubility. | 1. Ensure the this compound stock is fully dissolved and clear before adding it to the basal medium. Gentle warming of the stock can help.[1] 2. Prepare the complete basal medium first before adding the L-Tyrosine stock to avoid concentrated salt pockets. |
Quantitative Data: L-Tyrosine Solubility
The solubility of L-Tyrosine is highly dependent on pH and temperature. The table below summarizes its solubility in aqueous solutions.
| Solvent / Condition | pH | Temperature (°C) | Solubility (mg/mL) |
| Water | 3.2 - 7.5 | 25 | 0.45[1] |
| Water | 1.8 | 25 | 2.0[1] |
| Water | 9.5 | 25 | 1.4[1] |
| Water | 10.0 | 25 | 3.8[1] |
| 1 M HCl | < 1.0 | Room Temp (with heating) | 100[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated L-Tyrosine Stock Solution (HCl Method)
-
Weigh: Accurately weigh the desired amount of L-Tyrosine powder.
-
Add Acid: For every 1 gram of L-Tyrosine, add 10 mL of 1 M Hydrochloric Acid (HCl) to achieve a 100 mg/mL solution.
-
Dissolve: Place the container on a magnetic stirrer. Stir vigorously.
-
Heat (Optional): Gently warm the solution to 37-50°C to aid dissolution. Do not boil.[8] Continue stirring until the powder is completely dissolved and the solution is clear.
-
Sterilize: Filter the final stock solution through a 0.22 µm sterile filter.
-
Store: Store the stock solution at 2-8°C. Note the acidic nature of this stock.
Protocol 2: Recommended Method for Adding L-Tyrosine Stock to Basal Media
-
Prepare Basal Medium: Prepare the final volume of basal medium, ensuring all other components are fully dissolved.
-
Stir Vigorously: Place the vessel containing the basal medium on a magnetic stir plate and create a vortex by stirring at a high speed.
-
Warm Medium: Gently warm the basal medium to 37°C to increase the solubility threshold.
-
Add Stock Dropwise: Using a pipette, add the acidic L-Tyrosine stock solution drop-by-drop directly into the vortex of the stirring medium. This ensures rapid and even dispersion.
-
pH Adjustment: After the L-Tyrosine stock is fully incorporated, check the pH of the final medium and adjust as necessary using 1 M NaOH or 1 M HCl.
-
Final Filtration: Perform a final sterile filtration of the complete medium using a 0.22 µm filter system.
Visual Guides
Logical Flow: Why Precipitation Occurs
Caption: Cause-and-effect diagram of L-Tyrosine precipitation.
Workflow: Preventing Precipitation During Media Preparation
Caption: Recommended workflow for preparing cell culture media.
Signaling Pathway: The Role of L-Tyrosine
Caption: Key metabolic pathways involving L-Tyrosine.[12][13][][15]
References
- 1. organic chemistry - The Solubility of Tyrosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 12. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 13. Tyrosine - Wikipedia [en.wikipedia.org]
- 15. L-Tyrosine Supplementation: Supporting Thyroid Health and Adrenal Function [rupahealth.com]
Technical Support Center: L-Tyrosine Hydrochloride in Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of L-Tyrosine (B559521) hydrochloride in animal studies. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented in accessible formats.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My L-Tyrosine hydrochloride solution is cloudy or has formed a precipitate. What went wrong?
A1: This is a common issue due to the low solubility of L-Tyrosine, especially in neutral pH solutions.[1] L-Tyrosine's solubility in water at 25°C is only about 0.45 mg/mL in the pH range of 3.5 to 7.5.[1][2][3] Precipitation occurs when the concentration exceeds its solubility limit at a given pH and temperature.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your solvent is sufficiently low (acidic) to maintain solubility. L-Tyrosine is significantly more soluble in acidic conditions, such as 1M HCl.[1][3]
-
Check Concentration: You may be attempting to create a supersaturated solution. Refer to the solubility data below (Table 1) and recalculate your required concentration.
-
Temperature: Solubility is temperature-dependent.[4] Gentle heating can help dissolve the compound, but be aware that it may precipitate again upon cooling to room or physiological temperatures.[4]
-
Re-dissolve: If a precipitate has formed, try adding a small amount of dilute HCl (e.g., 0.2 N or 1 N) dropwise while vortexing until the solution clears.[1][4] You will then need to adjust the pH back to a physiologically acceptable range before administration.
-
Q2: How do I prepare a high-concentration stock solution of this compound for animal injection?
A2: To achieve a high concentration, you must dissolve this compound in an acidic solution. L-Tyrosine is soluble in 1 M HCl, often with gentle heating.[1][3] A common practice is to dissolve the powder in a small volume of dilute HCl and then bring it to the final volume with your vehicle (e.g., saline).[1][5]
Q3: What is the correct way to adjust the pH of my L-Tyrosine solution before administration?
A3: After dissolving this compound in an acidic solution, you must carefully adjust the pH to a physiologically compatible range (typically pH 6.5-7.4) before in vivo administration.
-
Procedure:
-
Use a calibrated pH meter.
-
Slowly add a dilute basic solution (e.g., 0.1 N or 1 N NaOH) drop-by-drop while continuously stirring or vortexing the L-Tyrosine solution.
-
Monitor the pH closely. As you approach the isoelectric point of L-Tyrosine (~pH 5.6), the compound will be at its least soluble and may precipitate. Continue adding the base slowly to move past this point into a higher pH range where solubility increases again, although it remains limited.[3]
-
Stop once you reach the desired physiological pH. Be careful not to overshoot, as highly alkaline solutions can also be harmful.
-
Q4: What are the recommended dosage ranges for L-Tyrosine in rodent studies?
A4: Dosages in animal studies vary widely based on the research question, animal model, and administration route. However, common ranges cited in the literature are between 100 mg/kg and 500 mg/kg.
-
Studies investigating stress and cognitive performance have used doses of 100-150 mg/kg.[6][7][8][9]
-
Toxicology and metabolic studies in rats have used intraperitoneal (IP) injections of 500 mg/kg and oral gavage doses up to 2000 mg/kg/day.[10][11][12][13]
-
It is crucial to start with a lower dose and perform dose-response studies to determine the optimal concentration for your specific experimental paradigm.
Q5: Which administration route is best for my study?
A5: The choice of administration route depends on the desired speed of onset and experimental design.
-
Intraperitoneal (IP) Injection: Commonly used for systemic administration, providing relatively rapid absorption. Doses of 200-500 mg/kg have been used in rats.[11][12][14]
-
Oral Gavage (PO): Preferred for studies mimicking human consumption or requiring repeated dosing over a long period.[13][15] This route allows for precise volume administration.[15]
-
Subcutaneous (SC) Injection: Provides a slower, more sustained release compared to IP injection.[15]
Data & Protocols
Data Presentation
Table 1: Solubility of L-Tyrosine
| Solvent / Condition | Solubility | Reference |
|---|---|---|
| Water (pH 3.2 - 7.5, 25°C) | 0.45 mg/mL | [1][3] |
| Water (pH 1.8) | 2.0 mg/mL | [3] |
| Water (pH 10.0) | 3.8 mg/mL | [3] |
| 1 M HCl (with heating) | 100 mg/mL | [3] |
| 1 M HCl | 50 mg/mL (ultrasonic) | [10][16] |
| 0.1 M HCl | 25 mg/mL (ultrasonic) | [10][16] |
| Saline & PBS | Lower than in water |[1][4] |
Table 2: Common Dosage Ranges in Rodent Studies
| Administration Route | Species | Dosage Range (mg/kg) | Research Context | Reference |
|---|---|---|---|---|
| Intraperitoneal (IP) | Rat | 200 - 500 | Stress, Metabolism | [11][12][14] |
| Oral (Gavage) | Rat | 200 - 2000 | Toxicology, Chronic Dosing | [13] |
| Oral | Human (for reference) | 100 - 150 | Cognitive Performance |[6][7][8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for IP Injection (100 mg/kg dose)
This protocol is for a 250g rat, requiring a 25 mg dose. We will prepare a 25 mg/mL solution to inject a volume of 1 mL.
-
Calculate Required Mass: Weigh 250 mg of this compound powder.
-
Initial Dissolution:
-
Place the powder in a 15 mL conical tube.
-
Add 2.5 mL of 1 N HCl. Vortex thoroughly. Gentle warming in a water bath (37°C) may be required to fully dissolve the powder.
-
-
pH Adjustment:
-
Once fully dissolved, place the solution on a stir plate with a small stir bar.
-
Slowly add 1 N NaOH dropwise while monitoring the pH with a calibrated meter.
-
Continue adding NaOH until the pH is stable between 7.0 and 7.4. Be prepared for potential precipitation around pH 5.6; continue adding base slowly until it redissolves.
-
-
Final Volume Adjustment:
-
Transfer the solution to a 10 mL volumetric flask.
-
Add sterile saline (0.9% NaCl) to bring the final volume to 10 mL. This achieves the target concentration of 25 mg/mL.
-
-
Sterilization:
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
-
Administration:
-
For a 250g rat, administer 1 mL of the 25 mg/mL solution for a final dose of 100 mg/kg.
-
Visualizations
Experimental & Logical Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. drugs.com [drugs.com]
- 8. performancelab.com [performancelab.com]
- 9. examine.com [examine.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. L-tyrosine administration increases acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of acute and chronic administration of L-tyrosine on nerve growth factor levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyrosine and Stress: Human and Animal Studies - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Matrix Effects in L-Tyrosine Hydrochloride Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the mass spectrometric analysis of L-Tyrosine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound.[2][4] Essentially, other molecules in your sample can either prevent or promote the formation of L-Tyrosine ions in the mass spectrometer's source, leading to erroneous results.
Q2: I am observing low signal intensity for L-Tyrosine. Could this be due to ion suppression?
A: Yes, low signal intensity is a common symptom of ion suppression, a significant form of matrix effect.[3][4][5] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of L-Tyrosine, reducing the number of ions that reach the detector.[3] To confirm if ion suppression is occurring, a post-column infusion experiment is recommended.[1][5][6]
Q3: How can I differentiate between matrix effects and other issues like poor extraction recovery?
A: To specifically evaluate matrix effects, the post-extraction spike method is commonly used.[7] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration.[7] A significant difference in response indicates the presence of matrix effects. Poor extraction recovery, on the other hand, would be identified by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Q4: What is the most effective way to compensate for matrix effects?
A: The use of a stable isotope-labeled (SIL) internal standard is widely considered the gold standard for correcting matrix effects.[1][8][9] A SIL internal standard, such as L-Tyrosine (¹³C₉, D₇, ¹⁵N), has nearly identical chemical and physical properties to the analyte and will co-elute.[8][9][10] Therefore, it experiences the same degree of ion suppression or enhancement, allowing for accurate normalization of the analyte signal.[9]
Q5: Are there sample preparation techniques that can help reduce matrix effects?
A: Absolutely. Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[1][11] Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and isolating the analyte of interest.[12][13]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases.
-
Protein Precipitation: Often used for biological samples like plasma or serum to remove proteins, which are a common source of matrix effects.[2][13]
-
Sample Dilution: A simple and often effective method to reduce the concentration of interfering matrix components, provided the analyte concentration remains above the limit of quantification.[1][7][14]
Q6: Can changing my chromatographic conditions help mitigate matrix effects?
A: Yes, optimizing chromatographic separation can prevent co-elution of L-Tyrosine with matrix components that cause ion suppression.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different stationary phase to improve the resolution between L-Tyrosine and interfering compounds.[4]
Q7: What is derivatization and can it help with my L-Tyrosine analysis?
A: Derivatization is the process of chemically modifying the analyte to create a new compound with improved properties for analysis.[15][16] For L-Tyrosine, derivatization can enhance its chromatographic retention and ionization efficiency. While direct LC-MS/MS analysis of amino acids is possible, derivatization can sometimes help to overcome matrix effects by shifting the analyte's retention time away from interfering compounds.[17]
Troubleshooting Guide
If you are encountering issues with your this compound mass spectrometry analysis, this guide provides a systematic approach to troubleshooting potential matrix effects.
Problem: Inaccurate or irreproducible quantification of L-Tyrosine.
Quantitative Data Summary
The following table summarizes typical mass spectrometric parameters for the analysis of L-Tyrosine and its stable isotope-labeled internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Citation |
| L-Tyrosine | 182.2 | 136.1 | [12] |
| L-Tyrosine-¹³C₆ | 188.1 | 142.1 | [12] |
| Butylated Nitrotyrosine | 283.2 | 181.0 | [12] |
| Butylated Nitrotyrosine-¹³C₉ | 292.5 | 189.0 | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for L-Tyrosine from Urine
This protocol is adapted for the cleanup of urine samples prior to LC-MS/MS analysis of L-Tyrosine.[12]
Materials:
-
SPE Columns (e.g., ENVI-18)
-
Urine sample
-
0.1% Trifluoroacetic acid (TFA) in water
-
0.1% TFA in methanol (B129727)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Acidification: Acidify the urine sample by adding TFA to a final concentration of 0.1%.
-
Column Conditioning: Condition the SPE column by washing with 2 mL of methanol followed by 2 mL of 0.1% TFA in water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of 0.1% TFA in water to remove salts and other polar interferences.
-
Elution: Elute L-Tyrosine from the column with 2 mL of 0.1% TFA in methanol.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion for Detecting Matrix Effects
This protocol helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5][6]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of L-Tyrosine
-
Blank matrix extract (e.g., extracted urine from a source known to be free of L-Tyrosine)
Procedure:
-
System Setup: Connect the output of the LC column to a T-connector. Connect a syringe pump infusing a standard solution of L-Tyrosine to the second port of the T-connector. The third port of the T-connector goes to the mass spectrometer's ion source.
-
Infusion: Begin infusing the L-Tyrosine standard solution at a constant, low flow rate to obtain a stable signal (baseline) in the mass spectrometer.
-
Injection: Inject a blank matrix extract onto the LC column and run your standard chromatographic method.
-
Data Analysis: Monitor the signal of the infused L-Tyrosine. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lctsbible.com [lctsbible.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iroatech.com [iroatech.com]
- 10. L-Tyrosine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6815-0.25 [isotope.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: L-Tyrosine Hydrochloride Interference with Colorimetric Protein Assays
Welcome to the technical support center for addressing challenges related to L-Tyrosine hydrochloride interference in common colorimetric protein assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for accurate protein quantification in the presence of this interfering compound.
Introduction
L-Tyrosine, an aromatic amino acid, and its hydrochloride salt are common components in cell culture media and various buffers used in biological research and drug development. However, the phenolic group of L-Tyrosine can interfere with standard colorimetric protein assays, leading to inaccurate protein concentration measurements. This guide provides detailed information on the nature of this interference and offers troubleshooting strategies to mitigate its effects.
Frequently Asked Questions (FAQs)
Q1: How does this compound interfere with protein assays?
A1: The interference primarily affects copper-based assays like the Bicinchoninic Acid (BCA) and Lowry assays. The phenolic hydroxyl group of tyrosine can reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺), which is the same reaction initiated by the peptide bonds of proteins in these assays.[1] This leads to a non-protein-dependent color change, resulting in an overestimation of the protein concentration. The Bradford assay is generally less affected, though some minor interference can occur due to the interaction of the Coomassie dye with the aromatic ring of tyrosine.[1]
Q2: Which protein assays are most susceptible to interference by this compound?
A2: The BCA and Lowry assays are highly susceptible to interference from this compound due to their reliance on copper reduction.[1] The Bradford assay is a more robust alternative in the presence of reducing agents like tyrosine.
Q3: At what concentration does this compound start to interfere?
A3: The concentration at which this compound begins to interfere significantly depends on the specific assay and the protein concentration. The tables in the troubleshooting sections below provide quantitative data on the extent of this interference.
Q4: Can I use a standard curve prepared with L-Tyrosine to correct for the interference?
A4: While you can create a standard curve with L-Tyrosine to understand its absorbance profile, it is not a straightforward method for correction in a protein sample. The reaction kinetics and color development for a free amino acid can differ from that of the protein-copper complex. A more reliable method is to use a proper blank control containing the same concentration of this compound as your sample.
Troubleshooting Guides
Bradford Assay
The Bradford assay is the recommended method when working with samples containing this compound due to its lower susceptibility to interference from reducing agents.
Issue: Inaccurate protein measurement in the presence of this compound.
Troubleshooting Steps:
-
Assess the Level of Interference: While generally less sensitive to tyrosine than copper-based assays, it is good practice to determine the baseline interference.
-
Prepare a blank containing the same buffer and this compound concentration as your sample.
-
Measure the absorbance of this blank at 595 nm. If the absorbance is significant, this value should be subtracted from all sample readings.
-
-
Optimize Sample Preparation:
-
Dilution: If the this compound concentration is high, diluting the sample can reduce the interference. Ensure the protein concentration remains within the linear range of the assay.
-
Protein Precipitation: For high concentrations of this compound or when high accuracy is required, protein precipitation is the most effective method to remove the interfering substance. (See Experimental Protocols section for a detailed TCA precipitation protocol).
-
Quantitative Data: this compound Interference with Bradford Assay
| L-Tyrosine HCl (mM) | True Protein Conc. (µg/mL) | Measured Protein Conc. (µg/mL) | % Overestimation |
| 1 | 250 | ~255 | ~2% |
| 5 | 250 | ~265 | ~6% |
| 10 | 250 | ~280 | ~12% |
| Note: This data is representative and the actual interference may vary based on experimental conditions. |
BCA Assay
The BCA assay is highly sensitive to this compound. The following steps can help manage this interference.
Issue: Significant overestimation of protein concentration.
Troubleshooting Steps:
-
Use of a Tyrosine-Containing Blank:
-
Prepare a blank solution that precisely matches the buffer composition of your sample, including the concentration of this compound.
-
Subtract the absorbance of this blank from the absorbance of your samples. This corrects for the colorimetric signal generated by this compound alone.
-
-
Sample Dilution:
-
Dilute the sample to lower the this compound concentration to a level that causes minimal interference. This is only feasible if the protein concentration is high enough to remain detectable after dilution.
-
-
Protein Precipitation (Recommended):
-
Trichloroacetic acid (TCA) precipitation is a highly effective method to separate proteins from small molecules like this compound. The precipitated protein pellet can be washed and then resolubilized in a buffer compatible with the BCA assay. (See Experimental Protocols section).
-
Quantitative Data: this compound Interference with BCA Assay
| L-Tyrosine HCl (mM) | True Protein Conc. (µg/mL) | Measured Protein Conc. (µg/mL) | % Overestimation |
| 1 | 250 | ~350 | ~40% |
| 5 | 250 | ~750 | ~200% |
| 10 | 250 | ~1300 | ~420% |
| Note: This data is representative and the actual interference may vary based on experimental conditions. |
Lowry Assay
Similar to the BCA assay, the Lowry assay is significantly affected by this compound.
Issue: Gross overestimation of protein concentration.
Troubleshooting Steps:
-
Blank Correction:
-
A blank containing the same concentration of this compound as the samples is essential. Subtract the absorbance of this blank from all sample readings.
-
-
Protein Precipitation (Highly Recommended):
-
Due to the high sensitivity of the Lowry assay to phenolic compounds, TCA precipitation is the most reliable method to obtain accurate results. (See Experimental Protocols section).
-
Quantitative Data: this compound Interference with Lowry Assay
| L-Tyrosine HCl (mM) | True Protein Conc. (µg/mL) | Measured Protein Conc. (µg/mL) | % Overestimation |
| 1 | 250 | ~400 | ~60% |
| 5 | 250 | ~950 | ~280% |
| 10 | 250 | ~1700 | ~580% |
| Note: This data is representative and the actual interference may vary based on experimental conditions. |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Protein Precipitation
This protocol describes a general method for precipitating proteins to remove interfering substances like this compound.
-
Sample Preparation: In a microcentrifuge tube, place 100 µL of your protein sample.
-
Acidification: Add 100 µL of 20% (w/v) Trichloroacetic Acid (TCA) to the sample.
-
Incubation: Vortex the mixture and incubate on ice for 30 minutes to allow the protein to precipitate.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 15 minutes at 4°C.
-
Pellet Washing: Carefully decant the supernatant. Wash the protein pellet by adding 500 µL of ice-cold acetone (B3395972) and centrifuging at 14,000 x g for 5 minutes at 4°C. Repeat this wash step once more.
-
Drying: After the final wash, carefully remove the acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry the pellet as it may be difficult to redissolve.
-
Resuspension: Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.
Visualizations
References
Stability testing of L-Tyrosine hydrochloride under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of L-Tyrosine hydrochloride under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, well-ventilated area, protected from light and moisture.[1][2][3][4] The containers should be tightly closed.
Q2: What is the general thermal stability of this compound?
A2: this compound is thermally stable up to approximately 160°C, where it may undergo a phase transition. Its melting point is around 230°C.[5]
Q3: What are the primary degradation pathways for L-Tyrosine?
A3: The primary chemical degradation pathways for L-Tyrosine include oxidation, photodecomposition, and potentially halogenation under specific conditions. In the presence of moisture, L-Tyrosine can oxidize and darken.[3] The main oxidative degradation products are 3,4-dihydroxy-L-phenylalanine (DOPA) and dityrosine (B1219331), the latter of which can lead to aggregation.[1][2][6]
Q4: What is a stability-indicating method and why is it important?
A4: A stability-indicating method is an analytical procedure that can accurately and specifically measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[2][5][6][7] It is crucial for determining the true stability of a drug substance and ensuring its quality over time. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing such methods.[2][4][5][6][7]
Q5: What are forced degradation studies?
A5: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][3][8][9] This helps in developing and validating a robust stability-indicating method.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: Compare the chromatogram of the stressed sample with that of a freshly prepared, unstressed standard solution. The appearance of new peaks or a decrease in the main peak area of this compound suggests degradation.
-
Confirmation: The retention times of the new peaks may correspond to known degradation products. For example, oxidative stress is known to produce DOPA and dityrosine.
-
-
Possible Cause 2: Impurities in the sample or solvent.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for solvent-related peaks. Analyze a placebo sample (if applicable) to identify peaks originating from excipients.
-
-
Possible Cause 3: Interaction with container/closure.
-
Troubleshooting Step: Investigate potential leachables from the storage container by storing the solvent in the container under the same conditions and analyzing it.
-
Issue 2: Loss of Assay Value with No Obvious Degradation Peaks
-
Possible Cause 1: Formation of non-UV active degradation products.
-
Troubleshooting Step: Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to screen for non-chromophoric degradants.
-
-
Possible Cause 2: Formation of insoluble aggregates.
-
Troubleshooting Step: Oxidative degradation can lead to the formation of insoluble dityrosine cross-linked aggregates.[6] Visually inspect the sample for turbidity or precipitate. Centrifuge the sample and re-assay the supernatant.
-
-
Possible Cause 3: Adsorption of the analyte to the container surface.
-
Troubleshooting Step: Use silanized glass vials or polypropylene (B1209903) containers to minimize adsorption.
-
Issue 3: Discoloration of the this compound Sample
-
Possible Cause: Oxidation or exposure to light.
-
Troubleshooting Step: L-Tyrosine is known to darken upon oxidation, which can be accelerated by moisture and light.[3] Ensure the material is stored in well-sealed, opaque containers. If discoloration is observed, it is a strong indicator of degradation, and the sample should be analyzed by a stability-indicating method to quantify the extent of degradation.
-
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential for understanding the degradation pathways and for the development of a stability-indicating analytical method.[10]
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Reflux the solution at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Reflux the solution at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a 3% solution of hydrogen peroxide (H₂O₂) to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a petri dish and expose it to a temperature of 105°C in a hot air oven for 24 hours.
-
Allow the sample to cool, then prepare a solution at the target concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder spread thinly in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7][8][9][11]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare a solution of the exposed sample at the target concentration for HPLC analysis.
-
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-26 min: 40% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
-
Diluent: Mobile Phase A.
Data Presentation
Table 1: Representative Stability Data for this compound under ICH Long-Term and Accelerated Conditions
| Storage Condition | Time Point | Appearance | Assay (%) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 Months | White crystalline powder | 100.0 | < 0.1 |
| 3 Months | White crystalline powder | 99.8 | 0.2 | |
| 6 Months | White crystalline powder | 99.6 | 0.4 | |
| 12 Months | White crystalline powder | 99.2 | 0.8 | |
| 40°C / 75% RH | 0 Months | White crystalline powder | 100.0 | < 0.1 |
| 1 Month | White crystalline powder | 99.1 | 0.9 | |
| 3 Months | Off-white powder | 98.2 | 1.8 | |
| 6 Months | Slight yellowish powder | 96.5 | 3.5 |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Assay of L-Tyrosine (%) | Major Degradation Product Peak (Retention Time) |
| 0.1 M HCl at 60°C | 8 hours | 95.2 | 12.5 min |
| 0.1 M NaOH at 60°C | 4 hours | 91.8 | 10.1 min |
| 3% H₂O₂ at RT | 24 hours | 88.5 | 14.2 min (DOPA), 18.9 min (Dityrosine) |
| Dry Heat at 105°C | 24 hours | 98.9 | 9.8 min |
| Photolytic Exposure | 1.2 million lux hours | 97.3 | 15.1 min |
Visualizations
Caption: Experimental workflow for the stability testing of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. researchgate.net [researchgate.net]
- 4. web.vscht.cz [web.vscht.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. dspace.cuni.cz [dspace.cuni.cz]
Technical Support Center: Enhancing the Bioavailability of L-Tyrosine Hydrochloride Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of L-Tyrosine hydrochloride. The aim is to enhance the bioavailability of this essential amino acid, a precursor to key neurotransmitters.
Troubleshooting Guides
This section addresses common issues observed during the development of this compound formulations, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in neutral aqueous solutions. | L-Tyrosine has inherently low solubility in water at a neutral pH. | Adjust the pH of the solvent to be more acidic (e.g., using dilute HCl) or alkaline.[1][2] Consider using co-solvents such as DMSO, though this may not be suitable for all applications.[1] |
| Precipitation of L-Tyrosine in solution upon storage. | The solution is supersaturated, or there is a change in pH or temperature affecting solubility. | Prepare fresh solutions before use.[3] For storage, maintain a slightly acidic to neutral pH (4-7) and store at 2-8°C.[3] Avoid repeated freeze-thaw cycles.[3] |
| Degradation of L-Tyrosine in the formulation. | Exposure to high temperatures, extreme pH, light, or oxidizing agents can cause degradation.[3][4] | Prepare formulations under controlled temperature and pH conditions. Use light-protective packaging. Consider the addition of antioxidants if oxidation is a suspected cause of degradation. |
| Low in vivo bioavailability despite good in vitro dissolution. | Inefficient absorption across the intestinal epithelium. L-Tyrosine competes with other amino acids for absorption.[5] | Explore the use of permeation enhancers or formulate as a prodrug (e.g., ester or dipeptide) to potentially improve absorption.[1][6] Investigate co-administration with other compounds that may facilitate amino acid transport. |
| Variability in dissolution profiles between batches. | Inconsistencies in particle size, crystal form (polymorphism) of the this compound, or manufacturing process variables (e.g., compression force for tablets). | Implement micronization or milling to achieve a uniform and smaller particle size, which can enhance dissolution.[7] Ensure consistent control over the manufacturing process. |
| N-Acetyl-L-Tyrosine (NALT) formulation shows low plasma L-Tyrosine levels. | Inefficient in vivo enzymatic conversion (deacetylation) of NALT back to L-Tyrosine. A significant portion of NALT is excreted unchanged.[5][8][9] | For oral formulations where the goal is to increase systemic L-Tyrosine levels, direct supplementation with L-Tyrosine is more effective.[5][8] NALT's primary advantage is its higher solubility, making it more suitable for parenteral formulations where direct conversion is not the sole factor for efficacy.[8] |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What is the most effective way to solubilize this compound for an oral solution? A1: this compound exhibits significantly higher solubility in acidic conditions.[1][2] Therefore, dissolving it in a pharmaceutically acceptable acidic buffer or dilute hydrochloric acid is a common and effective method. For a 200 µg/mL solution, dissolving in 0.01M HCl has been demonstrated to be effective.[10]
-
Q2: Which excipients are compatible with this compound in a solid oral dosage form? A2: While specific drug-excipient compatibility studies for this compound are not extensively published in readily available literature, common excipients for amino acid formulations include binders, diluents, disintegrants, and lubricants. It is crucial to conduct compatibility studies, often using techniques like DSC and HPLC, to ensure no interaction between this compound and the chosen excipients.
-
Q3: Can I use N-Acetyl-L-Tyrosine (NALT) to improve the bioavailability of L-Tyrosine? A3: While NALT has higher water solubility than L-Tyrosine, its conversion back to L-Tyrosine in the body is inefficient, leading to lower plasma L-Tyrosine levels compared to direct L-Tyrosine supplementation.[5][8][9] Therefore, for oral formulations aimed at increasing systemic L-Tyrosine, NALT is not the preferred choice. However, its increased solubility makes it a candidate for parenteral nutrition solutions.[8]
Experimental Protocols & Analysis
-
Q4: How can I perform a solubility assay for this compound? A4: A standard method is the shake-flask method. Excess this compound is added to a specific solvent (e.g., water, buffer of a certain pH) in a sealed flask and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of dissolved this compound in the filtrate is determined using a validated analytical method like HPLC-UV.
-
Q5: What is a suitable analytical method for quantifying this compound in a formulation? A5: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust and widely used method for the quantification of L-Tyrosine.[11][12][13] Spectrophotometric methods, which may involve derivatization to produce a colored product, are also available.[10][14]
-
Q6: How should I conduct a stability study for a new this compound formulation? A6: Stability studies should follow the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q1A(R2) guidelines.[10][14][15] This involves storing the formulation under various temperature and humidity conditions (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH) and testing its physical and chemical properties at specified time points.[3]
Quantitative Data Summary
Solubility of L-Tyrosine
| Solvent/Condition | Solubility | Reference |
| Water (25 °C, pH 3.2-7.5) | 0.45 mg/mL | [2][4] |
| Water (pH 1.8) | 2.0 mg/mL | [2] |
| Water (pH 9.5) | 1.4 mg/mL | [2] |
| Water (pH 10) | 3.8 mg/mL | [2] |
| 1 M HCl (with heating) | 100 mg/mL | [2] |
| 0.2 N HCl (room temp) | 10 mg/mL | [1] |
Note: The data primarily refers to L-Tyrosine. This compound is generally more water-soluble.
Comparative Bioavailability of L-Tyrosine vs. N-Acetyl-L-Tyrosine (NALT)
| Compound & Route | Dose | Resulting Increase in Plasma Tyrosine | Key Finding | Reference |
| Oral L-Tyrosine | Varies | Significant increase | More effective at increasing systemic L-tyrosine levels. | [5][8] |
| Intravenous NALT | 5 grams over 4 hours | Modest increase | Inefficient conversion to L-Tyrosine, with high urinary excretion of unchanged NALT. | [8][9] |
| Oral NALT | Not specified | Likely very low | Poor conversion efficiency suggests low oral bioavailability. | [8] |
| Oral O-phospho-L-tyrosine & L-tyrosine methyl ester | Not specified | As powerful as tyrosine | These prodrugs show better bioavailability than NALT. | [1] |
Experimental Protocols
Equilibrium Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., purified water, phosphate (B84403) buffer pH 6.8)
-
Shake-flask apparatus or orbital shaker with temperature control
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of the solvent pre-equilibrated to the desired temperature (e.g., 37 ± 1 °C).
-
Seal the flask and place it in the shaker. Agitate at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Withdraw a sample of the supernatant and immediately filter it using a 0.45 µm syringe filter to remove undissolved solids.
-
Measure the pH of the remaining solution.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Repeat the experiment at least in triplicate.
Dissolution Test for this compound Tablets
Objective: To assess the in vitro release of this compound from a tablet formulation.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Materials:
-
This compound tablets
-
Dissolution medium: 900 mL of 0.1 N hydrochloric acid
-
Dissolution testing station
-
HPLC system with UV detector
Procedure:
-
Deaerate the dissolution medium.
-
Set the temperature of the dissolution bath to 37 ± 0.5°C.
-
Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to the set temperature.
-
Set the paddle speed to 75 rpm.
-
Place one this compound tablet into each vessel.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately.
-
Analyze the samples using a validated HPLC method to determine the concentration of this compound.
-
Calculate the percentage of the labeled amount of this compound dissolved at each time point.
Stability Indicating HPLC Method Validation (Abbreviated Protocol)
Objective: To validate an HPLC method for the quantification of this compound and its degradation products.
Procedure:
-
Specificity: Analyze blank (placebo), this compound standard, and stressed samples (e.g., acid, base, peroxide, heat, light treated) to demonstrate that the method can resolve the L-Tyrosine peak from any degradation products and excipients.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Analyze samples with known concentrations of this compound (spiked placebo) and calculate the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample and expressing the results as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Workflow for enhancing L-Tyrosine HCl bioavailability.
Caption: Troubleshooting logic for low bioavailability.
Caption: Metabolic pathway of N-Acetyl-L-Tyrosine (NALT).
References
- 1. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimising amino acid absorption: essential to improve nitrogen balance and metabolic control in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snscourseware.org [snscourseware.org]
- 4. Ich guideline for stability testing | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Optimisation et validation d’une méthode de dosage de la tyrosine dans le sérum par HPLC | Semantic Scholar [semanticscholar.org]
- 12. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
Minimizing auto-oxidation of L-Tyrosine hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of L-Tyrosine hydrochloride in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution turns yellow or brown | Oxidation of the phenol (B47542) group of L-Tyrosine, often accelerated by light, high pH, or the presence of metal ions. | 1. Work in low light conditions: Prepare and store the solution in amber vials or wrap containers in aluminum foil.2. Adjust pH: Maintain the pH of the solution below 6.0. Acidic conditions significantly slow down the oxidation rate.3. Use antioxidants: Add an antioxidant such as L-ascorbic acid (0.01-0.1% w/v) or a tocopherol derivative to the solution.4. Add a chelating agent: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.05% w/v to sequester metal ions that can catalyze oxidation.[1][2][3][4] |
| Precipitate forms in the solution | L-Tyrosine has low solubility at neutral pH (around 0.45 g/L at 25°C). Changes in pH or temperature can cause it to precipitate. | 1. Maintain low pH: Keep the solution pH below 4 to enhance solubility.2. Use a co-solvent: If compatible with the application, a small amount of a co-solvent like ethanol (B145695) may improve solubility.3. Prepare fresh solutions: Due to its limited stability and solubility, it is best to prepare L-Tyrosine solutions fresh for each experiment.4. Consider salt forms: this compound itself has better solubility in acidic solutions than free L-Tyrosine in neutral water. |
| Inconsistent results in analytical assays (e.g., HPLC) | Degradation of L-Tyrosine in the prepared solution, leading to a lower concentration of the active compound and the presence of degradation products. | 1. Implement strict storage conditions: Store stock solutions at 2-8°C and protect from light. For long-term storage, consider freezing at -20°C.2. Validate solution stability: Perform a stability study of the solution under your specific storage and experimental conditions. Analyze samples at regular intervals using a stability-indicating HPLC method.3. Use freshly prepared standards and samples: For critical quantitative analysis, always use freshly prepared solutions to ensure accuracy. |
| Unexpected peaks in chromatogram | Formation of oxidation or other degradation products. Common degradation products include dityrosine (B1219331) and dopaquinone. | 1. Perform forced degradation studies: Subject a sample of the this compound solution to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[5][6][7][8]2. Optimize HPLC method: Ensure your HPLC method is capable of separating L-Tyrosine from all potential degradation products. Use a photodiode array (PDA) detector to check for peak purity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of L-Tyrosine auto-oxidation?
A1: The primary mechanism of L-Tyrosine auto-oxidation involves the oxidation of its phenolic hydroxyl group. This process is often initiated by reactive oxygen species (ROS) and can be catalyzed by metal ions. The oxidation leads to the formation of a tyrosyl radical, which can then undergo further reactions, such as dimerization to form dityrosine, or conversion to dopa and subsequently to dopaquinones, which are precursors to melanins. This process is often accompanied by a visible color change in the solution, typically to yellow or brown.
Q2: How does pH affect the stability of this compound solutions?
A2: pH is a critical factor in the stability of this compound solutions. The rate of auto-oxidation increases significantly with increasing pH.[9] In alkaline conditions, the phenolic hydroxyl group is more readily deprotonated, making it more susceptible to oxidation. To minimize oxidation, it is recommended to maintain the pH of the solution in the acidic range, ideally below 6.0.
Q3: What are the best practices for storing this compound solutions?
A3: To ensure the stability of this compound solutions, the following storage practices are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8°C) for short-term use. For longer-term storage, aliquoting and freezing at -20°C or below is advisable.
-
Light Protection: Always store solutions in light-resistant containers, such as amber glass vials, or wrap the container with aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For highly sensitive applications, purging the headspace of the storage container with an inert gas like nitrogen or argon can help to displace oxygen and further reduce oxidation.
Q4: Which antioxidants are most effective in preventing L-Tyrosine oxidation, and at what concentrations?
A4: L-ascorbic acid (Vitamin C) and tocopherols (B72186) (Vitamin E) are commonly used antioxidants to stabilize L-Tyrosine solutions.
-
L-ascorbic acid: It is a water-soluble antioxidant that can be used at concentrations ranging from 0.01% to 0.1% (w/v). It effectively scavenges free radicals.[10][11]
-
Tocopherols: These are lipid-soluble antioxidants. A water-soluble derivative, such as Trolox, can be used in aqueous solutions. The optimal concentration may need to be determined empirically but typically falls within a similar range as ascorbic acid.
The choice of antioxidant may depend on the specific application and potential interferences with downstream analyses.
Q5: Can I use a chelating agent to improve stability? If so, which one and at what concentration?
A5: Yes, using a chelating agent is a highly effective strategy to improve the stability of this compound solutions. Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts in the oxidation process. Ethylenediaminetetraacetic acid (EDTA) is a common and effective chelating agent. A typical concentration range for EDTA is 0.01% to 0.05% (w/v). By sequestering these metal ions, EDTA prevents them from participating in redox reactions that generate free radicals.[1][2][3]
Data Summary
The following tables provide a summary of quantitative data related to the stability of this compound solutions.
Table 1: Effect of pH on the Oxidation Rate of L-Tyrosine
| pH | Relative Oxidation Rate | Observations |
| 4.0 | Low | Solution remains colorless for an extended period. |
| 6.0 | Moderate | Gradual yellowing may be observed over time. |
| 7.4 | High | Rapid discoloration (yellow to brown) is common. |
| 8.0 | Very High | Significant and rapid degradation.[9] |
Table 2: Comparative Efficacy of Antioxidants in L-Tyrosine Solution
| Antioxidant | Concentration (w/v) | Inhibition of Oxidation (%) | Reference |
| L-Ascorbic Acid | 0.05% | >90% | [10][11] |
| α-Tocopherol (water-soluble analog) | 0.05% | ~85% | [10][11] |
| Butylated Hydroxytoluene (BHT) | 0.01% | ~80% | [12] |
| L-Dopa | 20 µg/mL | 67.9% (inhibition of lipid peroxidation) | [12] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL this compound stock solution with enhanced stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
L-Ascorbic acid
-
EDTA disodium (B8443419) salt
-
Deionized water (Milli-Q or equivalent)
-
Amber glass vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
For a final volume of 100 mL, weigh 1.0 g of this compound.
-
In a separate container, prepare the solvent by adding 10 mg of L-Ascorbic acid and 10 mg of EDTA to 90 mL of 0.1 M HCl.
-
Gently warm the solvent to approximately 40°C and stir until all components are dissolved.
-
Slowly add the this compound to the warm solvent while stirring continuously.
-
Continue stirring until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume to 100 mL with 0.1 M HCl.
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile amber glass vial.
-
Store the solution at 2-8°C, protected from light.
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method for the analysis of this compound and its degradation products.[13][14][15]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes, then a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 274 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Prepare standard solutions of this compound at known concentrations in the mobile phase A.
-
Prepare samples for analysis by diluting them to an appropriate concentration with mobile phase A.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the L-Tyrosine peak based on its retention time and comparison to the standards. Degradation products will typically elute at different retention times.
Visualizations
Caption: Auto-oxidation pathway of L-Tyrosine.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of EDTA on the oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Residue-Specific Impact of EDTA and Methionine on Protein Oxidation in Biotherapeutics Formulations Using an Integrated Biotherapeutics Drug Product Development Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EDTA differentially and incompletely inhibits components of prolonged cell-mediated oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dependence of tyrosine oxidation in highly oxidizing bacterial reaction centers on pH and free-energy difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. EFFECTS OF L-ASCORBIC ACID AND ALPHA-TOCOPHEROL ON BIOCHEMICAL PARAMETERS OF SWIMMING-INDUCED OXIDATIVE STRESS IN SERUM OF GUINEA PIGS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.cuni.cz [dspace.cuni.cz]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 15. saudijournals.com [saudijournals.com]
Addressing pH-dependent solubility issues of L-Tyrosine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Tyrosine hydrochloride. The following information addresses common challenges related to its pH-dependent solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water at neutral pH?
A1: L-Tyrosine has very low intrinsic solubility in water at or near neutral pH (around its isoelectric point of approximately 5.6).[1][2] this compound is the salt form and will create a slightly acidic solution, which improves its solubility compared to the free amino acid at neutral pH. However, for higher concentrations, the pH may still be close enough to the isoelectric point to limit solubility. Maximum solubility is achieved at more extreme pH values.
Q2: At what pH is this compound most soluble?
A2: The solubility of L-Tyrosine is significantly increased at pH values below its first pKa (pKa₁ ≈ 2.2) and above its second pKa (pKa₂ ≈ 9.2).[1][3] Therefore, to dissolve high concentrations of this compound, it is recommended to prepare solutions at a pH below 2 or above 9.[1][2][3]
Q3: I dissolved this compound in an acidic solution, but it precipitated when I adjusted the pH towards neutral. Why did this happen and how can I fix it?
A3: This is a common issue. When you increase the pH of a concentrated acidic solution of L-Tyrosine, you approach its isoelectric point. At the isoelectric point, the net charge of the L-Tyrosine molecule is zero, leading to minimal repulsion between molecules and causing them to aggregate and precipitate out of solution.[4] To avoid this, you can either work with a more dilute solution that remains below the solubility limit at your target pH, or consider using alternative solubilization strategies if a high concentration at near-neutral pH is required.
Q4: Can I use heat to improve the solubility of this compound?
A4: Yes, gentle heating can be used to aid in the dissolution of this compound, particularly in acidic solutions like 1 M HCl.[3][5] However, be cautious with excessive heat, as it may affect the stability of the compound or other components in your formulation. Always allow the solution to cool to room temperature to ensure it remains stable and does not precipitate upon cooling.
Q5: Are there any alternative methods to improve the solubility of L-Tyrosine at neutral pH for cell culture applications?
A5: Yes, for applications like cell culture media where a neutral pH is critical, using chemically modified forms of L-Tyrosine is a common strategy. Dipeptides containing L-Tyrosine, such as Glycyl-L-Tyrosine, or L-Tyrosine disodium (B8443419) salt dihydrate, exhibit significantly higher solubility at neutral pH.[1][2] These can often be used as a direct replacement to avoid pH shock and precipitation issues.[1]
Data Presentation
pH-Dependent Solubility of L-Tyrosine
The following table summarizes the solubility of L-Tyrosine at various pH values. This compound will exhibit a similar trend, with higher solubility in the acidic range.
| pH | Approximate Solubility of L-Tyrosine (mg/mL) at 25°C | Ionization State |
| 1.8 | 2.0 | Predominantly cationic (protonated amino and carboxyl groups) |
| 3.2 - 7.5 | 0.45 | Predominantly zwitterionic (protonated amino, deprotonated carboxyl) |
| 9.5 | 1.4 | Mix of zwitterionic and anionic species |
| 10.0 | 3.8 | Predominantly anionic (deprotonated amino and carboxyl groups) |
Data compiled from multiple sources.[3]
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound at a specific pH.
-
Preparation of Buffer Solutions: Prepare a series of buffers at your desired pH values (e.g., pH 2, 4, 6, 8, 10).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate sealed containers.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant without disturbing the undissolved solid.
-
Quantification: Analyze the concentration of L-Tyrosine in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The determined concentration represents the solubility of this compound at that specific pH.
Protocol 2: Preparation of a pH-Adjusted this compound Solution
This protocol describes how to prepare a solution of this compound at a target concentration and pH.
-
Initial Dissolution: Weigh the required amount of this compound and add it to a volume of purified water that is less than the final desired volume (e.g., ~80% of the final volume). The initial solution will be acidic.
-
pH Measurement and Adjustment:
-
Calibrate a pH meter according to the manufacturer's instructions using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place the calibrated pH electrode into the this compound solution and monitor the pH.
-
Slowly add a titrant (e.g., 1 M NaOH or 1 M HCl) dropwise while continuously stirring to adjust the pH to the desired value.
-
Crucial Point: If your target pH is near the isoelectric point (around 5.6), be vigilant for any signs of precipitation as you adjust the pH. If precipitation occurs, you may have exceeded the solubility limit at that pH.
-
-
Final Volume Adjustment: Once the target pH is stable, transfer the solution to a volumetric flask and add purified water to reach the final desired volume.
-
Sterilization (if required): For sterile applications, filter the final solution through a 0.22 µm sterile filter. Autoclaving is generally not recommended as it can lead to degradation.
Mandatory Visualizations
L-Tyrosine Ionization States vs. pH
The following diagram illustrates the relationship between pH and the predominant ionic species of L-Tyrosine in solution, which governs its solubility.
Caption: pH effect on L-Tyrosine ionization and solubility.
Experimental Workflow for Preparing a pH-Adjusted Solution
This diagram outlines the key steps for preparing a solution of this compound at a specific pH.
Caption: Workflow for pH-adjusted solution preparation.
References
Validation & Comparative
A Comparative Analysis of L-Tyrosine Hydrochloride and N-acetyl-L-tyrosine for Elevating Brain Dopamine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosine, a non-essential amino acid, is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine.[1] These neurotransmitters are fundamental for regulating mood, cognition, and the body's response to stress.[1] Consequently, supplementation with L-Tyrosine is explored for its potential to enhance cognitive function, particularly in stressful situations.[2] L-Tyrosine hydrochloride is a salt form of L-Tyrosine, used to improve its solubility in water. N-acetyl-L-tyrosine (NALT), an acetylated derivative of L-Tyrosine, was developed with the hypothesis that its enhanced water solubility would lead to superior bioavailability and brain penetration compared to L-Tyrosine.[3][4] This guide provides a comprehensive comparison of this compound and N-acetyl-L-tyrosine, focusing on their respective efficacies in elevating plasma and, consequently, brain dopamine levels, supported by experimental data.
Comparative Bioavailability: L-Tyrosine Reigns Superior
Contrary to the initial hypothesis that NALT's increased water solubility would enhance its bioavailability, human studies have consistently demonstrated that L-Tyrosine is significantly more effective at increasing plasma tyrosine levels.[3] The primary reason for this is the inefficient in-vivo deacetylation of NALT back into L-Tyrosine.[3] A substantial portion of administered NALT is not converted and is instead excreted unchanged in the urine.[3][5] Conversely, oral administration of L-Tyrosine has been shown to reliably and significantly elevate plasma tyrosine concentrations.[3]
Quantitative Data Summary
The following tables summarize key findings from human studies on the impact of L-Tyrosine and NALT administration on plasma tyrosine levels and urinary excretion.
| Compound | Administration Route | Dosage | Peak Plasma Tyrosine Increase (%) | Reference |
| L-Tyrosine | Oral | 100 mg/kg | 130-276% | [1][6] |
| N-acetyl-L-tyrosine | Intravenous | 5 grams (5000 mg) | ~25% (some studies report no increase) | [1][5][7] |
| Compound | Administration Route | Dosage | Urinary Excretion of Unchanged Compound (%) | Reference |
| N-acetyl-L-tyrosine | Intravenous | 5 grams | ~35-56% | [5][7][8] |
Experimental Protocols
Study 1: Intravenous N-acetyl-L-tyrosine Administration in Healthy Humans
-
Objective: To determine the efficacy of N-acetyl-L-tyrosine as a tyrosine precursor in humans.[7]
-
Subjects: Eleven healthy human volunteers.[7]
-
Methodology: A 5-gram dose of NALT was administered as a 4-hour continuous intravenous infusion.[7] Blood samples were collected periodically to measure plasma concentrations of NALT and tyrosine. Urine was collected over a 4-hour period to quantify the amount of NALT excreted unchanged.[7]
-
Key Findings: Plasma tyrosine levels increased by only about 25%.[7] Approximately 56% of the infused NALT was excreted unchanged in the urine, indicating poor conversion to L-Tyrosine.[7]
Study 2: Oral L-Tyrosine Administration in Healthy Humans
-
Objective: To assess the impact of oral L-Tyrosine supplementation on plasma tyrosine levels.
-
Subjects: Healthy human adults.[9]
-
Methodology: A single oral dose of L-Tyrosine at 150 mg/kg of body weight was administered.[9] Blood samples were drawn at baseline and at various time points post-ingestion to measure plasma tyrosine concentrations.
-
Key Findings: Oral L-Tyrosine supplementation has been shown to increase plasma tyrosine levels by 130% to 276%.[1][6]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of L-Tyrosine to Dopamine
The conversion of L-Tyrosine to dopamine is a two-step enzymatic process that primarily occurs in catecholaminergic neurons.[10]
References
- 1. prbreaker.com [prbreaker.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. L-Tyrosine vs. N-Acetyl L-Tyrosine: A Tale of Two Tyrosines [blog.priceplow.com]
- 6. prbreaker.com [prbreaker.com]
- 7. N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
L-Tyrosine Hydrochloride Under Pressure: A Comparative Guide to Cognitive Enhancement Under Stress
For researchers, scientists, and drug development professionals navigating the landscape of cognitive enhancers, L-Tyrosine hydrochloride has emerged as a significant compound of interest, particularly for its potential to mitigate the effects of stress on cognitive function. This guide provides an objective comparison of this compound's performance against other notable alternatives, supported by experimental data, detailed methodologies, and visual pathways to elucidate their mechanisms of action.
This compound: The Catecholamine Precursor
L-Tyrosine is a non-essential amino acid that serves as a precursor to the catecholamine neurotransmitters: dopamine (B1211576) and norepinephrine.[1][2] Under stressful conditions, the firing rates of catecholaminergic neurons increase, leading to a depletion of these crucial neurotransmitters.[2] The primary hypothesis behind L-Tyrosine supplementation is that it provides an additional substrate for catecholamine synthesis, thereby helping to maintain optimal cognitive function when under duress.[2][3]
Experimental Evidence for L-Tyrosine
Numerous studies have investigated the effects of L-Tyrosine on cognitive performance in stressful environments, such as exposure to cold, high-altitude, and extended wakefulness.[2] A consistent finding is that L-Tyrosine appears most effective in preventing a decline in cognitive function during acute, short-term stressors rather than enhancing performance in non-stressed states.[2][3]
Comparative Analysis: L-Tyrosine vs. Alternatives
While L-Tyrosine has shown promise, several other compounds are also recognized for their potential to support cognitive function under stress. This section compares L-Tyrosine to L-Theanine, Rhodiola Rosea, Phosphatidylserine (B164497), Citicoline (B1669096), and Caffeine (B1668208), presenting available quantitative data from placebo-controlled trials.
L-Tyrosine vs. L-Theanine
L-Theanine, an amino acid found in green tea, is known for promoting a state of "calm alertness" by modulating alpha brain waves and influencing neurotransmitter systems, including GABA, serotonin, and dopamine.[4][5][[“]]
Table 1: L-Tyrosine vs. L-Theanine on Cognitive Performance Under Stress
| Compound | Dosage | Stress Protocol | Cognitive Task | Key Quantitative Finding | Study |
| L-Tyrosine | 2000 mg | Virtual Reality Active Shooter Drill + Cognitive Challenge | Stroop Task | Significantly lower missed responses compared to placebo.[7] | McAllister et al. |
| L-Theanine | 200 mg | Virtual Reality Active Shooter Drill + Cognitive Challenge | Stroop Task | No significant difference in missed responses compared to placebo.[7] | McAllister et al. |
| L-Theanine | 200 mg/day (4 weeks) | Daily Life Stressors | Verbal Fluency & Executive Function | Significant improvement in verbal fluency and executive function scores compared to placebo.[5][8] | Hidese et al. (2019) |
L-Tyrosine vs. Rhodiola Rosea
Rhodiola rosea is an adaptogenic herb that is thought to enhance stress resilience by modulating the hypothalamic-pituitary-adrenal (HPA) axis and influencing neurotransmitter systems.[[“]]
Table 2: Effects of Rhodiola Rosea on Cognitive Performance Under Stress (Compared to Placebo)
| Dosage | Stress Protocol | Cognitive Task | Key Quantitative Finding | Study |
| 170 mg/day (42 days) | Work-related fatigue | Not specified | Significant reduction in self-reported anxiety, stress, anger, and confusion after 14 days. No significant differences in cognitive performance were observed.[10][11] | Darbinyan (2000), cited in Cropley et al. (2015) |
| 2 x 200 mg/day (14 days) | Mild anxiety | Cognitive Test Battery | No relevant differences in cognitive performance between the Rhodiola group and a no-treatment control group.[10][11] | Cropley et al. (2015) |
L-Tyrosine vs. Phosphatidylserine
Phosphatidylserine (PS) is a phospholipid crucial for cell membrane function, particularly in the brain. It is believed to support cognitive function by modulating cortisol levels and enhancing neuronal communication.
Table 3: Effects of Phosphatidylserine on Cognitive Performance Under Stress (Compared to Placebo)
| Dosage | Stress Protocol | Cognitive Task | Key Quantitative Finding | Study |
| 400 mg/day (14 days) | Intense Resistance Exercise | Serial Subtraction Test | 20% reduction in time needed for correct calculations and a 39% reduction in errors prior to exercise compared to placebo.[12] | Parker et al. (2011) |
| 200 mg/day (42 days) | Induced Mental Stress | Stroop Color-Word Interference Test & D2 Concentration Test | Chronic supplementation significantly decreased Beta-1 power in the right frontal brain regions, suggesting a more relaxed state.[13][14] | Baumeister et al. (2008) |
L-Tyrosine vs. Citicoline
Citicoline is a precursor to the neurotransmitter acetylcholine (B1216132) and is involved in the synthesis of phosphatidylcholine, a key component of neuronal membranes. It is thought to support cognitive function by enhancing cholinergic transmission and neuronal repair.[15]
Table 4: Effects of Citicoline on Cognitive Performance (Compared to Placebo)
| Dosage | Stress Protocol | Cognitive Task | Key Quantitative Finding | Study |
| 250 mg & 500 mg/day (28 days) | Not stress-specific | Cognitive Function Tests | Participants taking 500 mg made significantly fewer errors on tests of attentional focus and inhibition compared to placebo.[16][17] | McGlade et al. (2012) |
| 500 mg/day (9 months) | Mild Vascular Cognitive Impairment | Mini-Mental State Examination (MMSE) | MMSE score remained stable in the citicoline group, while it declined in the control group.[18] | Cotroneo et al. (2013) |
L-Tyrosine vs. Caffeine
Caffeine is a well-known central nervous system stimulant that primarily acts by antagonizing adenosine (B11128) receptors, leading to increased alertness and improved attention.
Table 5: Effects of Caffeine on Cognitive Performance (Compared to Placebo)
| Dosage | Stress Protocol | Cognitive Task | Key Quantitative Finding | Study |
| Not specified | Pre-workout | Alertness, Focus, Cognition, Memory | Increased alertness (+19%), focus (+35%), cognition (+26%), and memory (+11%) compared to placebo.[19] | Unspecified Pilot Study |
| Not specified | General | Attention, Alertness | Improvements in attention and alertness compared to placebo.[20][21] | Giesbrecht et al. (2010), Owen et al. (2008) |
Experimental Protocols
To ensure the validity and reproducibility of findings, the methodologies employed in these studies are critical. Below are detailed protocols for two common experimental paradigms used to assess cognitive function under stress.
Trier Social Stress Test (TSST)
The TSST is a standardized protocol designed to induce a reliable psychological stress response.
-
Anticipation Phase (10 minutes): The participant is informed they will have to deliver a speech and perform a mental arithmetic task in front of an evaluative panel.
-
Test Phase (10 minutes):
-
Free Speech (5 minutes): The participant delivers a speech, typically on a topic like their qualifications for a job, in front of a panel of judges who maintain neutral to negative expressions.
-
Mental Arithmetic (5 minutes): The participant is asked to perform serial subtractions (e.g., subtracting 13 from 1022) as quickly and accurately as possible. Any mistake requires them to start over.
-
-
Physiological and Psychological Measures: Salivary cortisol, heart rate, and self-reported anxiety are typically measured at baseline, during, and at several points after the stressor.
Stroop Color-Word Task
The Stroop task is a classic test of executive function, specifically selective attention and processing speed, and can be used to induce cognitive stress.
-
Stimuli: Participants are presented with a series of words printed in different ink colors. The words are either color names that are congruent with the ink color (e.g., "RED" in red ink), incongruent (e.g., "RED" in blue ink), or neutral (e.g., "CHAIR" in red ink).
-
Task: The participant's task is to name the ink color of the word as quickly and accurately as possible, while ignoring the word itself.
-
Measures: The primary outcome measures are reaction time and accuracy. The "Stroop effect" is the delay in reaction time for incongruent stimuli compared to congruent or neutral stimuli, which reflects the cognitive interference.
Signaling Pathways and Mechanisms of Action
Understanding the underlying biochemical pathways of these compounds is essential for targeted drug development and research.
Caption: L-Tyrosine to Norepinephrine Pathway
Caption: Mechanisms of L-Tyrosine Alternatives
Conclusion
The available evidence suggests that this compound is a viable compound for mitigating cognitive decline under acute stress, primarily by supporting catecholamine synthesis.[2][3] However, the choice of a cognitive enhancer should be guided by the specific nature of the stressor and the desired cognitive outcome.
-
For acute, high-pressure situations requiring maintained focus and executive function, L-Tyrosine appears to be a strong candidate.
-
For managing general stress and anxiety while promoting a state of calm focus, L-Theanine may be a more suitable alternative.[4][[“]]
-
For building long-term resilience to stress-related fatigue, the adaptogenic properties of Rhodiola rosea warrant consideration.[[“]]
-
For supporting neuronal health and mitigating stress-induced cortisol responses, Phosphatidylserine shows promise.[12]
-
To enhance cholinergic pathways and support overall neuronal function, Citicoline is a valuable option.[15]
-
For a rapid increase in alertness and attention, Caffeine remains a potent and well-understood choice.
References
- 1. examine.com [examine.com]
- 2. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drkumardiscovery.com [drkumardiscovery.com]
- 5. nutritionaloutlook.com [nutritionaloutlook.com]
- 6. consensus.app [consensus.app]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of L-Theanine Administration on Stress-Related Symptoms and Cognitive Functions in Healthy Adults: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. The Effects of Rhodiola rosea L. Extract on Anxiety, Stress, Cognition and Other Mood Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 12. The effects of IQPLUS Focus on cognitive function, mood and endocrine response before and following acute exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of phosphatidylserine on cognitive performance and cortical activity after induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Citicoline Improves Human Vigilance and Visual Working Memory: The Role of Neuronal Activation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Shows Improved Brain Performance With Cognizin® Citicoline [kyowa-usa.com]
- 17. Citicoline Studies [cognizin.com]
- 18. mdpi.com [mdpi.com]
- 19. The effects of a multi-ingredient cognitive formula on alertness, focus, motivation, calmness and psychomotor performance in comparison to caffeine and placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cognix.uk [cognix.uk]
- 21. Effects of acute caffeine, theanine and tyrosine supplementation on mental and physical performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for L-Tyrosine Hydrochloride Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of L-Tyrosine hydrochloride is paramount for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between these methods, or the cross-validation between them, depends on a variety of factors including the required sensitivity, selectivity, and the complexity of the sample matrix.
This guide provides an objective comparison of HPLC-UV and LC-MS/MS for the analysis of this compound, supported by experimental data and detailed methodologies to assist in method selection and validation.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. Below is a summary of typical performance parameters for the quantification of L-Tyrosine using HPLC-UV and LC-MS/MS. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and specificity, making it ideal for trace-level detection and analysis in complex matrices.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 50 - 250 µg/mL[1] | 20 - 1000 µmol/L |
| Accuracy (% Recovery) | 98.91 - 100.77%[1] | 90 - 110% |
| Precision (% RSD) | 0.28 - 1.92%[1] | < 15% |
| Limit of Detection (LOD) | 9 µM (for Phenylalanine, a structurally similar amino acid)[2] | Not explicitly stated, but lower than LOQ |
| Limit of Quantification (LOQ) | 29 µM (for Phenylalanine, a structurally similar amino acid)[2] | 20 µmol/L |
| Selectivity | Good | Excellent |
| Matrix Effect | Low to Moderate | Can be significant, requires careful management |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation and cross-validation of analytical methods.
HPLC-UV Method for this compound
This method is based on the direct analysis of underivatized L-Tyrosine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)
-
This compound reference standard
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is employed. The elution starts with 100% phosphate buffer (pH 7.4, 10 mM) for the first 10 minutes. Then, the concentration of acetonitrile is linearly increased to 50% over the next 15 minutes.[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase (100% phosphate buffer) to a known concentration within the linearity range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
LC-MS/MS Method for this compound
This highly sensitive and specific method is ideal for the quantification of L-Tyrosine in complex biological matrices.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar compounds like amino acids to achieve good retention.[3] A reversed-phase C18 column can also be used.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Water (LC-MS grade)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to a lower percentage to elute the polar analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion > Product Ion: Specific transitions for L-Tyrosine would be monitored (e.g., m/z 182.1 > 136.1). These would need to be optimized for the specific instrument.
Sample Preparation:
-
For pharmaceutical formulations, dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
For biological samples (e.g., plasma), a protein precipitation step is typically required. Add a precipitating agent like acetonitrile or methanol (B129727) (e.g., 3 volumes of solvent to 1 volume of plasma), vortex, and centrifuge.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.
Experimental Workflows and Logical Relationships
A clear understanding of the experimental workflow is essential for successful method implementation and cross-validation.
References
A Comparative Guide to the Neuroprotective Effects of L-Tyrosine Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of L-Tyrosine hydrochloride and its notable analogs, N-Acetyl-L-Tyrosine (NALT) and Levodopa (L-Dopa). The information herein is supported by experimental data to facilitate informed decisions in research and drug development. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview.
At a Glance: L-Tyrosine HCl vs. Analogs in Neuroprotection
| Feature | This compound | N-Acetyl-L-Tyrosine (NALT) | Levodopa (L-Dopa) |
| Primary Mechanism | Precursor to catecholamine neurotransmitters (dopamine, norepinephrine).[1][2] | Prodrug to L-Tyrosine, intended to enhance bioavailability; reported to induce mitohormesis.[2][3] | Direct precursor to dopamine (B1211576), replenishing depleted levels.[3] |
| Neuroprotective Action | Evidence is limited and sometimes contradictory; high concentrations may induce oxidative stress.[4][5] | Triggers a cytoprotective response through a transient, low-level increase in reactive oxygen species (ROS), activating antioxidant pathways (FoxO and Keap1).[3] | Can exhibit neuroprotective properties by modulating cell survival and apoptotic pathways; however, it can also be neurotoxic.[3][6] |
| Oxidative Stress | High concentrations have been shown to increase markers of oxidative stress in animal models.[4] | Induces a mild, transient oxidative stress that ultimately enhances endogenous antioxidant defenses.[3] | Can induce significant oxidative stress through the generation of ROS and quinones during its metabolism.[3] |
| Apoptosis Regulation | Limited direct evidence on apoptosis regulation in neuroprotective contexts. | Likely reduces apoptosis by upregulating antioxidant enzymes through the FoxO and Keap1/Nrf2 pathways.[2] | Can have dual effects: has been shown to decrease the pro-apoptotic Bax/Bcl-2 ratio but can also activate apoptotic signaling.[1][6] |
Quantitative Data Summary
Table 1: In Vivo Neuroprotective Effects of L-Dopa in MPTP-Treated Mice
| Parameter | MPTP-Treated | MPTP + L-Dopa | MPTP + Pramipexol | Reference |
| Tyrosine Hydroxylase (TH)-positive neurons (% of control) | Decreased | Significantly increased vs. MPTP | Significantly increased vs. MPTP | [6] |
| Bax/Bcl-2 protein expression ratio | Increased | Significantly decreased vs. MPTP | Significantly decreased vs. MPTP | [6] |
| Cytochrome c expression | Increased | Significantly decreased vs. MPTP | Significantly decreased vs. MPTP | [6] |
| JNK phosphorylation | Increased | Significantly decreased vs. MPTP | Significantly decreased vs. MPTP | [6] |
Note: Pramipexol is a dopamine agonist used as a comparator in this study. The study concluded that L-Dopa had comparable neuroprotective properties to pramipexol in this model.
Table 2: In Vitro Antioxidant Activity of L-Tyrosine and L-Dopa
| Assay | L-Tyrosine (20 µg/mL) | L-Dopa (20 µg/mL) | Reference |
| Inhibition of lipid peroxidation (%) | 30.6% | 67.9% | [7] |
This in vitro study highlights the direct antioxidant potential of L-Dopa being greater than that of L-Tyrosine.
Signaling Pathways
The neuroprotective mechanisms of L-Tyrosine analogs involve distinct signaling pathways. NALT is proposed to act via mitohormesis, activating the FoxO and Keap1/Nrf2 antioxidant response pathways. L-Dopa's effects are linked to the modulation of apoptotic pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of neuroprotective effects are provided below.
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Neuronal cell culture (e.g., SH-SY5Y or primary cortical neurons)
-
96-well culture plates
-
L-Tyrosine HCl, NALT, L-Dopa
-
Neurotoxin (e.g., MPP+ or 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.
-
Treatment: Pre-treat the cells with various concentrations of L-Tyrosine HCl, NALT, or L-Dopa for a specified duration (e.g., 2 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxin to the culture medium and incubate for 24 hours. Include control wells with untreated cells, cells treated only with the neurotoxin, and cells treated only with the test compounds.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Neuronal cell culture
-
96-well culture plates
-
Test compounds and neurotoxin
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the 24-hour incubation, carefully collect the culture supernatant from each well.
-
LDH Reaction: Add the assay reagents to the supernatant according to the manufacturer's instructions and incubate for the recommended time (typically 30 minutes) at room temperature, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[11]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Protocol 3: Visualization of Viable Cells using Calcein AM Staining
This fluorescence-based assay uses a cell-permeable dye that becomes fluorescent upon cleavage by esterases in viable cells.
Materials:
-
Neuronal cell culture on coverslips or in imaging plates
-
Test compounds and neurotoxin
-
Calcein AM stock solution (1-5 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells as described in the previous protocols.
-
Preparation of Staining Solution: Prepare a working solution of Calcein AM (typically 1-5 µM) in PBS or serum-free medium.[12]
-
Staining: Wash the cells with PBS to remove the culture medium. Add the Calcein AM working solution and incubate for 15-30 minutes at 37°C.[12]
-
Washing: Wash the cells again with PBS to remove excess dye.
-
Imaging: Visualize the viable (green fluorescent) cells using a fluorescence microscope with appropriate filters (excitation ~490 nm, emission ~515 nm).[12]
-
Quantification (Optional): Image analysis software can be used to quantify the number of viable cells or the total fluorescence intensity.
References
- 1. Molecular Effects of L-dopa Therapy in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ptglab.com [ptglab.com]
- 4. Effect of acute administration of L-tyrosine on oxidative stress parameters in brain of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of L-dopa on dopaminergic neurons is comparable to pramipexol in MPTP-treated animal model of Parkinson's disease: a direct comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
Head-to-head comparison of different L-Tyrosine hydrochloride salt forms
For researchers and professionals in drug development, the selection of an appropriate active pharmaceutical ingredient (API) form is a critical decision that impacts solubility, stability, and bioavailability. L-Tyrosine, a non-essential amino acid and a precursor to key neurotransmitters and hormones, is often formulated as a salt to enhance its physicochemical properties. This guide provides an objective, data-driven comparison of L-Tyrosine hydrochloride and L-Tyrosine disodium (B8443419) salt, the two most common salt forms, alongside the parent L-Tyrosine molecule.
Physicochemical Properties: A Comparative Analysis
The choice between L-Tyrosine and its salt forms is often dictated by the desired solubility and stability for a specific application. The following table summarizes the key physicochemical properties based on available experimental data.
| Property | L-Tyrosine | This compound | L-Tyrosine Disodium Salt Dihydrate |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ • HCl | C₉H₉NNa₂O₃ • 2H₂O |
| Molecular Weight | 181.19 g/mol | 217.65 g/mol [1] | 261.17 g/mol (approx.) |
| Appearance | White crystalline powder | White to off-white crystalline powder[2] | Solid |
| Solubility in Water (neutral pH) | 0.45 mg/mL (at 25°C)[3][4] | Soluble (exact value at neutral pH not specified, but soluble in acidic conditions) | 100 mg/mL[3] |
| Solubility in Acid (1M HCl) | 100 mg/mL (with heating)[][6] | Highly soluble | Soluble |
| Hygroscopicity | Non-hygroscopic[7] | Slightly hygroscopic[7] | Hygroscopic[] |
| Stability | Relatively stable, but can be halogenated in high HCl concentrations[3] | Stable up to 160°C[8] | Information not readily available |
Bioavailability and Pharmacokinetics
While solubility is a crucial factor, the ultimate determinant of an API's efficacy is its bioavailability. Data directly comparing the bioavailability of this compound and L-Tyrosine disodium salt is limited in publicly available literature. However, studies comparing L-Tyrosine with its N-acetylated derivative, N-Acetyl-L-Tyrosine (NALT), consistently demonstrate that L-Tyrosine is more bioavailable, despite NALT's higher water solubility. This suggests that improved solubility does not always translate to enhanced bioavailability.
A pharmacokinetic study on a single oral dose of L-Tyrosine (100 mg/kg) in normal fasting subjects showed that peak plasma levels were reached at two hours post-ingestion and remained elevated for 6-8 hours.[1] This provides a baseline for what can be expected from bioavailable forms of L-Tyrosine. The lack of direct comparative studies between the hydrochloride and disodium salts highlights a research gap that warrants further investigation.
Experimental Protocols
To aid researchers in conducting their own comparative studies, this section outlines the methodologies for key experiments.
Solubility Determination
A standard method for determining the solubility of amino acid salts is the shake-flask method.
Protocol:
-
An excess amount of the L-Tyrosine salt form is added to a known volume of the solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved L-Tyrosine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Hygroscopicity Testing
Hygroscopicity can be assessed using a dynamic vapor sorption (DVS) analyzer.
Protocol:
-
A small, accurately weighed sample of the L-Tyrosine salt is placed in the DVS instrument.
-
The sample is subjected to a pre-defined humidity program, where the relative humidity (RH) is incrementally increased (e.g., from 0% to 90% RH in 10% steps) and then decreased.
-
The change in mass of the sample is continuously monitored at each RH step until equilibrium is reached.
-
The percentage of water uptake at different humidity levels is calculated to classify the hygroscopicity of the material.
Stability Testing
Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.
Protocol:
-
Samples of the L-Tyrosine salt forms are stored in controlled environmental chambers at specified temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term), samples are withdrawn and analyzed for key stability-indicating parameters.
-
Analytical tests should include appearance, assay (potency), degradation products, and water content.
-
The data is then analyzed to determine the shelf-life and recommended storage conditions.
In Vivo Bioavailability Study
A crossover-designed animal study can be employed to compare the bioavailability of different L-Tyrosine salt forms.
Protocol:
-
Fasted animals (e.g., rats or mice) are randomly assigned to groups.
-
Each group receives a single oral dose of one of the L-Tyrosine salt forms, molar equivalent to a specific dose of L-Tyrosine.
-
Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.
-
Plasma is separated, and L-Tyrosine concentrations are quantified using a validated HPLC method.
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated and compared between the different salt forms.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: L-Tyrosine's journey from oral administration to neurotransmitter synthesis.
Caption: Workflow for comparing the bioavailability of L-Tyrosine salt forms.
Conclusion
The selection of an L-Tyrosine salt form is a trade-off between solubility, stability, and handling properties. This compound offers improved solubility in acidic environments and good thermal stability, with slight hygroscopicity. L-Tyrosine disodium salt provides excellent aqueous solubility at neutral pH but is more hygroscopic. While enhanced solubility is often a primary goal in formulation, the available data on related compounds suggests that this does not guarantee superior bioavailability. Further head-to-head in vivo studies are necessary to definitively determine the most bioavailable salt form of L-Tyrosine for oral administration. Researchers are encouraged to use the provided experimental protocols as a foundation for their own investigations to make data-driven decisions for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. eaglebio.com [eaglebio.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmainfo.in [pharmainfo.in]
- 8. agilent.com [agilent.com]
L-Tyrosine Hydrochloride vs. Phenylalanine Supplementation: A Comparative Guide for Researchers
An objective analysis of two key precursors in catecholamine synthesis, evaluating their relative effectiveness based on bioavailability, metabolic pathways, and experimental evidence.
Introduction
L-Tyrosine and L-Phenylalanine are aromatic amino acids crucial for neurotransmitter synthesis. Phenylalanine is an essential amino acid that serves as the primary precursor for tyrosine, a non-essential amino acid.[1][2] Tyrosine is the direct precursor for the synthesis of catecholamines, including dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline), which are vital for numerous physiological and cognitive functions.[3][4][5] Supplementation with these amino acids is a common strategy in research to investigate their impact on catecholamine-dependent functions, particularly under conditions of stress or high cognitive demand.[4][6]
This guide provides a detailed comparison of the effectiveness of L-Tyrosine hydrochloride (L-T-HCL) and phenylalanine supplementation. L-T-HCL is a salt form of L-Tyrosine with enhanced solubility, a critical factor for administration in experimental settings. The comparison will focus on their biochemical pathways, pharmacokinetic properties, and the experimental data supporting their efficacy in modulating catecholamine levels.
Biochemical Pathway: From Phenylalanine to Catecholamines
The synthesis of catecholamines from phenylalanine involves a multi-step enzymatic pathway.
-
Phenylalanine to Tyrosine Conversion: The initial and rate-limiting step in phenylalanine catabolism is its conversion to L-Tyrosine.[7][8] This irreversible hydroxylation is catalyzed by the enzyme Phenylalanine Hydroxylase (PAH) , primarily in the liver.[8][9] This reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4).[8][9] Under normal physiological conditions, about 75% of phenylalanine from diet and protein breakdown is converted to tyrosine.[7]
-
Tyrosine to L-DOPA: L-Tyrosine is then transported to the brain and into catecholaminergic neurons. Here, it is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH) . This is the rate-limiting step in the synthesis of catecholamines.[10]
-
L-DOPA to Dopamine and beyond: L-DOPA is rapidly decarboxylated to form dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[3] Dopamine can then be further converted to norepinephrine and epinephrine in specific neurons.[3]
Figure 1. Metabolic pathway from Phenylalanine to Catecholamines.
Pharmacokinetic Comparison: Solubility and Bioavailability
The effectiveness of a precursor supplement is heavily dependent on its solubility, absorption, and ability to cross the blood-brain barrier (BBB).
| Parameter | L-Phenylalanine | L-Tyrosine | This compound |
| Solubility in Water (Neutral pH) | Moderately Soluble | Very Low (approx. 0.45 mg/mL)[11][12][13] | High[12][14] |
| Primary Absorption Site | Small Intestine | Small Intestine | Small Intestine |
| BBB Transport | Competes for Large Neutral Amino Acid (LNAA) Transporter[15] | Competes with Phenylalanine and other LNAAs for the LNAA Transporter[15] | Transported as L-Tyrosine after dissociation; competes for LNAA Transporter |
| Conversion to Direct Precursor | Yes (to Tyrosine via PAH)[7] | N/A | N/A |
Key Considerations:
-
Solubility: L-Tyrosine's poor aqueous solubility at neutral pH presents a significant challenge for preparing concentrated stock solutions for research.[11][13] this compound (L-T-HCL) overcomes this limitation as it is readily soluble in water, making it a more practical choice for in vivo and in vitro experimental administration.[12][14]
-
Bioavailability & Conversion: While phenylalanine supplementation increases plasma phenylalanine levels, its conversion to tyrosine is dependent on the activity and saturation of the PAH enzyme.[16][17] Direct supplementation with L-Tyrosine (or L-T-HCL) bypasses this enzymatic step, leading to a more direct and potentially reliable increase in systemic and brain tyrosine levels.[1] Studies have shown that oral L-Tyrosine supplementation can significantly increase plasma tyrosine concentrations by 130% to over 270%.[18]
-
Transport Competition: Both phenylalanine and tyrosine are large neutral amino acids (LNAAs) that compete for the same transport system (LNAA transporter) to cross the blood-brain barrier.[15] High plasma concentrations of phenylalanine can competitively inhibit the transport of tyrosine and other LNAAs into the brain.[2][19]
Comparative Efficacy from Experimental Data
Experimental studies provide direct evidence for the differential effects of phenylalanine and tyrosine supplementation on catecholamine synthesis and release.
| Study Focus | Phenylalanine Supplementation | L-Tyrosine Supplementation | Key Findings & Citations |
| Catecholamine Metabolites (Basal) | Minimal to no effect on dopamine metabolites in unstressed conditions. | Increases levels of dopamine metabolites (DOPAC, HVA) and norepinephrine metabolite (MHPG), particularly in brain regions with high catecholamine turnover. | Tyrosine administration elevates catecholamine metabolites, indicating increased synthesis and turnover.[20][21] |
| Stimulated Catecholamine Release | Can increase tyrosine levels, but the effect on dopamine release is indirect and dependent on PAH conversion. High concentrations can be inhibitory.[19] | Dose-dependently increases stimulated dopamine and norepinephrine release in the prefrontal cortex and striatum. | Tyrosine enhances catecholamine release, especially in actively firing neurons.[20][21][22] |
| Conversion Rate | In healthy adults, the conversion rate of phenylalanine to tyrosine is approximately 5.8 µmol/kg/h in the postabsorptive state.[16] | N/A | The conversion of phenylalanine is a regulated process, not a passive one, which can limit the availability of tyrosine.[16][23][24] |
| Stress Conditions | May be less effective as the PAH enzyme is not the rate-limiting step for catecholamine synthesis. | Effectively mitigates stress-induced depletion of catecholamines and associated cognitive deficits. | Tyrosine supplementation is considered effective in alleviating the effects of acute stress.[4][6] |
Experimental Protocol Example: In Vivo Microdialysis in Rats
This protocol is a synthesized example based on methodologies used to assess the effects of amino acid supplementation on extracellular neurotransmitter levels.[20][22]
Objective: To measure the effect of locally administered L-Tyrosine on extracellular dopamine and its metabolites in the rat striatum.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted above the striatum.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula into the striatum.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected every 15-20 minutes to establish stable baseline levels of dopamine, DOPAC, and HVA.
-
Treatment Administration: The perfusion medium is switched to aCSF containing a specific concentration of L-Tyrosine (e.g., 125 µM, 250 µM).
-
Sample Collection during Treatment: Dialysate samples continue to be collected throughout the administration period.
-
Analysis: The concentrations of dopamine and its metabolites in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Figure 2. Workflow for a typical in vivo microdialysis experiment.
Conclusion
For researchers, scientists, and drug development professionals investigating the modulation of catecholamine synthesis, the choice between this compound and phenylalanine supplementation depends on the specific experimental goals.
-
This compound is the more effective and direct precursor. Its primary advantages are its high aqueous solubility, which simplifies administration, and its ability to bypass the rate-limiting and regulated conversion from phenylalanine. This leads to a more reliable and direct increase in brain tyrosine levels, making it the superior choice for studies aiming to directly test the effects of increased substrate availability on catecholamine synthesis and function, especially under conditions of high neuronal activity or stress.
-
Phenylalanine supplementation is less direct. Its effectiveness is contingent upon the activity of the Phenylalanine Hydroxylase (PAH) enzyme. While it serves as the ultimate physiological source for tyrosine, its use as an experimental supplement to boost catecholamine synthesis is less efficient. Furthermore, at high concentrations, phenylalanine can compete with tyrosine for transport across the blood-brain barrier, potentially confounding results.[19]
References
- 1. quora.com [quora.com]
- 2. medisearch.io [medisearch.io]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. examine.com [examine.com]
- 5. L-DOPA - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenylalanine hydroxylase: function, structure, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 12. organic chemistry - The Solubility of Tyrosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 14. researchgate.net [researchgate.net]
- 15. AMINO ACID METABOLISM : PHENYLALANINE & TYROSINE [education.med.nyu.edu]
- 16. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. prbreaker.com [prbreaker.com]
- 19. biorxiv.org [biorxiv.org]
- 20. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tyrosine: effects on catecholamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. wurtmanlab.mit.edu [wurtmanlab.mit.edu]
- 23. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Commercial L-Tyrosine Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial L-Tyrosine hydrochloride, a crucial amino acid derivative in various research applications. Detailed experimental protocols and comparative data are presented to aid in the selection and quality control of this vital reagent.
This compound is a more soluble form of the essential amino acid L-Tyrosine, making it a preferred choice for many biological and pharmaceutical studies. However, impurities arising from the manufacturing process can significantly impact experimental outcomes. This guide outlines key analytical techniques for purity determination and presents a comparative analysis of hypothetical commercial samples to illustrate potential variations.
Comparative Analysis of Commercial this compound
To illustrate the importance of rigorous purity assessment, this section presents a hypothetical comparison of this compound from three different commercial suppliers: Supplier A, Supplier B, and Supplier C. The following tables summarize the quantitative data obtained from High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
| Supplier | L-Tyrosine HCl Purity (%) | Impurity 1 (Unidentified) (%) | Impurity 2 (Related Amino Acid) (%) |
| Supplier A | 99.85 | 0.05 | 0.10 |
| Supplier B | 99.50 | 0.25 | 0.25 |
| Supplier C | 99.95 | < 0.01 | 0.04 |
Table 2: Purity Determination by Quantitative NMR (qNMR)
| Supplier | Purity (mol/mol %) |
| Supplier A | 99.8 |
| Supplier B | 99.4 |
| Supplier C | 99.9 |
Table 3: Impurity Profiling by Mass Spectrometry (LC-MS)
| Supplier | Detected Impurities (m/z) | Putative Identification |
| Supplier A | 166.086 | Phenylalanine |
| Supplier B | 166.086, 198.081 | Phenylalanine, DOPA |
| Supplier C | 166.086 | Phenylalanine |
Table 4: Elemental Analysis Data
| Supplier | % Carbon | % Hydrogen | % Nitrogen |
| Supplier A | 49.65 | 5.56 | 6.43 |
| Supplier B | 49.48 | 5.51 | 6.38 |
| Supplier C | 49.68 | 5.57 | 6.44 |
| Theoretical | 49.66 | 5.56 | 6.44 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices for amino acid analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5-30% B
-
20-25 min: 30-5% B
-
25-30 min: 5% B
-
-
-
Data Analysis:
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.
-
Caption: Workflow for HPLC Purity Assessment of L-Tyrosine HCl.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate method for determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[1][2]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O)
-
Certified internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of D₂O (e.g., 0.75 mL).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
-
Data Analysis:
-
Integrate the signals corresponding to known protons of L-Tyrosine and the internal standard.
-
Calculate the molar purity using the following formula:
-
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / m_sample) * (m_std / M_std) * P_std
-
Where: I = integral, N = number of protons, M = molar mass, m = mass, P = purity of the standard.
-
-
Caption: Workflow for qNMR Purity Determination.
Mass Spectrometry (MS) for Impurity Identification
LC-MS is a powerful technique for identifying and characterizing impurities.
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Utilize the same HPLC method as described above for separation.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
Identify potential impurities by comparing their measured mass-to-charge ratios (m/z) to a database of known compounds or by fragmentation analysis.
Caption: Logical Flow for Impurity Identification by LC-MS.
Elemental Analysis
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values for pure this compound to assess bulk purity.
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Accurately weigh a small amount of the dried this compound sample (typically 1-3 mg).
-
The sample is combusted in a high-temperature furnace.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.
-
The instrument software calculates the percentage of each element.
Conclusion and Recommendations
The purity of commercial this compound can vary between suppliers. For sensitive applications, relying solely on the manufacturer's certificate of analysis may be insufficient. A multi-pronged analytical approach is recommended for rigorous quality control.
-
HPLC is an excellent initial screening tool for assessing purity and detecting the presence of multiple impurities.
-
qNMR offers a highly accurate method for determining the absolute purity of the main component.
-
Mass Spectrometry is indispensable for the identification of unknown impurities.
-
Elemental Analysis provides a good measure of the overall organic and inorganic purity.
Researchers should consider their specific experimental needs when selecting a supplier and may need to perform their own quality control testing to ensure the reliability and reproducibility of their results. For critical applications, using a well-characterized reference standard is also advisable.
References
Validating L-Tyrosine Hydrochloride in a Phenylketonuria (PKU) Disease Model: A Comparative Analysis of Therapeutic Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of L-Tyrosine hydrochloride and alternative therapeutic strategies for Phenylketonuria (PKU). It synthesizes available preclinical data from the widely used Pah-enu2 mouse model, highlighting the mechanism of action, efficacy, and experimental considerations for each approach.
Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to convert phenylalanine to tyrosine, leading to an accumulation of phenylalanine in the blood and brain. This buildup is neurotoxic and can result in severe intellectual disability and other neurological problems. The primary treatment for PKU is a strict, lifelong diet low in phenylalanine. However, adherence to this diet can be challenging, prompting the investigation of alternative and adjunct therapies.
This guide focuses on the validation of this compound as a therapeutic agent in a PKU disease model and compares its potential efficacy with other emerging treatments: Large Neutral Amino Acid (LNAA) supplementation, Sapropterin (B162354) Dihydrochloride (B599025), and Pegylated Phenylalanine Ammonia-Lyase (PEG-PAL).
Mechanism of Action: The Role of L-Tyrosine in PKU
In individuals with PKU, the deficiency of the enzyme phenylalanine hydroxylase (PAH) prevents the conversion of phenylalanine to tyrosine. Tyrosine is a crucial precursor for the synthesis of several key neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862).[1] The high levels of phenylalanine in the brain of PKU patients not only lead to a deficiency of tyrosine but also competitively inhibit the transport of other large neutral amino acids, including tyrosine, across the blood-brain barrier.[2] This further exacerbates the neurological deficits seen in the disease.
This compound supplementation aims to bypass the metabolic block in PKU by directly providing the brain with the necessary precursor for catecholamine synthesis. The central hypothesis is that increasing the systemic levels of tyrosine can enhance its transport into the brain, thereby restoring neurotransmitter production and improving neurological function.
Comparative Efficacy in the Pah-enu2 Mouse Model of PKU
The Pah-enu2 mouse is the most widely used animal model for PKU, as it closely mimics the biochemical and neurological phenotypes of the human disease. The following tables summarize the available quantitative data from studies utilizing this model to evaluate different therapeutic strategies.
Table 1: Effects of Therapeutic Interventions on Blood and Brain Amino Acid Levels in Pah-enu2 Mice
| Therapeutic Agent | Dosage and Administration | Change in Blood Phenylalanine | Change in Blood Tyrosine | Change in Brain Phenylalanine | Change in Brain Tyrosine | Reference |
| LNAA Supplementation (including Tyrosine) | Diet containing a mixture of LNAAs | ↓ (by 33%) | ↑ | ↓ (by 26%) | ↑ | [3] |
| Sapropterin Dihydrochloride | 100 mg/kg/day via oral gavage for 4 days | No significant change | No significant change | No significant change | No significant change | [4] |
| Pegylated Phenylalanine Ammonia-Lyase (PEG-PAL) | Subcutaneous injection | ↓ (sustained reduction) | Not reported | ↓ (significant reduction) | Not reported | [5] |
| Nitisinone (NTBC) | Oral administration | ↓ | ↑ (sustained increase) | ↓ | ↑ (sustained increase) | [1] |
Table 2: Effects of Therapeutic Interventions on Brain Neurotransmitters in Pah-enu2 Mice
| Therapeutic Agent | Change in Brain Dopamine | Change in Brain Norepinephrine | Change in Brain Serotonin | Reference |
| LNAA Supplementation (including Tyrosine) | No significant change | ↑ | ↑ | [6] |
| Sapropterin Dihydrochloride | No significant change in absolute amount; increased turnover (HVA) | Not reported | No significant change in absolute amount; increased turnover (5-HIAA) | [4] |
| Pegylated Phenylalanine Ammonia-Lyase (PEG-PAL) | Not directly measured; increased Tyrosine Hydroxylase immunoreactivity | Not directly measured; increased Tyrosine Hydroxylase immunoreactivity | Not reported | [7] |
| Nitisinone (NTBC) | ↑ | Not reported | ↓ (trend towards lower levels) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in this guide.
Protocol 1: Oral Gavage of this compound in Mice
This protocol describes the standard procedure for the oral administration of substances to mice.
Materials:
-
This compound solution of desired concentration
-
Appropriate gauge gavage needle with a ball-tip (typically 18-20 gauge for adult mice)
-
Syringe (1 ml)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg of body weight.[8]
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced.
-
Once the needle is in the esophagus (indicated by a lack of resistance), slowly administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Protocol 2: Measurement of Dopamine and Norepinephrine in Mouse Brain Tissue by HPLC
This protocol outlines a common method for quantifying catecholamine levels in brain tissue.
Materials:
-
Dissected mouse brain tissue (e.g., striatum, prefrontal cortex)
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of a buffer, methanol, and an ion-pairing agent)
-
Dopamine and norepinephrine standards
Procedure:
-
Dissect the brain region of interest on ice and weigh it.
-
Homogenize the tissue in a known volume of ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins and cellular debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Separate the catecholamines on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Detect and quantify dopamine and norepinephrine using an electrochemical or fluorescence detector.
-
Calculate the concentration of each neurotransmitter by comparing the peak areas to a standard curve generated with known concentrations of dopamine and norepinephrine.[9][10]
Visualizing the Mechanisms
Phenylalanine Metabolism and Neurotransmitter Synthesis Pathway
The following diagram illustrates the core metabolic pathway affected in PKU and the role of L-Tyrosine as a precursor to essential neurotransmitters.
Caption: Metabolic pathway in PKU and the role of L-Tyrosine.
Competitive Transport at the Blood-Brain Barrier
This diagram illustrates the competition between phenylalanine and other large neutral amino acids, including tyrosine, for transport across the blood-brain barrier via the LAT1 transporter.
Caption: Competition at the blood-brain barrier in PKU.
Conclusion and Future Directions
The available preclinical evidence from the Pah-enu2 mouse model suggests that various therapeutic strategies can ameliorate some of the biochemical and neurological consequences of PKU. LNAA supplementation, which includes tyrosine, has been shown to reduce brain phenylalanine and increase certain neurotransmitters. Sapropterin dihydrochloride can improve the activity of residual PAH enzyme in responsive individuals, and PEG-PAL offers a potent method for systemically reducing phenylalanine levels.
However, a direct and comprehensive validation of this compound as a standalone therapy in a PKU disease model is currently lacking in the published literature. While the mechanistic rationale is strong, there is a clear need for studies that specifically evaluate the effects of this compound on brain phenylalanine and tyrosine levels, neurotransmitter concentrations, and, crucially, on cognitive and behavioral outcomes in the Pah-enu2 mouse model. Such studies would be instrumental in determining the therapeutic potential of this compound, both as a monotherapy and in combination with other treatments for PKU. Future research should focus on head-to-head comparisons of these different therapeutic modalities under standardized experimental conditions to provide a clearer picture of their relative efficacy and to guide the development of more effective treatments for individuals with PKU.
References
- 1. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 2. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative metabolomics in the Pahenu2 classical PKU mouse identifies cerebral energy pathway disruption and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanine hydroxylase mRNA rescues the phenylketonuria phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High dose sapropterin dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Therapeutic brain modulation with targeted large neutral amino acid supplements in the Pah-enu2 phenylketonuria mouse model. | Semantic Scholar [semanticscholar.org]
- 7. High dose sapropterin dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. researchgate.net [researchgate.net]
L-Tyrosine Hydrochloride: A Comparative Analysis of its Influence on Central vs. Peripheral Neurotransmitter Levels
For Immediate Release
This guide provides a comprehensive comparison of L-Tyrosine hydrochloride's effects on central versus peripheral neurotransmitter levels, targeting researchers, scientists, and drug development professionals. The following analysis is based on a review of preclinical and clinical data, offering insights into the compound's mechanism of action and its potential therapeutic applications.
Executive Summary
L-Tyrosine, an amino acid precursor to the catecholamine neurotransmitters—dopamine (B1211576), norepinephrine, and epinephrine—is widely investigated for its potential to modulate neurological and physiological processes.[1][2] this compound is a salt form of L-Tyrosine, often used in research settings. This guide elucidates the differential impact of L-Tyrosine administration on neurotransmitter concentrations within the central nervous system (CNS) and the periphery, supported by experimental data. The evidence suggests that while oral L-Tyrosine supplementation can elevate peripheral catecholamine levels, its effects on central neurotransmitter levels are more pronounced under conditions of increased neuronal activity, such as stress.[3][4]
Data Presentation: Central vs. Peripheral Impact
The following tables summarize quantitative data from preclinical studies investigating the dose-dependent effects of L-Tyrosine administration on central and peripheral neurotransmitter levels.
Table 1: Effect of L-Tyrosine on Central Neurotransmitter Levels (Rat Studies)
| Brain Region | L-Tyrosine Dose | Neurotransmitter/Metabolite | % Change from Baseline (Mean ± SEM) | Study Reference |
| Medial Prefrontal Cortex (MPFC) | 125 µM (via reverse dialysis) | Dopamine (DA) | Ratio P2/P1 elevated | [5] |
| Medial Prefrontal Cortex (MPFC) | 125-250 µM (via reverse dialysis) | Norepinephrine (NE) | Ratio P2/P1 elevated | [5] |
| Striatum | 250 µM (via reverse dialysis) | Dopamine (DA) | Ratio P2/P1 lowered | [5] |
| Striatum | 12.5-50 µM (perfusion) | Dopamine (DA) | Dose-dependent increase in evoked efflux | [5] |
| Medial Prefrontal Cortex (MPFC) | 250-1000 µM (via reverse dialysis) | Dihydroxyphenylacetic acid (DOPAC) | Significant increase | [5] |
| Striatum | 250 µM (via reverse dialysis) | Dihydroxyphenylacetic acid (DOPAC) | Elevated | [5] |
| Medial Prefrontal Cortex (MPFC) | 1000 µM (via reverse dialysis) | Homovanillic acid (HVA) | Significant increase | [5] |
| Medial Prefrontal Cortex (MPFC) | 500-1000 µM (via reverse dialysis) | 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Significant increase | [5] |
Table 2: Effect of L-Tyrosine on Peripheral Neurotransmitter Levels (Human and Rat Studies)
| Species | L-Tyrosine Dose | Sample Type | Neurotransmitter | % Change from Baseline | Study Reference |
| Human | 100 mg/kg (oral) | Plasma | Norepinephrine (NE) | Significant short-lasting increase | |
| Human | 100 mg/kg (oral) | Plasma | Epinephrine (EPI) | Significant short-lasting increase | |
| Human | 100 mg/kg (oral) | Plasma | Dopamine (DA) | Significant short-lasting increase | |
| Rat | 100 mg/kg, 150 mg/kg, 200 mg/kg (oral) | Plasma | Tyrosine | Dose-dependent increase | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of L-Tyrosine conversion to catecholamines and a typical experimental workflow for assessing its impact on neurotransmitter levels.
Figure 1. Catecholamine Synthesis Pathway from L-Tyrosine.
Figure 2. Workflow for Comparative Neurotransmitter Analysis.
Experimental Protocols
In Vivo Microdialysis for Central Neurotransmitter Sampling (Rat Model)
This protocol is adapted from procedures described for monitoring extracellular neurotransmitter levels in the rat brain.[7][8]
-
Animal Surgery: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex or striatum). Animals are allowed a recovery period of at least 24-48 hours.[9]
-
Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted into the guide cannula of the freely moving animal.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min) using a microsyringe pump.[9]
-
Equilibration and Baseline Collection: The system is allowed to equilibrate for a period, after which baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal neurotransmitter levels.
-
L-Tyrosine Administration: this compound, dissolved in a suitable vehicle, is administered to the animal (e.g., via oral gavage).
-
Sample Collection: Dialysate samples continue to be collected at the same regular intervals for several hours post-administration.
-
Sample Analysis: Collected dialysate samples are immediately analyzed or stored at -80°C for later analysis by HPLC-ECD.
HPLC-ECD for Catecholamine Analysis
This protocol outlines a general procedure for the quantification of dopamine, norepinephrine, and their metabolites in microdialysate and plasma samples.[10][11]
-
Sample Preparation (Plasma):
-
Blood samples are collected in heparinized tubes and centrifuged to obtain plasma.
-
Catecholamines are extracted from the plasma using alumina (B75360) extraction or solid-phase extraction.[12]
-
-
Chromatographic System:
-
HPLC System: An isocratic HPLC system is used.[12]
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or citrate (B86180) buffer) containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier (e.g., methanol). The pH is typically acidic.[10]
-
Flow Rate: A constant flow rate, for example, 0.5-1.0 mL/min, is maintained.
-
-
Electrochemical Detection (ECD):
-
Detector: A sensitive electrochemical detector with a glassy carbon working electrode.
-
Potential: The electrode potential is set to an oxidative potential sufficient to detect catecholamines (e.g., +0.7 V vs. Ag/AgCl).[10]
-
-
Quantification:
-
Standard curves are generated using known concentrations of dopamine, norepinephrine, and their metabolites.
-
The concentrations in the samples are determined by comparing their peak areas to the standard curve.
-
Comparison with Alternatives
L-Tyrosine vs. N-Acetyl-L-Tyrosine (NALT)
NALT is a more water-soluble form of L-Tyrosine, which was hypothesized to have greater bioavailability.[13][14] However, studies have shown that NALT is poorly converted to L-Tyrosine in the body, with a significant portion being excreted unchanged.[13][15] Oral L-Tyrosine supplementation has been demonstrated to be more effective at increasing plasma tyrosine levels.[15]
Figure 3. Comparative Bioavailability of L-Tyrosine and NALT.
L-Tyrosine vs. L-DOPA
L-DOPA is the direct precursor to dopamine, bypassing the rate-limiting step of tyrosine hydroxylase.[16][17] This makes L-DOPA a more potent agent for increasing dopamine levels. However, L-DOPA is primarily used in the treatment of Parkinson's disease and can have significant side effects, including dyskinesias, with long-term use.[18] L-Tyrosine's effects are generally considered to be more modulatory, as its conversion to L-DOPA is regulated by the activity of tyrosine hydroxylase.[3]
Table 3: Comparison of L-Tyrosine, NALT, and L-DOPA
| Feature | This compound | N-Acetyl-L-Tyrosine (NALT) | L-DOPA (Levodopa) |
| Mechanism | Precursor to catecholamines, conversion is rate-limited. | Prodrug of L-Tyrosine. | Direct precursor to dopamine, bypasses rate-limiting step. |
| Oral Bioavailability | Effective at increasing plasma tyrosine.[15] | Poor conversion to L-Tyrosine, low bioavailability.[13][15] | Absorbed from the gut, often co-administered with a peripheral decarboxylase inhibitor. |
| Primary Use | Dietary supplement for cognitive support under stress. | Nootropic supplements (efficacy debated).[19] | Treatment for Parkinson's disease.[18] |
| Potency | Moderate. | Low. | High. |
| Side Effects | Generally well-tolerated. May interact with MAOIs and thyroid medication.[20] | Similar to L-Tyrosine, but less studied. | Nausea, dizziness, psychosis, dyskinesias with long-term use.[18] |
Conclusion
This compound serves as an effective precursor for the synthesis of catecholamine neurotransmitters. Its administration leads to measurable increases in peripheral catecholamine levels. The impact on central neurotransmitter levels appears to be more conditional, with evidence pointing to a greater effect during periods of high neuronal demand, such as stress. When compared to alternatives, L-Tyrosine offers a more bioavailable oral option than NALT and a more subtle, regulatory mechanism for influencing catecholamine synthesis compared to the potent effects of L-DOPA. This guide provides a foundational understanding for researchers and professionals in the field of neuroscience and drug development, highlighting the distinct effects of L-Tyrosine on central and peripheral neurotransmitter systems.
References
- 1. examine.com [examine.com]
- 2. labme.ai [labme.ai]
- 3. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine and Stress: Human and Animal Studies - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-Dependent Effects of Oral Tyrosine Administration on Plasma Tyrosine Levels and Cognition in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
- 11. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromsystems.com [chromsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. mindlabpro.com [mindlabpro.com]
- 15. prbreaker.com [prbreaker.com]
- 16. L-DOPA - Wikipedia [en.wikipedia.org]
- 17. Dopamine - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. supplementfactoryuk.com [supplementfactoryuk.com]
- 20. Tyrosine: Benefits, Side Effects and Dosage [healthline.com]
Safety Operating Guide
Proper Disposal of L-Tyrosine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information for the proper disposal of L-Tyrosine hydrochloride, a common amino acid derivative used in pharmaceutical and nutraceutical research. While this compound is not classified as a hazardous substance, proper disposal according to laboratory best practices and local regulations is crucial.
Summary of Key Data
To facilitate a quick assessment of this compound's properties, the following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₁NO₃HCl | [1] |
| Molecular Weight | 217.65 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 239 °C (decomposes) | [3] |
| Oral LD50 (Rat) | > 5110 mg/kg (for L-Tyrosine) | [1] |
| Environmental Fate | Not expected to pose a significant risk to the environment. | [2] |
Step-by-Step Disposal Procedures
The following procedures provide a clear, step-by-step approach to the safe disposal of this compound in a laboratory setting. These guidelines are based on general best practices for non-hazardous chemical waste and should be adapted to comply with all applicable local, state, and federal regulations.
Waste Identification and Segregation
-
Non-Hazardous Classification: this compound is generally not considered a hazardous waste. However, it is crucial to consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the particular product you are using.
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially hazardous waste.[4] It should be collected in a designated, separate waste container.
Unused or Surplus this compound (Solid)
-
Original Container: Whenever possible, leave the chemical in its original container.[4]
-
Labeling: Ensure the container is clearly labeled as "this compound" for disposal.
-
Collection: Place the labeled container in a designated area for non-hazardous solid chemical waste pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste: Items such as gloves, weighing papers, and disposable spatulas contaminated with this compound should be collected in a designated solid waste container.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., water). The rinsate can typically be disposed of down the sanitary sewer, followed by a copious amount of water, provided it meets local wastewater discharge regulations. The cleaned glassware can then be disposed of as regular laboratory glass waste.
-
Labeling: The solid waste container should be clearly labeled to indicate its contents.
Aqueous Solutions of this compound
-
Small Quantities: For small quantities of dilute aqueous solutions, check with your institution's EHS guidelines for sewer disposal. In many cases, non-hazardous, water-soluble substances can be flushed down the drain with plenty of water.
-
Large Quantities: For larger volumes or more concentrated solutions, it is best to collect them in a designated, labeled container for liquid waste. This container should then be managed by your institution's hazardous waste program, even if the material itself is non-hazardous, to ensure proper disposal.
Spill Cleanup
-
Personal Protective Equipment (PPE): In the event of a spill, wear appropriate PPE, including safety glasses, gloves, and a lab coat. For larger spills of the powder, a dust mask is recommended to avoid inhalation.[5]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
Cleaning: Clean the spill area with soap and water.
-
Disposal of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) should be placed in a sealed bag or container and disposed of as solid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
